molecular formula C18H20O5 B15567623 Lentinellic acid

Lentinellic acid

Cat. No.: B15567623
M. Wt: 316.3 g/mol
InChI Key: JMNIXMWRRYDXON-MSNRECKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lentinellic acid is a pyranone.
(5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid has been reported in Lentinellus micheneri, Lentinellus ursinus, and Lentinellus omphalodes with data available.
isolated from Lentinellus species (Basidiomycetes);  structure given in first source

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid

InChI

InChI=1S/C18H20O5/c1-17(2)5-10-11(6-17)18(3)7-12(19)13(18)8-4-9(15(20)21)16(22)23-14(8)10/h4,10-11,14H,5-7H2,1-3H3,(H,20,21)/t10-,11+,14-,18-/m1/s1

InChI Key

JMNIXMWRRYDXON-MSNRECKUSA-N

Origin of Product

United States

Foundational & Exploratory

Lentinellic Acid: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid, a bioactive sesquiterpenoid derivative, has emerged as a compound of significant interest within the scientific community. First isolated from fungi of the Lentinellus genus, this natural product has demonstrated notable antimicrobial and cytotoxic activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Discovery and Biological Activity

This compound was first identified as a secondary metabolite produced by the basidiomycete fungi Lentinellus ursinus and Lentinellus omphalodes[1]. Structurally, it is a protoilludane derivative, and its complete chemical structure was elucidated through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), as well as single-crystal X-ray analysis[1].

Initial biological screenings revealed that this compound possesses both antimicrobial and cytotoxic properties[1]. While specific quantitative data on its potency is not extensively detailed in currently available public literature, its activity against various microorganisms and cancer cell lines warrants further in-depth investigation to determine its therapeutic potential.

Experimental Protocols

Fungal Culture and Fermentation

The production of this compound is achieved through the cultivation of Lentinellus species, primarily L. ursinus, in submerged liquid cultures or on solid rice medium.

Submerged Culture Protocol (Adapted from general mycology practices):

  • Strain Maintenance: Maintain cultures of Lentinellus ursinus on Potato Dextrose Agar (PDA) plates.

  • Inoculum Preparation: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with mycelial plugs from the PDA plates. Incubate on a rotary shaker to generate a homogenous mycelial suspension.

  • Large-Scale Fermentation: Transfer the inoculum to a larger volume of production medium. The composition of this medium can be optimized for secondary metabolite production but typically contains a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Incubation: Maintain the fermentation under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the biosynthesis and accumulation of this compound.

Solid-State Fermentation Protocol (Adapted from related compound isolation):

  • Substrate Preparation: Use a solid substrate such as rice medium. For example, for each flask, use 80g of rice and 100 mL of distilled water.

  • Inoculation: Inoculate the sterilized rice medium with the mycelial suspension of L. ursinus.

  • Incubation: Incubate the solid-state cultures for an extended period (e.g., several weeks) in a controlled environment to allow for fungal growth and metabolite production.

Isolation and Purification of this compound

The following protocol is a generalized procedure adapted from the isolation of similar sesquiterpenoids from Lentinellus ursinus and can be optimized for this compound.

Extraction:

  • Liquid Culture: After incubation, separate the mycelial biomass from the culture broth by filtration. Extract the culture broth with an organic solvent such as ethyl acetate (B1210297). The mycelial biomass can also be extracted separately to ensure complete recovery of the compound.

  • Solid Culture: Extract the entire fermented solid substrate with ethyl acetate.

  • Concentration: Concentrate the resulting organic extracts under reduced pressure to obtain a crude extract.

Chromatographic Purification:

A multi-step chromatographic approach is essential for the purification of this compound to a high degree of purity.

  • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • ODS Column Chromatography: Further purify the fractions containing this compound using an octadecylsilyl (ODS) reversed-phase column with a gradient of water and methanol (B129727) or acetonitrile.

  • Size-Exclusion Chromatography: Employ size-exclusion chromatography, for instance, with a Sephadex LH-20 column, to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) to yield highly pure this compound.

The following diagram illustrates a potential workflow for the isolation and purification of this compound.

Lentinellic_Acid_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Cascade L_ursinus Lentinellus ursinus Culture Fermentation Submerged or Solid-State Fermentation L_ursinus->Fermentation Solvent_Extraction Ethyl Acetate Extraction Fermentation->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel ODS ODS Chromatography Silica_Gel->ODS Sephadex Sephadex LH-20 ODS->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

A generalized workflow for the isolation and purification of this compound.

Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Spectroscopic MethodPurpose
¹H and ¹³C NMR To determine the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, and their connectivity.
2D NMR (COSY, HSQC, HMBC) To establish detailed correlations between protons and carbons, confirming the overall structure and stereochemistry.
HRESIMS To determine the accurate molecular weight and elemental composition of the molecule.
X-ray Crystallography To provide an unambiguous three-dimensional structure of the molecule in its crystalline form.

Signaling Pathways and Mechanism of Action

To date, the specific cellular signaling pathways modulated by this compound have not been extensively reported in the scientific literature. Given its cytotoxic activity, it is plausible that this compound may induce apoptosis or inhibit cell proliferation through interactions with key regulatory proteins in cancer-related pathways. Further research, including transcriptomic and proteomic studies, is necessary to elucidate its precise mechanism of action. A hypothetical signaling pathway diagram is presented below to illustrate potential areas of investigation.

Lentinellic_Acid_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Potential Target Pathways Lentinellic_Acid This compound Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase activation) Lentinellic_Acid->Apoptosis_Pathway Induces (?) Proliferation_Pathway Cell Proliferation Pathway (e.g., MAPK/ERK) Lentinellic_Acid->Proliferation_Pathway Inhibits (?) Survival_Pathway Cell Survival Pathway (e.g., PI3K/Akt) Lentinellic_Acid->Survival_Pathway Inhibits (?) Cell_Death Cell Death / Apoptosis Apoptosis_Pathway->Cell_Death Proliferation_Inhibition Inhibition of Proliferation Proliferation_Pathway->Proliferation_Inhibition Survival_Pathway->Proliferation_Inhibition

Hypothetical signaling pathways potentially affected by this compound.

Quantitative Data

At present, there is a lack of publicly available, detailed quantitative data regarding the yield of this compound from Lentinellus species and its specific biological activities (e.g., MIC values against various microbes and IC₅₀ values against a panel of cancer cell lines). The generation and publication of such data are critical for advancing the development of this compound as a potential therapeutic agent.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antimicrobial and cytotoxic activities. The methodologies for its production via fermentation of Lentinellus species and its subsequent isolation and purification are established, although optimization for yield and purity is an area for further research. A significant knowledge gap exists concerning its mechanism of action at the molecular level and its quantitative biological activity profile. Future research should focus on:

  • Optimizing fermentation conditions to maximize the production of this compound.

  • Developing and validating robust analytical methods for the quantification of this compound in complex mixtures.

  • Conducting comprehensive in vitro and in vivo studies to determine its efficacy and safety.

  • Elucidating the specific cellular targets and signaling pathways affected by this compound to understand its mechanism of action.

Addressing these research areas will be crucial in unlocking the full therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentinellic acid, a protoilludane sesquiterpenoid, has garnered attention for its notable antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of this compound and related protoilludane sesquiterpenoids. Detailed experimental protocols for the cultivation of the producing organisms, as well as the extraction, isolation, and characterization of these compounds, are presented. Furthermore, this guide includes quantitative data where available and illustrates the biosynthetic pathway of this class of molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

Protoilludane sesquiterpenoids are a class of natural products characterized by a unique 5-6-4 fused ring system. These compounds are almost exclusively produced by fungi, particularly within the phylum Basidiomycota. This compound, a prominent member of this class, has been isolated from fungi of the genus Lentinellus. Its biological activities, including antimicrobial and cytotoxic effects, make it a compound of interest for potential therapeutic applications. This guide will delve into the technical details surrounding this compound and its related compounds, providing a foundational resource for further research and development.

Natural Sources of this compound and Related Sesquiterpenoids

This compound has been identified in several species of the fungal genus Lentinellus. The primary documented sources include:

  • Lentinellus ursinus

  • Lentinellus omphalodes

  • Lentinellus micheneri [1]

While this compound is a key metabolite, Lentinellus species are also known to produce other related sesquiterpenoids, such as heptelidic acid derivatives.

Quantitative Data

Quantitative data on the yield of this compound from Lentinellus species is not extensively reported in the literature. However, a study on the solid culture of Lentinellus ursinus provided yields for related heptelidic acid derivatives, which can offer an estimation of the productivity of secondary metabolite synthesis in this fungus.

CompoundProducing OrganismCulture TypeStarting MaterialYield (mg)Reference
3-O-acetylheptelidic acid ALentinellus ursinusSolid20.2 g crude extract10.8[1]
Lentisinic acid ALentinellus ursinusSolid20.2 g crude extract3.5[1]
Lentisinic acid BLentinellus ursinusSolid20.2 g crude extract6.2[1]
Hydroheptelidic acidLentinellus ursinusSolid20.2 g crude extract10.0[1]
Xylaric acid DLentinellus ursinusSolid20.2 g crude extract13.3[1]

Biosynthesis of Protoilludane Sesquiterpenoids

The biosynthesis of protoilludane sesquiterpenoids, including this compound, originates from the mevalonate (B85504) pathway. The key precursor is farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and rearrangement reactions to form the characteristic protoilludane skeleton. A proposed biogenetic pathway suggests that this compound may be formed through the condensation of a protoilludane aldehyde with a malonate unit.

Protoilludane Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) Mevalonate Pathway->FPP Humulyl_Cation Humulyl Cation FPP->Humulyl_Cation Cyclization Protoilludane_Skeleton Protoilludane Skeleton Humulyl_Cation->Protoilludane_Skeleton Rearrangement Protoilludane_Aldehyde Protoilludane Aldehyde Protoilludane_Skeleton->Protoilludane_Aldehyde Oxidation Lentinellic_Acid This compound Protoilludane_Aldehyde->Lentinellic_Acid Condensation Malonate Malonate Unit Malonate->Lentinellic_Acid

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fungal Culture

A detailed protocol for the solid culture of Lentinellus ursinus for the production of sesquiterpenoids is as follows:

  • Strain Maintenance: The fungal strain is maintained on Potato Dextrose Agar (PDA) plates at 25 °C for 14 days.[1]

  • Seed Culture: Agar plugs from the PDA plates are inoculated into 250 mL Erlenmeyer flasks containing 100 mL of Potato Dextrose Broth (PDB). The flasks are incubated at 25 °C on a rotary shaker at 180 rpm for 14 days.[1]

  • Large-Scale Cultivation: For large-scale production, 500 mL Fernbach culture flasks are used, each containing 80 g of rice and 100 mL of distilled water.[1] The flasks are autoclaved, inoculated with the seed culture, and incubated at 25 °C for an extended period to allow for fungal growth and metabolite production.

Extraction and Isolation of Sesquiterpenoids

The following protocol details the extraction and isolation of sesquiterpenoids from the solid culture of Lentinellus ursinus:

  • Extraction: The cultivated rice substrate is repeatedly extracted with ethyl acetate (B1210297) (EtOAc) (e.g., 3 x 10 L) at room temperature. The solvent is then evaporated under vacuum to yield a crude extract.[1]

  • Initial Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography using a gradient of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) (e.g., 100:1, 80:1, 60:1, 40:1, 25:1, 10:1, 5:1, 0:1) to obtain several fractions.[1]

  • Further Purification: A specific fraction (e.g., the one eluted with 40:1 CH2Cl2-MeOH) is further separated by reversed-phase (ODS) column chromatography with a MeOH-water gradient elution.[1]

  • Final Isolation: The resulting sub-fractions are purified by Sephadex LH-20 column chromatography (e.g., eluted with 80% MeOH-water) followed by preparative high-performance liquid chromatography (HPLC) (e.g., using a C18 column with a water-acetonitrile gradient) to isolate the pure compounds.[1]

Extraction and Isolation Workflow Solid_Culture Solid Culture of Lentinellus ursinus Extraction Extraction with Ethyl Acetate Solid_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Fractions Silica_Gel_CC->Fractions ODS_CC Reversed-Phase (ODS) Column Chromatography Fractions->ODS_CC Sub_Fractions Sub-Fractions ODS_CC->Sub_Fractions Sephadex_HPLC Sephadex LH-20 and Preparative HPLC Sub_Fractions->Sephadex_HPLC Pure_Compounds Pure Sesquiterpenoids Sephadex_HPLC->Pure_Compounds

General workflow for the extraction and isolation of sesquiterpenoids.

Structure Elucidation

The structure of this compound and related sesquiterpenoids is typically elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

  • X-ray Crystallography: Single-crystal X-ray analysis provides the definitive three-dimensional structure of the compound.

Biological Activities

This compound has been reported to possess the following biological activities:

  • Antimicrobial Activity: It exhibits inhibitory effects against various microorganisms.

  • Cytotoxic Activity: this compound has shown to be toxic to certain cell lines, indicating potential as an anticancer agent.

Related protoilludane sesquiterpenoids have also demonstrated a range of biological effects, including:

  • Antifungal activity

  • Inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1)

Conclusion

This compound and its related protoilludane sesquiterpenoids represent a promising class of fungal secondary metabolites with significant biological potential. This technical guide has provided a comprehensive overview of their natural sources, biosynthesis, and methods for their isolation and characterization. The detailed protocols and compiled data aim to facilitate further research into these fascinating compounds, potentially leading to the development of new therapeutic agents. Further studies are warranted to fully elucidate the mechanisms of action and explore the full therapeutic potential of this compound and its analogues.

References

Lentinellic Acid: A Preliminary Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available scientific literature regarding the biological activity of Lentinellic acid, a sesquiterpenoid compound isolated from fungi of the Lentinellus genus. Despite interest in the bioactive properties of natural products, detailed and quantitative data on this compound remains limited in the public domain. Consequently, this guide will outline the reported activities and highlight the areas where further research is required.

Introduction to this compound

This compound is a natural compound with the chemical formula C18H20O5. It has been identified and isolated from submerged cultures of the fungi Lentinellus ursinus and Lentinellus omphalodes.[1] Structurally, it is classified as a protoilludane derivative.[1] Preliminary studies have indicated that this compound exhibits biological activity, particularly in the areas of antimicrobial and cytotoxic effects.

Reported Biological Activities

The primary biological activities attributed to this compound in the available literature are its antimicrobial and cytotoxic properties.

Antimicrobial Activity

This compound has been described as a "new antimicrobial...sesquiterpenoid".[1] Research indicates that it possesses "robust antibacterial properties," with observed activity against Gram-positive bacteria.[2] Specific strains of bacteria that have been mentioned in relation to its activity include Bacillus brevis, Aerobacter aerogenes, and Corynebacterium insidiosum, with effective concentrations reported to be in the range of 1 to 5 µL/mL.[2]

Furthermore, a derivative, this compound methyl ester, has been noted for its antifungal activity.[2]

Note on Data Availability: While these antimicrobial activities are reported, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values presented in a structured tabular format, are not available in the reviewed literature.

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has been identified as a "cytotoxic sesquiterpenoid".[1] However, the existing body of research lacks specific quantitative data regarding its cytotoxic effects on various cell lines, such as IC50 (half-maximal inhibitory concentration) values. Without this data, a comprehensive understanding of its potency and selectivity as a cytotoxic agent cannot be established.

Experimental Protocols

A significant gap in the current scientific literature is the absence of detailed experimental protocols for the biological assays conducted on this compound. To facilitate reproducibility and further investigation by the scientific community, the following outlines a generalized workflow that would be necessary for a thorough preliminary screening of this compound's biological activity.

General Experimental Workflow for Biological Screening

The following diagram illustrates a logical workflow for the preliminary biological screening of a novel compound like this compound.

Experimental_Workflow cluster_extraction Compound Isolation cluster_screening Preliminary Biological Screening cluster_advanced Further Characterization Isolation Isolation of this compound from Lentinellus sp. Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, MBC) Isolation->Antimicrobial_Assay Test Compound Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Isolation->Cytotoxicity_Assay Test Compound Mechanism_of_Action Mechanism of Action Studies Antimicrobial_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis Cytotoxicity_Assay->Signaling_Pathway_Analysis

A generalized workflow for the biological screening of this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways that may be modulated by this compound to exert its cytotoxic or antimicrobial effects. Identifying these pathways is a critical next step in understanding its mechanism of action and potential for therapeutic development.

A hypothetical signaling pathway that could be investigated for a cytotoxic compound is presented below for illustrative purposes.

Hypothetical_Signaling_Pathway Lentinellic_Acid Lentinellic_Acid Cell_Membrane_Receptor Cell_Membrane_Receptor Lentinellic_Acid->Cell_Membrane_Receptor Binds to Signal_Transduction_Cascade Signal_Transduction_Cascade Cell_Membrane_Receptor->Signal_Transduction_Cascade Activates Effector_Proteins Effector_Proteins Signal_Transduction_Cascade->Effector_Proteins Modulates Apoptosis Apoptosis Effector_Proteins->Apoptosis Induces

A hypothetical signaling pathway for a cytotoxic compound.

Conclusion and Future Directions

This compound, a sesquiterpenoid from Lentinellus species, has been identified as a compound with potential antimicrobial and cytotoxic activities. However, the current body of scientific literature lacks the detailed, quantitative data and mechanistic studies necessary to fully characterize its biological profile.

For the advancement of our understanding of this compound, future research should focus on:

  • Quantitative Biological Assays: Performing dose-response studies to determine MIC, MBC, and IC50 values against a broad range of bacterial, fungal, and cancer cell lines.

  • Detailed Protocol Publication: Publishing detailed experimental methodologies to ensure the reproducibility of findings.

  • Mechanism of Action Studies: Investigating the specific molecular targets and mechanisms by which this compound exerts its biological effects.

  • Signaling Pathway Analysis: Elucidating the intracellular signaling cascades affected by this compound to understand its mode of action at a cellular level.

The generation of such data will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Lentinellic Acid: A Preliminary Technical Guide on the Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of lentinellic acid is limited. This guide, therefore, presents a hypothetical mechanism of action based on preliminary studies of structurally related natural compounds with known anti-inflammatory and cytotoxic properties. The experimental data and protocols provided are illustrative and intended to serve as a framework for future investigation into this compound.

Introduction

This compound, a sesquiterpenoid isolated from fungi of the Lentinellus genus, has garnered interest for its potential therapeutic properties. While comprehensive studies on its mechanism of action are not yet available, its chemical structure suggests potential anti-inflammatory and cytotoxic activities. This technical guide outlines a putative mechanism of action for this compound, drawing parallels with other natural compounds that modulate key signaling pathways involved in inflammation and cell death. The proposed mechanisms center on the inhibition of the NF-κB signaling pathway and the suppression of nitric oxide synthase, common targets for anti-inflammatory agents.

Proposed Anti-inflammatory Mechanism of Action

A key proposed anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. By inhibiting NF-κB activation, this compound could potentially reduce the production of these inflammatory mediators.

Another potential mechanism is the direct inhibition of nitric oxide (NO) production by suppressing the activity of iNOS[1]. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Illustrative Quantitative Data for Anti-inflammatory Activity

The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound, based on typical results seen for other natural compounds. This data is for illustrative purposes only and is not based on published results for this compound.

ParameterAssay TypeCell LineTreatmentIC50 / Inhibition %
NF-κB Inhibition Luciferase Reporter AssayRAW 264.7This compound (24h)15 µM (Hypothetical)
Nitric Oxide Production Griess AssayRAW 264.7This compound (24h)25 µM (Hypothetical)
Pro-inflammatory Cytokine (TNF-α) Secretion ELISARAW 264.7This compound (24h)65% inhibition at 50 µM (Hypothetical)
Pro-inflammatory Cytokine (IL-6) Secretion ELISARAW 264.7This compound (24h)58% inhibition at 50 µM (Hypothetical)

Proposed Cytotoxic Mechanism of Action

In addition to its anti-inflammatory potential, this compound may exhibit cytotoxic effects against cancer cell lines. The induction of apoptosis (programmed cell death) is a common mechanism for anticancer agents. This could be mediated through the modulation of Bcl-2 family proteins and the activation of caspases, downstream effectors of apoptosis.

Illustrative Quantitative Data for Cytotoxicity

The following table presents hypothetical cytotoxicity data for this compound. This data is for illustrative purposes only and is not based on published results for this compound.

Cell LineAssay TypeTreatment DurationIC50 (µM)
A549 (Human Lung Carcinoma)MTT Assay48h35 (Hypothetical)
HeLa (Human Cervical Cancer)MTT Assay48h42 (Hypothetical)
MCF-7 (Human Breast Cancer)MTT Assay48h55 (Hypothetical)

Detailed Experimental Protocols

The following are detailed, generic protocols for key experiments that could be used to investigate the proposed mechanisms of action of this compound.

NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • LPS (Lipopolysaccharide)

  • This compound

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system[2].

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Appropriate cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Proposed Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates iNOS_synth iNOS Synthesis NO Nitric Oxide (NO) iNOS_synth->NO Cytokine_synth Pro-inflammatory Cytokine Synthesis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_synth->Cytokines DNA DNA NFkB_active->DNA Binds to DNA->iNOS_synth Transcription DNA->Cytokine_synth Transcription LPS LPS LPS->TLR4 LentinellicAcid This compound LentinellicAcid->IKK Inhibits (putative) LentinellicAcid->iNOS_synth Inhibits (putative) LentinellicAcid->NFkB_active Inhibits Nuclear Translocation (putative)

Caption: Proposed anti-inflammatory mechanism of this compound.

General Experimental Workflow

G start Start: This compound Investigation in_vitro In Vitro Studies start->in_vitro anti_inflammatory Anti-inflammatory Assays in_vitro->anti_inflammatory cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity nfkb NF-κB Reporter Assay anti_inflammatory->nfkb no_assay Griess Assay (NO) anti_inflammatory->no_assay cytokine_assay ELISA (Cytokines) anti_inflammatory->cytokine_assay mtt_assay MTT Assay cytotoxicity->mtt_assay apoptosis_assay Apoptosis Assay cytotoxicity->apoptosis_assay data_analysis Data Analysis (IC50, Inhibition %) nfkb->data_analysis no_assay->data_analysis cytokine_assay->data_analysis mtt_assay->data_analysis apoptosis_assay->data_analysis end Conclusion: Elucidation of Mechanism of Action data_analysis->end

Caption: General workflow for investigating this compound's mechanism.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest it may act as a potent anti-inflammatory and cytotoxic agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB pathway and nitric oxide production, provide a solid foundation for future research. The experimental protocols and illustrative data presented in this guide are intended to facilitate the design of studies aimed at elucidating the precise molecular targets and therapeutic potential of this compound. Further investigation is crucial to validate these hypotheses and to fully understand the pharmacological profile of this promising natural compound.

References

In Vitro Antimicrobial Effects of Lentinellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid, a sesquiterpenoid natural product, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the in vitro antimicrobial effects of this compound, summarizing key data, outlining experimental methodologies, and exploring its potential mechanism of action.

Data Presentation: Antimicrobial Activity of this compound

This compound exhibits a range of inhibitory activities against various microorganisms. The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) for bacteria and qualitative data for fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria
MicroorganismTypeMIC (µg/mL)Activity Level
Aerobacter aerogenesGram-negative1–5Potent
Bacillus brevisGram-positive1–5Potent
Corynebacterium insidiosumGram-positive1–5Potent
Micrococcus luteusGram-positive10–20Moderate
Streptomyces sp.Gram-positive10–20Moderate
Acinetobacter aerogenesGram-negative20–50Moderate
Bacillus subtilisGram-positive20–50Moderate
Proteus vulgarisGram-negative20–50Moderate
Staphylococcus aureusGram-positive20–50Moderate
Table 2: Antifungal Activity of this compound
Fungal SpeciesActivity
Absidia glaucaActive (100 µ g/disk )
Nematospora coryliActive (100 µ g/disk )

Experimental Protocols

Detailed experimental protocols for the determination of the antimicrobial activity of this compound are not extensively published in easily accessible literature. However, based on standard microbiological practices for determining MIC values and antifungal activity, the following methodologies are likely to have been employed.

Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

The MIC values presented in Table 1 were likely determined using a broth microdilution or agar (B569324) dilution method.

1. Broth Microdilution Assay:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of this compound concentrations.

  • Inoculum Preparation: The bacterial strains to be tested are cultured to a specific density (typically 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Agar Dilution Assay:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation: The bacterial strains are cultured and adjusted to a standardized concentration.

  • Inoculation: A small volume of each bacterial suspension is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions until growth is visible in the control plate (without this compound).

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Antifungal Susceptibility Testing

The reported antifungal activity was likely assessed using a disk diffusion method.

1. Disk Diffusion Assay:

  • Inoculum Preparation: A suspension of the fungal spores or mycelial fragments is prepared and evenly spread onto the surface of an appropriate agar medium (e.g., Potato Dextrose Agar).

  • Disk Application: Sterile filter paper disks are impregnated with a known amount of this compound (e.g., 100 µg) and placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-30°C) for a period sufficient for fungal growth to become visible.

  • Assessment of Activity: The presence of a zone of inhibition (a clear area around the disk where fungal growth is absent) indicates antifungal activity. The diameter of this zone can be measured to provide a qualitative assessment of the compound's efficacy.

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock Solution dilution Serial Dilution of This compound stock->dilution media Bacterial/Fungal Growth Medium media->dilution inoculum Standardized Microbial Inoculum inoculation Inoculation of Microbes inoculum->inoculation dilution->inoculation incubation Incubation inoculation->incubation observation Observation of Microbial Growth incubation->observation mic_determination Determination of MIC or Zone of Inhibition observation->mic_determination

Caption: Workflow for in vitro antimicrobial susceptibility testing of this compound.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific research on the direct mechanism of action of this compound against microbial cells. However, studies on its cytotoxic effects against Ehrlich carcinoma cells have shown that it inhibits the synthesis of DNA, RNA, and proteins. It is plausible that this compound exerts its antimicrobial effects through a similar mechanism, by interfering with these fundamental cellular processes in bacteria and fungi.

Further research is required to elucidate the precise molecular targets and to determine if this compound affects any specific microbial signaling pathways.

Hypothesized Mechanism of Action

mechanism_of_action cluster_cellular_processes Bacterial Cellular Processes lentinellic_acid This compound dna_synthesis DNA Synthesis lentinellic_acid->dna_synthesis Inhibits rna_synthesis RNA Synthesis lentinellic_acid->rna_synthesis Inhibits protein_synthesis Protein Synthesis lentinellic_acid->protein_synthesis Inhibits cell_death Bacterial Cell Death dna_synthesis->cell_death rna_synthesis->cell_death protein_synthesis->cell_death

Caption: Hypothesized mechanism of action of this compound on bacterial cells.

Conclusion

This compound demonstrates significant in vitro antimicrobial activity against a range of bacteria and fungi. Its potent inhibitory effects, particularly against certain Gram-positive and Gram-negative bacteria, warrant further investigation. Future research should focus on elucidating its precise mechanism of action in microbial cells, exploring its potential for synergistic effects with existing antibiotics, and evaluating its in vivo efficacy and safety. The information compiled in this guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel antimicrobial agents.

A Technical Guide to Investigating the Cytotoxic Properties of Lentinellic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid is a naturally occurring sesquiterpenoid compound that has been identified in several species of mushrooms, including Lentinellus micheneri, Lentinellus ursinus, and Lentinellus omphalodes[1]. The chemical structure of this compound, (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acid, suggests potential biological activity[1]. While extracts from related Lentinus species have demonstrated cytotoxic effects against various cancer cell lines, specific data on the anticancer properties of purified this compound are not yet available in the public domain[2][3][4][5]. This technical guide provides a framework for the systematic investigation of the cytotoxic properties of this compound, outlining experimental protocols and potential signaling pathways for exploration.

1. Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate experimental conditions, including solvent selection and concentration calculations.

PropertyValueReference
Molecular FormulaC₁₈H₂₀O₅--INVALID-LINK--[1]
Molecular Weight316.3 g/mol --INVALID-LINK--[1]
IUPAC Name(5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acid--INVALID-LINK--[1]
Source OrganismsLentinellus micheneri, Lentinellus ursinus, Lentinellus omphalodes--INVALID-LINK--[1]

Table 1: Physicochemical Properties of this compound.

2. Hypothetical Cytotoxicity Profile of this compound

To date, there is no published data on the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines. Table 2 provides a template for summarizing future experimental findings. A comprehensive screening should include a diverse panel of cancer cell lines representing different tumor types.

Cancer Cell LineTissue of OriginIC₅₀ (µM) - 48hIC₅₀ (µM) - 72h
MCF-7 Breast AdenocarcinomaData to be determinedData to be determined
MDA-MB-231 Breast AdenocarcinomaData to be determinedData to be determined
HeLa Cervical AdenocarcinomaData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determined
HCT116 Colon CarcinomaData to be determinedData to be determined
HepG2 Hepatocellular CarcinomaData to be determinedData to be determined
PC-3 Prostate AdenocarcinomaData to be determinedData to be determined
U87 MG GlioblastomaData to be determinedData to be determined

Table 2: Template for Reporting the Cytotoxic Activity of this compound.

3. Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxic properties of this compound.

3.1. Cell Culture

  • Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium (B1200493) iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

3.4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Visualization of Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the cytotoxic properties of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis cluster_3 In Vivo Studies Compound Isolation/Synthesis Compound Isolation/Synthesis Cytotoxicity Screening (MTT/SRB Assay) Cytotoxicity Screening (MTT/SRB Assay) Compound Isolation/Synthesis->Cytotoxicity Screening (MTT/SRB Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT/SRB Assay)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay IC50 Determination->Mitochondrial Membrane Potential Assay Cell Cycle Analysis) Cell Cycle Analysis) IC50 Determination->Cell Cycle Analysis) Western Blot Western Blot Apoptosis Assay (Annexin V/PI)->Western Blot Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Western Blot Xenograft Mouse Model Xenograft Mouse Model Western Blot->Xenograft Mouse Model qPCR qPCR Kinase Activity Assays Kinase Activity Assays Toxicity Studies Toxicity Studies Xenograft Mouse Model->Toxicity Studies

Experimental workflow for this compound cytotoxicity testing.

4.2. Potential Signaling Pathway: Intrinsic Apoptosis Pathway

A plausible mechanism of action for a novel cytotoxic compound is the induction of apoptosis. The intrinsic or mitochondrial pathway of apoptosis is a common target for anticancer agents. The following diagram illustrates this pathway, which can serve as a basis for investigating the molecular mechanism of this compound.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 family (Bax, Bak) Bcl-2 family (Bax, Bak) Cellular Stress->Bcl-2 family (Bax, Bak) Mitochondrion Mitochondrion Bcl-2 family (Bax, Bak)->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-9 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Proposed intrinsic apoptosis pathway for investigation.

This compound represents a novel natural product with unexplored potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive framework for its initial investigation. The systematic application of the outlined experimental protocols will enable the determination of its cytotoxic efficacy and shed light on its mechanism of action. The resulting data will be critical for assessing the therapeutic potential of this compound and guiding future drug development efforts.

References

Lentinellic Acid: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid, a naturally occurring sesquiterpenoid, has garnered interest in the scientific community for its notable antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and biological activities. The information is curated to support further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Identity

IUPAC Name: (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acid[1]

Chemical Synonyms:

  • This compound[1]

  • Cyclobut(6,7)indeno(4,5-b)pyran-3-carboxylic acid, 2,5,6,6a,6b,7,8,9,9a,9b-decahydro-6a,8,8-trimethyl-2,5-dioxo-, (6aR-(6aalpha,6bbeta,9abeta,9balpha))-[1]

  • 115219-90-4 (CAS Number)[1]

  • orb1702065[1]

  • CHEBI:227878[1]

  • AKOS040747036[1]

  • CS-0065566[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular FormulaC₁₈H₂₀O₅PubChem[1]
Molecular Weight316.3 g/mol PubChem[1]
XLogP32.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass316.131074 g/mol PubChem[1]
Topological Polar Surface Area80.7 ŲPubChem[1]
Heavy Atom Count23PubChem[1]
Complexity569PubChem[1]

Biological Activities

This compound has been identified as a biologically active compound with both antimicrobial and cytotoxic effects. It is a protoilludane derivative isolated from submerged cultures of Lentinellus ursinus and L. omphalodes[2].

Antimicrobial Activity

This compound demonstrates activity primarily against Gram-positive bacteria[3]. It has been reported to be effective against Bacillus brevis, Aerobacter aerogenes, and Corynebacterium insidiosum at concentrations ranging from 1 to 5 µL/mL[3]. The methyl ester of this compound has also shown antifungal activity[3].

Cytotoxic Activity

In addition to its antimicrobial properties, this compound exhibits cytotoxic activity[2]. This suggests its potential as a lead compound for the development of novel anticancer agents. However, detailed studies elucidating its specific mechanism of action and its efficacy against a broad panel of cancer cell lines are yet to be extensively reported in publicly available literature.

Experimental Protocols

Isolation and Structure Elucidation

The isolation of this compound has been reported from submerged cultures of Lentinellus species. The general workflow for such a process is outlined below.

G cluster_0 Fungal Culture and Extraction cluster_1 Purification cluster_2 Structure Elucidation Submerged Culture of Lentinellus sp. Submerged Culture of Lentinellus sp. Filtration Filtration Submerged Culture of Lentinellus sp.->Filtration Extraction of Culture Filtrate Extraction of Culture Filtrate Filtration->Extraction of Culture Filtrate Chromatographic Separation Chromatographic Separation Extraction of Culture Filtrate->Chromatographic Separation Fraction Collection Fraction Collection Chromatographic Separation->Fraction Collection Bioassay-Guided Fractionation Bioassay-Guided Fractionation Fraction Collection->Bioassay-Guided Fractionation Spectroscopic Analysis Spectroscopic Analysis Bioassay-Guided Fractionation->Spectroscopic Analysis Single Crystal X-ray Analysis Single Crystal X-ray Analysis Spectroscopic Analysis->Single Crystal X-ray Analysis G cluster_0 Antimicrobial Mechanism cluster_1 Cytotoxic Mechanism This compound This compound Target Identification Target Identification This compound->Target Identification Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Target Identification->Cell Wall Synthesis Inhibition Membrane Disruption Membrane Disruption Target Identification->Membrane Disruption Nucleic Acid/Protein Synthesis Inhibition Nucleic Acid/Protein Synthesis Inhibition Target Identification->Nucleic Acid/Protein Synthesis Inhibition Signaling Pathway Modulation Signaling Pathway Modulation Apoptosis Induction->Signaling Pathway Modulation Cell Cycle Arrest->Signaling Pathway Modulation

References

The Ecological Significance of Lentinellic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Lentinellic acid, a complex sesquiterpenoid produced by fungi of the genus Lentinellus, represents a compelling subject for ecological and pharmacological investigation. As white-rot fungi, Lentinellus species are integral to wood decomposition ecosystems, and their secondary metabolites are likely key to their survival and competitive success. This document synthesizes the current understanding of this compound, detailing its chemical nature, known biological activities, and, most critically, its putative ecological roles. While direct experimental evidence for its ecological function remains nascent, this guide outlines the plausible roles of this compound in antimicrobial and anti-insectan defense, supported by data on related fungal sesquiterpenoids. Furthermore, we provide detailed experimental protocols for elucidating these ecological functions and present a logical framework for future research in this area.

Introduction to this compound

This compound is a sesquiterpenoid metabolite belonging to the heptelidic acid derivatives, which has been isolated from various Lentinellus species, including L. ursinus, L. micheneri, and L. omphalodes[1]. These fungi are recognized as white-rot fungi, playing a crucial role in the decomposition of wood[2]. The chemical structure of this compound is characterized by a complex, polycyclic framework. Sesquiterpenoids, as a class of secondary metabolites, are known for a wide array of biological activities, and those produced by fungi are often implicated in the producing organism's interactions with its environment[3][4].

Known Biological Activities and Putative Ecological Roles

While the precise ecological role of this compound for the producing fungi is not yet fully elucidated, its chemical class and the known activities of related compounds suggest several plausible functions. The primary hypothesized roles are in chemical defense and competition.

Antimicrobial Activity

A key potential ecological function of this compound is to inhibit the growth of competing microorganisms in the nutrient-rich, yet highly competitive, environment of decaying wood.

Current Data: Direct testing of this compound and its derivatives has yielded specific, though limited, results. One study investigated new heptelidic acid derivatives from Lentinellus ursinus for antibacterial activity.

Compound TestedTest OrganismConcentrationResultReference
Heptelidic acid derivatives (1-5)Staphylococcus aureus100 µMNo activity[2][5]
Heptelidic acid derivatives (1-5)Escherichia coli100 µMNo activity[2][5]

While these specific derivatives were inactive against the tested bacteria, other sesquiterpenoids isolated from fungi have demonstrated significant antifungal and antibacterial properties[3][4]. For instance, extracts from Lentinellus cochleatus have shown antibacterial activity against Bacillus subtilis and Escherichia coli, and fungicidal activity towards Candida albicans and Cladosporium cucumerinum[1]. This suggests that the antimicrobial potential of this compound warrants further investigation against a broader range of microbes, particularly against other wood-decaying fungi and bacteria commonly found in the same habitat.

Insecticidal and Insect Repellent Activity

Fungi are often prey for various insects and other invertebrates. Secondary metabolites can serve as a defense mechanism against fungivory.

Current Data: There is currently no direct evidence for the insecticidal or insect repellent properties of this compound. However, the broader class of sesquiterpenoids from fungal sources has been shown to possess such activities[6]. For example, some fungal sesquiterpenes have demonstrated toxicity against the larvae of the mosquito Culex pipiens and the agricultural pest Spodoptera littoralis. Given this, a plausible ecological role for this compound could be to deter or harm insects that might consume the fungal mycelium or fruiting bodies.

Experimental Protocols for Ecological Investigation

To rigorously investigate the ecological role of this compound, a series of standardized bioassays are required. The following protocols are adapted from established methodologies in chemical ecology and natural product discovery.

Antifungal Activity Assays

Objective: To determine if this compound inhibits the growth of competing wood-rot fungi.

a) Disk Diffusion Assay (Qualitative Screening):

  • Culture Preparation: Grow target fungal strains (e.g., other wood-rot fungi like Trametes versicolor or Stereum hirsutum) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) until a confluent lawn of mycelium is formed.

  • Disk Preparation: Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound dissolved in a suitable solvent (e.g., methanol, DMSO). A solvent-only disk serves as a negative control.

  • Inoculation: Place the impregnated disks onto the surface of the agar plates inoculated with the test fungi.

  • Incubation: Incubate the plates at the optimal growth temperature for the test fungus.

  • Observation: Measure the diameter of the zone of inhibition (clear zone) around the disks after a set incubation period. A larger zone indicates greater antifungal activity.

b) Broth Microdilution Assay (Quantitative - for Minimum Inhibitory Concentration, MIC):

  • Preparation of this compound Dilutions: Perform serial dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth, PDB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test fungus (spore suspension or mycelial fragments).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance with a plate reader.

Insecticidal and Anti-feedant Activity Assays

Objective: To determine if this compound has toxic or deterrent effects on fungivorous insects.

a) Topical Application Assay (Toxicity):

  • Insect Rearing: Rear fungivorous insects (e.g., certain species of beetles or springtails) in a controlled laboratory setting.

  • Application: Apply a small, precise volume of this compound solution in a suitable solvent to the dorsal surface of individual insects using a microapplicator. Control insects are treated with the solvent alone.

  • Observation: Monitor the insects for mortality over a defined period (e.g., 24, 48, 72 hours). Calculate the lethal dose (LD50) if a range of concentrations is tested.

b) Feeding Choice Assay (Anti-feedant):

  • Diet Preparation: Prepare an artificial diet or use a natural food source (e.g., fungal mycelium grown on agar). Incorporate this compound into the experimental diet at a known concentration. The control diet should contain the solvent only.

  • Experimental Setup: Place a known number of insects in an arena with equal access to both the treated and control diets.

  • Data Collection: After a set period, measure the amount of each diet consumed. A significant preference for the control diet indicates an anti-feedant effect of this compound.

Visualizing Experimental and Logical Workflows

General Workflow for Investigating the Ecological Role of this compound

Ecological_Role_Workflow cluster_Isolation Isolation & Identification cluster_Bioassays Bioactivity Screening cluster_Antimicrobial Antimicrobial Targets cluster_Insect Insect Targets cluster_Conclusion Ecological Role Determination A Collect Lentinellus sp. fruiting bodies B Culture mycelium A->B C Solvent extraction of metabolites B->C D Chromatographic separation C->D E Isolate this compound D->E F Structure elucidation (NMR, MS) E->F G Antimicrobial Assays F->G H Insecticidal/Anti-feedant Assays F->H I Competing wood-rot fungi G->I J Soil/wood bacteria G->J K Fungivorous insects H->K L Generalist herbivores H->L M Elucidate ecological role of this compound I->M J->M K->M L->M

Caption: A general workflow for the investigation of the ecological role of this compound.

Hypothetical Signaling Pathway Inhibition

While no specific signaling pathways affected by this compound are known, a common mechanism of action for antimicrobial compounds is the disruption of essential signaling cascades in the target organism. Below is a conceptual diagram of how a secondary metabolite like this compound might interfere with a generic two-component signaling pathway in a bacterium, a common system for environmental sensing and response.

Signaling_Pathway_Inhibition cluster_Bacterium Bacterial Cell EnvSignal Environmental Signal SensorKinase Sensor Histidine Kinase EnvSignal->SensorKinase 1. Signal binding ResponseRegulator Response Regulator SensorKinase->ResponseRegulator 2. Phosphorylation DNA DNA ResponseRegulator->DNA 3. Binds to DNA GeneExpression Gene Expression (e.g., for growth, virulence) DNA->GeneExpression 4. Transcription CellularResponse Cellular Response GeneExpression->CellularResponse 5. Translation & Response LentinellicAcid This compound LentinellicAcid->Inhibition Inhibition

References

The Emergence of a Bioactive Sesquiterpenoid: Initial Characterization of Lentinellic Acid from Lentinellus ursinus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Lentinellic acid, a novel protoilludane sesquiterpenoid, has been identified and characterized from the submerged cultures of the basidiomycete fungus, Lentinellus ursinus. This technical guide provides a comprehensive overview of its initial characterization, including its physicochemical properties, biological activity, and the methodologies employed for its isolation and structural elucidation. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

This compound presents as a unique molecular scaffold with potential for further chemical modification and development. Its fundamental properties have been determined through a combination of spectroscopic analysis and computational modeling.

PropertyValueSource
Molecular Formula C₁₈H₂₀O₅PubChem
Molecular Weight 316.3 g/mol PubChem
IUPAC Name (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acidPubChem
CAS Number 115219-90-4PubChem
Appearance Crystalline solidStärk et al., 1988[1]
Computed XLogP3 2.8PubChem
Computed Hydrogen Bond Donor Count 1PubChem
Computed Hydrogen Bond Acceptor Count 5PubChem
Computed Rotatable Bond Count 1PubChem

Biological Activity

Initial investigations have revealed that this compound possesses significant antimicrobial and cytotoxic properties, highlighting its potential as a lead compound for the development of new therapeutic agents.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antibacterial activity, with potent action against several bacterial species. The minimum inhibitory concentrations (MICs) are summarized below.[2]

Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Aerobacter aerogenes1 - 5
Bacillus brevis1 - 5
Corynebacterium insidiosum1 - 5
Acinetobacter calcoaceticus20 - 50
Bacillus subtilis20 - 50
Micrococcus luteus10 - 20
Proteus vulgaris20 - 50
Staphylococcus aureus20 - 50
Streptomyces sp.10 - 20
Cytotoxic Activity

In addition to its antimicrobial effects, this compound has been shown to exhibit cytotoxic activity.[1] Further detailed studies are required to fully elucidate its mechanism of action and potential as an anticancer agent.

Experimental Protocols

The following sections detail the methodologies for the fermentation of Lentinellus ursinus, and the subsequent isolation and structural elucidation of this compound, based on the foundational work by Stärk and colleagues.[1]

Fermentation of Lentinellus ursinus

A workflow for the cultivation of Lentinellus ursinus for the production of this compound is outlined below.

G cluster_0 Fungal Strain Preparation cluster_1 Submerged Fermentation cluster_2 Harvesting Strain Lentinellus ursinus Strain Culture Mycelial Culture on Agar (B569324) Plate Strain->Culture Inoculation Inoculum Liquid Inoculum Culture Culture->Inoculum Transfer Fermenter Bioreactor with Sterile Nutrient Broth Inoculum->Fermenter Inoculation Fermentation Incubation with Agitation and Aeration Fermenter->Fermentation Separation Separation of Mycelium and Culture Broth Fermentation->Separation

Diagram 1: Workflow for the fermentation of Lentinellus ursinus.
  • Strain Maintenance: The Lentinellus ursinus strain is maintained on a suitable solid agar medium.

  • Inoculum Preparation: A liquid seed culture is prepared by inoculating a nutrient-rich broth with mycelia from the agar plates, followed by incubation to achieve sufficient biomass.

  • Submerged Fermentation: A production-scale bioreactor containing a sterile liquid fermentation medium is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, agitation, and aeration to promote the biosynthesis of this compound.

  • Harvesting: After an appropriate incubation period, the fungal biomass is separated from the culture broth by filtration or centrifugation. The culture filtrate, containing the secreted this compound, is collected for extraction.

Isolation and Purification of this compound

The process for extracting and purifying this compound from the culture filtrate involves multiple chromatographic steps.

G Start Culture Filtrate Extraction Solvent Extraction (e.g., with Ethyl Acetate) Start->Extraction Concentration Evaporation of Solvent Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Collection of Fractions Column_Chromatography->Fraction_Collection TLC_Analysis Thin-Layer Chromatography (TLC) Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-Containing Fractions TLC_Analysis->Pooling HPLC Preparative High-Performance Liquid Chromatography (HPLC) Pooling->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Diagram 2: General workflow for the isolation of this compound.
  • Solvent Extraction: The culture filtrate is subjected to liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate, to partition this compound from the aqueous phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods and single-crystal X-ray analysis.[1]

G Pure_Compound Pure this compound MS Mass Spectrometry (MS) - Molecular Formula Determination Pure_Compound->MS NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR for Structural Connectivity Pure_Compound->NMR Xray Single-Crystal X-ray Crystallography - 3D Molecular Structure and Stereochemistry Pure_Compound->Xray Structure_Elucidation Final Structure of this compound MS->Structure_Elucidation NMR->Structure_Elucidation Xray->Structure_Elucidation

Diagram 3: Methodologies for the structural elucidation of this compound.
  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule, leading to the confirmation of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Single-Crystal X-ray Crystallography: This technique provides a definitive three-dimensional model of the molecular structure, including the relative and absolute stereochemistry of the chiral centers.

Conclusion

The initial characterization of this compound from Lentinellus ursinus has unveiled a promising new natural product with significant biological activities. Its unique protoilludane skeleton and potent antimicrobial and cytotoxic effects make it a compelling candidate for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its properties and the methodologies involved in its discovery, serving as a catalyst for future research aimed at harnessing its therapeutic potential.

References

Navigating the Uncharted Territory of Lentinellic Acid: A Review of a Promising, Yet Understudied, Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Lentinellic acid, a natural compound found in certain species of mushrooms, presents a compelling yet largely unexplored frontier in the quest for novel therapeutic agents. Despite the rich history of medicinal mushroom research, which has yielded compounds with proven anti-cancer, anti-inflammatory, and neuroprotective properties, this compound itself remains a molecule of significant untapped potential due to a notable scarcity of dedicated scientific investigation into its biological activities.

This technical guide aims to consolidate the currently available, albeit limited, information on this compound and to provide a framework for future research by outlining standard experimental protocols and potential signaling pathways that may be relevant to its therapeutic exploration.

Chemical Profile of this compound

This compound is a sesquiterpenoid, a class of organic compounds often associated with a wide range of biological activities. Its unique chemical structure, characterized by a complex ring system, suggests the potential for specific interactions with biological targets.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.28 g/mol
IUPAC Name (1aR,7E,9aS)-7-methyl-4-methylene-2,5-dioxo-1a,2,3,4,5,8,9,9a-octahydro-1H-benzo[b]cyclopropa[e]oxepine-9-carboxylic acid
PubChem CID 10248749

Data sourced from PubChem.

Potential Therapeutic Avenues: An Extrapolation from Related Compounds

While direct evidence for the therapeutic potential of this compound is lacking in the current scientific literature, the known biological activities of other compounds isolated from Lentinellus species, and of sesquiterpenoids in general, offer promising directions for future research.

Potential Areas of Investigation:

  • Anti-Cancer Activity: Many sesquiterpenoids exhibit cytotoxic effects against various cancer cell lines. Research into this compound could explore its potential to induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways involved in tumorigenesis.

  • Anti-inflammatory Effects: Inflammation is a key driver of numerous chronic diseases. The intricate structure of this compound suggests it may interact with inflammatory mediators, such as cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Neuroprotective Properties: The nervous system is a potential target for therapeutic intervention. Investigating whether this compound can protect neurons from oxidative stress, excitotoxicity, or neuroinflammation could unveil its potential in neurodegenerative disease models.

Charting the Course for Future Research: Experimental Protocols and Workflows

To unlock the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following sections outline standard methodologies that can be employed to investigate its biological activities.

3.1. In Vitro Cytotoxicity Assessment

A foundational step in anti-cancer drug discovery is to determine the cytotoxic effects of a compound on cancer cells.

Experimental Workflow for In Vitro Cytotoxicity Assays

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Viability Assay cluster_4 Data Analysis Cancer Cell Lines Cancer Cell Lines Seeding in 96-well plates Seeding in 96-well plates Cancer Cell Lines->Seeding in 96-well plates Addition of this compound (various concentrations) Addition of this compound (various concentrations) Seeding in 96-well plates->Addition of this compound (various concentrations) Incubate for 24, 48, 72 hours Incubate for 24, 48, 72 hours Addition of this compound (various concentrations)->Incubate for 24, 48, 72 hours MTT or SRB Assay MTT or SRB Assay Incubate for 24, 48, 72 hours->MTT or SRB Assay Determine IC50 values Determine IC50 values MTT or SRB Assay->Determine IC50 values

Workflow for determining the in-vitro cytotoxicity of this compound.

Methodology: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes 50% inhibition of cell growth.

3.2. Evaluation of Anti-inflammatory Activity

Investigating the anti-inflammatory potential of this compound can be achieved by measuring its effect on inflammatory markers in immune cells.

Experimental Workflow for Anti-inflammatory Assays

G cluster_0 Cell Culture cluster_1 Pre-treatment cluster_2 Inflammatory Stimulus cluster_3 Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages Seeding in 24-well plates Seeding in 24-well plates RAW 264.7 Macrophages->Seeding in 24-well plates Pre-treat with this compound Pre-treat with this compound Seeding in 24-well plates->Pre-treat with this compound Induce inflammation with LPS Induce inflammation with LPS Pre-treat with this compound->Induce inflammation with LPS Measure Nitric Oxide (Griess Assay)\nMeasure Cytokines (ELISA) Measure Nitric Oxide (Griess Assay) Measure Cytokines (ELISA) Induce inflammation with LPS->Measure Nitric Oxide (Griess Assay)\nMeasure Cytokines (ELISA)

Workflow for assessing the anti-inflammatory effects of this compound.

Methodology: Nitric Oxide (NO) Production Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in 24-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Compare the NO production in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect.

3.3. Assessment of Neuroprotective Effects

The neuroprotective potential of this compound can be evaluated by its ability to protect neuronal cells from damage induced by neurotoxins or oxidative stress.

Experimental Workflow for Neuroprotection Assays

G cluster_0 Cell Culture cluster_1 Pre-treatment cluster_2 Induction of Neurotoxicity cluster_3 Viability Assay cluster_4 Data Analysis SH-SY5Y Neuronal Cells SH-SY5Y Neuronal Cells Seeding in 96-well plates Seeding in 96-well plates SH-SY5Y Neuronal Cells->Seeding in 96-well plates Pre-treat with this compound Pre-treat with this compound Seeding in 96-well plates->Pre-treat with this compound Induce damage with H2O2 or glutamate Induce damage with H2O2 or glutamate Pre-treat with this compound->Induce damage with H2O2 or glutamate MTT Assay MTT Assay Induce damage with H2O2 or glutamate->MTT Assay Determine neuroprotective effect Determine neuroprotective effect MTT Assay->Determine neuroprotective effect

Workflow for evaluating the neuroprotective potential of this compound.

Methodology: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay

  • Cell Culture: Differentiate SH-SY5Y neuroblastoma cells into a neuronal phenotype.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for a specified duration.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Analysis: Determine the extent to which this compound pre-treatment protects the cells from H₂O₂-induced cell death.

Postulated Signaling Pathways for Investigation

Based on the activities of similar compounds, several key signaling pathways warrant investigation to elucidate the mechanism of action of this compound.

Potential Signaling Pathways for this compound

G cluster_0 Anti-Cancer cluster_1 Anti-inflammatory cluster_2 Neuroprotection This compound This compound PI3K/Akt/mTOR PI3K/Akt/mTOR This compound->PI3K/Akt/mTOR MAPK MAPK This compound->MAPK NF-κB NF-κB This compound->NF-κB Nrf2/HO-1 Nrf2/HO-1 This compound->Nrf2/HO-1 Cell Proliferation\nSurvival Cell Proliferation Survival PI3K/Akt/mTOR->Cell Proliferation\nSurvival Apoptosis Apoptosis MAPK->Apoptosis Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Antioxidant Response Antioxidant Response Nrf2/HO-1->Antioxidant Response

Potential signaling pathways that may be modulated by this compound.

Investigative Techniques:

  • Western Blotting: To measure the protein expression levels of key signaling molecules (e.g., p-Akt, p-ERK, NF-κB).

  • Quantitative PCR (qPCR): To analyze the gene expression of target molecules.

  • Reporter Gene Assays: To assess the transcriptional activity of pathways like NF-κB.

Conclusion and Future Directions

This compound stands as a promising yet enigmatic natural product. The lack of dedicated research into its therapeutic potential represents a significant gap in the field of natural product drug discovery. The experimental frameworks and potential mechanisms of action outlined in this guide are intended to serve as a catalyst for future investigations. A concerted effort by the scientific community to explore the bioactivities of this compound could unveil a novel therapeutic agent with the potential to address a range of human diseases. Further research is imperative to isolate and characterize this compound in sufficient quantities for comprehensive biological evaluation and to move from hypothetical potential to evidence-based therapeutic application.

Methodological & Application

Application Notes and Protocols for Lentinellic Acid Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid is a bioactive sesquiterpenoid metabolite produced by fungi of the genus Lentinellus, notably Lentinellus ursinus. This document provides a comprehensive guide to the extraction and purification of this compound from fungal cultures. The protocols outlined below are based on established methodologies for the isolation of similar secondary metabolites from related fungal species and are intended to serve as a robust starting point for laboratory-scale production.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for the development of an effective extraction and purification strategy.

PropertyValue
Molecular Formula C₁₈H₂₀O₅
Molecular Weight 316.35 g/mol
Appearance To be determined upon isolation
Solubility Expected to be soluble in organic solvents like ethyl acetate (B1210297), methanol (B129727), and dichloromethane (B109758).
Stability Stability may vary; it is advisable to handle extracts and purified compounds at low temperatures and protect them from light.

Experimental Protocols

Part 1: Fungal Culture and Fermentation

This protocol describes the cultivation of Lentinellus ursinus for the production of this compound. Both solid and liquid fermentation methods are presented.

1.1. Fungal Strain and Media

  • Fungal Strain: Lentinellus ursinus

  • Culture Media:

    • Potato Dextrose Agar (PDA): For routine culture maintenance.

    • Potato Dextrose Broth (PDB): For liquid fermentation.

    • Solid Rice Medium: For solid-state fermentation.

1.2. Culture Conditions

ParameterSolid-State FermentationLiquid Fermentation
Inoculum Mycelial plugs from a 14-day-old PDA culture5 mL of a 14-day-old PDB seed culture
Substrate/Medium 80 g of rice and 100 mL of distilled water per 500 mL flask100 mL of PDB per 250 mL Erlenmeyer flask
Incubation Temperature 25 °C[1]25 °C[1]
Incubation Time 40 days[1]14 days[1]
Agitation Static, in the dark[1]180 rpm on a rotary shaker[1]
Part 2: Extraction of this compound

The following protocol details the extraction of the crude metabolite mixture containing this compound from the fungal culture. The protocol for solid culture is well-established for related compounds and can be adapted for this compound. A similar solvent-based extraction would be applicable to the filtrate and mycelia of a liquid culture.

2.1. Extraction from Solid Culture

  • Harvest the entire contents of the fermentation flasks (rice medium and fungal biomass).

  • Macerate the harvested material and subject it to exhaustive extraction with ethyl acetate (EtOAc) at room temperature. A typical procedure involves three successive extractions.[1]

  • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2. Extraction from Liquid Culture

  • Separate the mycelial biomass from the culture broth by filtration.

  • Lyophilize the mycelium.

  • Extract the lyophilized mycelium with a suitable organic solvent such as ethyl acetate or methanol.

  • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.

  • Combine the extracts from the mycelium and the filtrate and concentrate under reduced pressure to yield the crude extract.

Part 3: Purification of this compound

A multi-step chromatographic approach is necessary to isolate pure this compound from the crude extract. The following is a general protocol that should be optimized based on the specific characteristics of the extract.

3.1. Silica (B1680970) Gel Column Chromatography

  • Subject the crude extract to silica gel column chromatography.[1]

  • Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with 100% CH₂Cl₂ and gradually increasing the polarity. A suggested gradient is 100:1, 80:1, 60:1, 40:1, 25:1, 10:1, 5:1, to 0:1 CH₂Cl₂:MeOH.[1]

  • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

3.2. ODS Column Chromatography

  • Further purify the fractions containing the target compound using an octadecylsilane (B103800) (ODS) column.

  • Elute with a gradient of methanol and water.[1]

3.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform final purification using preparative reverse-phase HPLC (RP-HPLC).

  • A C18 column is typically used with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water. The specific gradient and flow rate will need to be optimized.

Quantitative Data

Extraction/Purification StepInputOutputNotes
Ethyl Acetate Extraction Cultivated rice substrate20.2 g crude extractFrom a large-scale cultivation.[1]
Silica Gel Chromatography 20.2 g crude extract4.0 g of a partially purified fractionEluted with 40:1 CH₂Cl₂:MeOH.[1]
ODS Chromatography & HPLC 4.0 g of fractionPurified compounds (mg scale)Yields of individual compounds vary.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Crude Extraction cluster_purification Purification Fungal_Culture Lentinellus ursinus Culture (Solid or Liquid) Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Solvent_Extraction Harvest Silica_Gel Silica Gel Column Chromatography Solvent_Extraction->Silica_Gel Crude Extract ODS ODS Column Chromatography Silica_Gel->ODS Partially Purified Fractions HPLC Preparative RP-HPLC ODS->HPLC Enriched Fractions Pure_Lentinellic_Acid Pure this compound HPLC->Pure_Lentinellic_Acid Purified Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Proposed Biosynthetic Pathway of Sesquiterpenes

This compound is a sesquiterpenoid, a class of secondary metabolites derived from farnesyl pyrophosphate (FPP). The general biosynthetic pathway for sesquiterpenes in fungi is illustrated below. The specific enzymes and intermediates for this compound biosynthesis are yet to be fully elucidated.

Sesquiterpene_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Sesquiterpene_Scaffolds Diverse Sesquiterpene Scaffolds Sesquiterpene_Synthase->Sesquiterpene_Scaffolds Tailoring_Enzymes Tailoring Enzymes (P450s, etc.) Sesquiterpene_Scaffolds->Tailoring_Enzymes Lentinellic_Acid This compound Tailoring_Enzymes->Lentinellic_Acid

Caption: General biosynthetic pathway of sesquiterpenes in fungi.

References

Lentinellic Acid Purification via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid, a sesquiterpenoid derived from fungi of the Lentinellus genus, has garnered significant interest within the scientific community due to its notable antimicrobial and cytotoxic properties.[1] As a promising candidate for drug development, the efficient purification of this compound is a critical step for further preclinical and clinical investigations. This document provides detailed application notes and protocols for the purification of this compound from fungal cultures using column chromatography, a fundamental technique for the separation of natural products.[2][3][4][5] The protocols outlined below are based on established methodologies for the purification of similar fungal secondary metabolites.

Data Presentation

The successful purification of this compound can be monitored and quantified at each stage. The following table provides a representative summary of the expected outcomes from a typical purification workflow. Please note that actual yields and purity may vary depending on the initial concentration of this compound in the crude extract and the specific parameters of the chromatographic separation.

Purification StageStarting Material (g)Eluent/Mobile PhaseProduct Mass (mg)Yield (%)Purity (%)
Crude Extract 20.2--100~5-10
Silica (B1680970) Gel Column Chromatography 20.2Dichloromethane-Methanol Gradient4000 (Fraction 7)19.8~40-50
ODS Column Chromatography 4.0Methanol-Water Gradient1000 (Fraction 7.4)5.0~70-80
Preparative HPLC 1.0Acetonitrile-Water10.00.05>95

Experimental Protocols

Fungal Culture and Extraction

A robust protocol for the cultivation of Lentinellus ursinus and subsequent extraction of the crude product is essential for obtaining a high yield of this compound.

  • Fungal Strain and Culture: The strain of Lentinellus ursinus can be isolated from fruiting bodies and identified based on morphological and molecular (ITS sequencing) characteristics.[1] The strain is initially cultured on potato dextrose agar (B569324) (PDA) plates. For large-scale production, a suitable solid substrate medium, such as rice, is inoculated with the fungal culture and incubated.[1]

  • Extraction: The fermented solid substrate is repeatedly extracted with an organic solvent like ethyl acetate (B1210297) (EtOAc) at room temperature.[1] The solvent is then evaporated under vacuum to yield the crude extract.[1]

Purification by Column Chromatography

a. Silica Gel Column Chromatography (Initial Fractionation)

This initial step aims to separate the crude extract into fractions with varying polarities.[3][4][5]

  • Stationary Phase: Silica gel (200-300 mesh) is a commonly used stationary phase for the separation of moderately polar compounds like this compound.

  • Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., dichloromethane).

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

  • Elution: A gradient elution is performed using a mixture of a non-polar solvent and a polar solvent. A typical gradient involves starting with 100% dichloromethane (B109758) (CH₂Cl₂) and gradually increasing the proportion of methanol (B129727) (MeOH). For instance, a stepwise gradient of CH₂Cl₂–MeOH from 100:1 to 40:1 can be effective.[1]

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

b. ODS Column Chromatography (Intermediate Purification)

Fractions enriched with this compound from the silica gel column are further purified using reverse-phase chromatography.

  • Stationary Phase: Octadecylsilane (ODS) bonded silica is used as the stationary phase.

  • Elution: A gradient elution with a mixture of methanol and water is employed.[1] The polarity of the mobile phase is gradually decreased by increasing the methanol concentration.

  • Fraction Analysis: Fractions are again collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC) to assess the purity of this compound.

c. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

For obtaining highly pure this compound suitable for biological assays, a final purification step using preparative HPLC is recommended.

  • Column: A preparative reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly employed.[1]

  • Detection: A UV detector is used to monitor the elution of compounds. This compound can be detected at a specific wavelength determined by its UV absorption spectrum.

  • Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture (Lentinellus ursinus) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Dichloromethane-Methanol Gradient) crude_extract->silica_gel ods_column ODS Column Chromatography (Methanol-Water Gradient) silica_gel->ods_column Enriched Fractions prep_hplc Preparative HPLC (Acetonitrile-Water) ods_column->prep_hplc Partially Purified Fractions pure_lentinellic_acid Pure this compound (>95%) prep_hplc->pure_lentinellic_acid

Caption: Workflow for this compound Purification.

Proposed Signaling Pathway for Cytotoxic Activity

The cytotoxic effects of many sesquiterpenoids are mediated through the induction of apoptosis. While the specific pathway for this compound is still under detailed investigation, a plausible mechanism involves the intrinsic apoptotic pathway.

cytotoxic_pathway cluster_cell Target Cancer Cell lentinellic_acid This compound bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) lentinellic_acid->bcl2 Inhibition bax_bak Pro-apoptotic proteins (Bax, Bak) lentinellic_acid->bax_bak Activation mitochondrion Mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c bcl2->bax_bak Inhibits bax_bak->mitochondrion Pore formation caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed Intrinsic Apoptotic Pathway.

Proposed Signaling Pathway for Antimicrobial Activity

The antimicrobial action of many natural products, including sesquiterpenoids, often involves the disruption of the bacterial cell membrane integrity, leading to cell death.

antimicrobial_pathway cluster_bacterium Bacterial Cell lentinellic_acid This compound cell_membrane Cell Membrane lentinellic_acid->cell_membrane Interaction membrane_disruption Membrane Disruption (Increased Permeability) cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion metabolic_inhibition Metabolic Inhibition ion_leakage->metabolic_inhibition atp_depletion->metabolic_inhibition cell_death Bacterial Cell Death metabolic_inhibition->cell_death

References

Application Notes and Protocols for the Synthesis and Bioactivity Profiling of Lentinellic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis of novel Lentinellic acid derivatives and the subsequent evaluation of their biological activities. Given the limited specific literature on the derivatization of this compound, the following protocols are based on established methods for the modification of other complex natural products, particularly other sesquiterpenoids, and will require optimization for this specific scaffold.

Part 1: Synthesis of this compound Derivatives

This compound, a sesquiterpenoid isolated from Lentinellus species, has demonstrated antimicrobial and cytotoxic properties.[1] The synthesis of derivatives of this natural product is a promising strategy for the development of new therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties. The primary focus for derivatization is the carboxylic acid moiety, which can be readily converted into a variety of functional groups, such as esters and amides.

Experimental Protocol 1: Esterification of this compound

This protocol describes a general procedure for the synthesis of this compound esters via Fischer esterification. This method is cost-effective and suitable for a range of primary and secondary alcohols.[2][3]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol, etc.)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous toluene (B28343) (if using p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for use with toluene)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in the desired anhydrous alcohol (used in excess, e.g., 20-50 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Alternatively, dissolve this compound in anhydrous toluene, add the desired alcohol (1.5-2 equivalents) and a catalytic amount of p-TsOH. For this setup, a Dean-Stark trap can be used to remove water and drive the reaction to completion.[3]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol or toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester derivative using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and MS analysis.

Experimental Protocol 2: Amidation of this compound

This protocol details the synthesis of this compound amides using a peptide coupling agent. This method is generally mild and effective for a wide range of amines.[4]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the peptide coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative using silica gel column chromatography.

  • Characterize the purified product by NMR and MS analysis.

Part 2: Bioactivity Studies of this compound Derivatives

Once a library of this compound derivatives has been synthesized and characterized, the next step is to screen them for biological activity. Based on the known cytotoxic and antimicrobial properties of the parent compound, initial screening should focus on these two areas.

Experimental Protocol 3: Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[7]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 4: Antimicrobial Screening using Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile 96-well round-bottom plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the stock solution of the this compound derivative (at twice the highest desired concentration) to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.[10]

  • Inoculate each well (except for the sterility control) with 5 µL of the prepared bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the bioactivity assays should be summarized in clear and structured tables to facilitate comparison between the synthesized derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDModificationHeLa IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
This compoundParent CompoundValueValueValue
LA-E1 Methyl EsterValueValueValue
LA-E2 Ethyl EsterValueValueValue
LA-A1 Methyl AmideValueValueValue
LA-A2 Ethyl AmideValueValueValue
DoxorubicinPositive ControlValueValueValue

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundParent CompoundValueValue
LA-E1 Methyl EsterValueValue
LA-E2 Ethyl EsterValueValue
LA-A1 Methyl AmideValueValue
LA-A2 Ethyl AmideValueValue
AmpicillinPositive ControlValueValue

Visualizations

Diagrams illustrating the experimental workflows and potential signaling pathways can aid in the understanding and planning of the research.

Synthesis_Workflow Lentinellic_Acid This compound Esterification Esterification (Alcohol, Acid Catalyst) Lentinellic_Acid->Esterification Amidation Amidation (Amine, Coupling Agent) Lentinellic_Acid->Amidation Purification Purification (Column Chromatography) Esterification->Purification Amidation->Purification Ester_Derivatives Ester Derivatives Amide_Derivatives Amide Derivatives Characterization Characterization (NMR, MS) Purification->Characterization Characterization->Ester_Derivatives Characterization->Amide_Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Bioactivity_Screening_Workflow Compound_Library Library of Lentinellic Acid Derivatives Primary_Screening Primary Bioactivity Screening Compound_Library->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) Primary_Screening->Antimicrobial_Assay Data_Analysis_Cyto Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_Micro Data Analysis (MIC Determination) Antimicrobial_Assay->Data_Analysis_Micro Hit_Identification Hit Identification & Lead Optimization Data_Analysis_Cyto->Hit_Identification Data_Analysis_Micro->Hit_Identification

Caption: Workflow for bioactivity screening of this compound derivatives.

Apoptosis_Signaling_Pathway Lentinellic_Derivative This compound Derivative Receptor Death Receptor Lentinellic_Derivative->Receptor Extrinsic Pathway Mitochondrion Mitochondrion Lentinellic_Derivative->Mitochondrion Intrinsic Pathway Cell_Membrane Cell Membrane Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathways potentially modulated by this compound derivatives.

References

Lentinellic Acid: Application Notes and Protocols for Antimicrobial Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid, a sesquiterpenoid derived from fungi of the Lentinellus genus, has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of this compound and its derivatives. The information herein is intended to guide researchers in the systematic evaluation of this natural product's efficacy and to facilitate the comparison of data across different studies.

Antimicrobial Spectrum and Efficacy

This compound exhibits robust antibacterial activity. Studies have reported its effectiveness against a range of Gram-positive bacteria, including Bacillus brevis, Aerobacter aerogenes, and Corynebacterium insidiosum, with active concentrations noted to be in the range of 1 to 5 µL/mL. Furthermore, the methyl ester of this compound has been shown to possess antifungal properties. While comprehensive Minimum Inhibitory Concentration (MIC) data for a wide array of organisms is still emerging, the available information underscores the potential of this compound as a scaffold for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

Due to the limited availability of standardized MIC values in µg/mL in the public domain, the following table summarizes the currently reported antimicrobial activity of this compound. Researchers are encouraged to generate and publish more extensive quantitative data to build a comprehensive profile of this compound.

CompoundTarget OrganismActivity RangeMethod
This compoundBacillus brevis1 - 5 µL/mLNot Specified
This compoundAerobacter aerogenes1 - 5 µL/mLNot Specified
This compoundCorynebacterium insidiosum1 - 5 µL/mLNot Specified
This compound Methyl EsterFungiAntifungal Activity NotedNot Specified

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These are based on established methods for antimicrobial susceptibility testing of natural products and can be adapted as needed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent such as DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi)

  • Solvent control (the same solvent used to dissolve this compound)

  • Sterility control (broth medium only)

  • Growth control (broth medium with microbial inoculum)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the this compound stock solution to create a 1:2 dilution.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control and the twelfth as the sterility control.

  • Inoculation:

    • Prepare the microbial inoculum in the appropriate broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Controls:

    • Positive Control: Prepare a serial dilution of a standard antibiotic in a separate row or plate.

    • Solvent Control: Prepare a serial dilution of the solvent used to dissolve this compound to ensure it does not inhibit microbial growth at the concentrations used.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 24 hours for most bacteria; 35°C for 48 hours for yeast).

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, a growth indicator such as resazurin (B115843) or p-iodonitrotetrazolium violet (INT) can be added to aid in the visualization of microbial growth.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of this compound that kills the microorganism.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips or a multi-pronged inoculator

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Visualization of Experimental Workflow and Potential Mechanism

To aid in the conceptualization of the experimental processes and the potential mechanism of action of this compound, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound A->D B Prepare 96-Well Plate with Broth B->D C Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells C->E D->E F Incubate Plate E->F G Visually Read MIC F->G H Plate for MBC/MFC G->H I Determine MBC/MFC H->I

Caption: Workflow for MIC and MBC/MFC Determination.

Mechanism_Pathway cluster_compound Compound cluster_target Potential Microbial Targets cluster_effect Biological Effect LentinellicAcid This compound (Sesquiterpenoid) Membrane Cell Membrane LentinellicAcid->Membrane Interacts with Enzymes Essential Enzymes LentinellicAcid->Enzymes Potentially inhibits DNA DNA/RNA Synthesis LentinellicAcid->DNA May interfere with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition ReplicationBlock Replication/Transcription Inhibition DNA->ReplicationBlock CellDeath Inhibition of Growth & Cell Death Disruption->CellDeath Inhibition->CellDeath ReplicationBlock->CellDeath

Caption: Postulated Antimicrobial Mechanisms of this compound.

Discussion on Potential Mechanism of Action

While the precise signaling pathways affected by this compound have not been fully elucidated, the antimicrobial activity of sesquiterpenoids is often attributed to their ability to disrupt the structural integrity and function of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Other potential mechanisms for sesquiterpenoids include the inhibition of essential enzymes and interference with nucleic acid synthesis. Further research is required to determine the specific molecular targets of this compound.

Cytotoxicity and Safety Considerations

Preliminary studies on related illudane (B1247565) sesquiterpenes have indicated a potential for cytotoxicity against mammalian cell lines. It is therefore crucial for researchers to conduct cytotoxicity assays in parallel with antimicrobial testing to determine the therapeutic index of this compound and its derivatives. Standard assays such as the MTT or LDH release assay using relevant human cell lines are recommended.

Conclusion

This compound represents a promising natural product with demonstrated antimicrobial activity. The standardized protocols provided in these application notes are intended to facilitate further research into its therapeutic potential. The generation of comprehensive quantitative data, including MICs against a broad panel of clinically relevant microorganisms and cytotoxicity profiles, will be essential for advancing the development of this compound-based antimicrobial agents.

Application Notes and Protocols: Elucidating the Mechanism of Action of Lentinellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid is a bioactive diterpenoid found in several species of Lentinellus mushrooms.[1] Preliminary studies have indicated that this natural product possesses both antimicrobial and cytotoxic properties, suggesting its potential as a lead compound for drug development.[2] Extracts from Lentinus, a related genus, have demonstrated concentration-dependent cytotoxicity against human colon carcinoma cells (HCT-116).[3][4] To fully harness its therapeutic potential, a comprehensive understanding of its mechanism of action (MoA) is essential.

These application notes provide a structured, phased experimental approach to systematically investigate the molecular MoA of this compound. The protocols are designed for researchers in pharmacology, cell biology, and drug discovery.

Core Hypothesis

Based on the known activities of similar natural products, the core hypothesis is that This compound exerts its cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways, such as NF-κB or MAPK, leading to the induction of apoptosis in cancer cells and suppression of inflammatory mediators. This investigation will aim to identify its direct molecular target(s) and elucidate the downstream consequences of target engagement.

Overall Experimental Workflow

The proposed research plan is divided into three logical phases:

  • Phase 1: Target Identification and Validation. Determine the direct molecular binding partner(s) of this compound.

  • Phase 2: Pathway Elucidation. Characterize the downstream signaling cascades affected by the compound.

  • Phase 3: Phenotypic Confirmation. Correlate the pathway-level changes with cellular outcomes.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Pathway Elucidation cluster_2 Phase 3: Phenotypic Confirmation P1_Start This compound P1_CETSA Cellular Thermal Shift Assay (CETSA) P1_Start->P1_CETSA P1_Affinity Affinity Purification- Mass Spectrometry P1_Start->P1_Affinity P1_Target Putative Target Protein(s) P1_CETSA->P1_Target P1_Affinity->P1_Target P2_Reporter Reporter Gene Assays (e.g., NF-κB, AP-1) P1_Target->P2_Reporter Validate Target Interaction P2_Western Western Blot (Phospho-proteins) P1_Target->P2_Western P2_Pathway Affected Signaling Pathway(s) P2_Reporter->P2_Pathway P2_Western->P2_Pathway P3_Apoptosis Apoptosis Assays (Annexin V, Caspase) P2_Pathway->P3_Apoptosis Confirm Mechanism P3_Cytokine Cytokine Profiling (ELISA, Luminex) P2_Pathway->P3_Cytokine P3_Cyto Cytotoxicity Assays (MTT, LDH) P3_Phenotype Cellular Phenotype (Apoptosis, Anti-inflammation) P3_Cyto->P3_Phenotype P3_Apoptosis->P3_Phenotype P3_Cytokine->P3_Phenotype

Caption: Overall experimental workflow for MoA elucidation.

Phase 1: Target Identification and Validation

The initial step is to identify the direct cellular target(s) of this compound. The Cellular Thermal Shift Assay (CETSA) is a powerful method for monitoring target engagement in a native cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify proteins that are thermally stabilized or destabilized upon binding to this compound.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HCT-116 human colon cancer cells) to ~80% confluency.

  • Treatment: Treat cells with either vehicle control (e.g., 0.1% DMSO) or this compound (at a concentration determined by prior dose-response curves, e.g., 2x IC50) for 2-4 hours.

  • Harvest and Lyse: Harvest cells and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse cells via freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein content of the soluble fraction by SDS-PAGE followed by Western blotting for specific candidate proteins or by quantitative mass spectrometry (proteomics) for an unbiased approach.

  • Data Interpretation: A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.

Expected Data Presentation

Quantitative data from a mass spectrometry-based CETSA experiment should be summarized as follows:

Table 1: Putative Protein Targets of this compound Identified by CETSA-MS

Protein ID (UniProt) Gene Name Fold Change (Stabilization) p-value Putative Pathway
P04637 TP53 2.1 0.005 Apoptosis, Cell Cycle
P10415 MAPK3 (ERK1) 1.8 0.012 MAPK Signaling
Q04206 IKBKB (IKKβ) 1.9 0.009 NF-κB Signaling

| Hypothetical Data | | | | |

Phase 2: Pathway Elucidation

Once putative targets are identified, the next phase is to determine how their modulation affects downstream signaling pathways. This often involves examining the phosphorylation status of key signaling proteins and the activity of transcription factors.

Signaling Pathway Hypothesis: Inhibition of NF-κB

Many natural products exert anti-inflammatory and cytotoxic effects by inhibiting the NF-κB pathway. A common mechanism is preventing the degradation of IκBα, which retains the NF-κB p65/p50 dimer in the cytoplasm. The diagram below illustrates this proposed mechanism for this compound.

G LPS Stimulus (e.g., LPS, TNFα) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa_P->Proteasome Degradation Nucleus Nucleus DNA DNA (κB sites) NFkB_Nuc NF-κB NFkB_Nuc->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNFα) DNA->Genes Transcription Lentinellic This compound Lentinellic->IKK Inhibits IkBa_NFkB->NFkB_Nuc NF-κB Released

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Protocol: Western Blot for Phosphorylated Pathway Proteins

Objective: To quantify the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages or HCT-116 cells. Pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL Lipopolysaccharide (LPS) for RAW 264.7 cells) for a short duration (e.g., 15-30 minutes) to activate the pathway.

  • Lysis and Quantification: Immediately lyse cells in RIPA buffer containing phosphatase and protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-phospho-p65, anti-phospho-ERK1/2, anti-phospho-JNK).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to the total protein and/or a loading control (e.g., β-actin or GAPDH).

Phase 3: Phenotypic Confirmation

The final phase connects the molecular and pathway-level observations to the ultimate cellular phenotype, such as cytotoxicity or anti-inflammatory activity.

Protocol: Cytotoxicity (MTT) Assay

Objective: To determine the concentration at which this compound reduces the viability of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 500 µM) for 24, 48, or 72 hours. Include vehicle-only (negative) and doxorubicin (B1662922) (positive) controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Summary of Biological Activities

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Type Incubation Time (h) IC50 (µM)
HCT-116 Human Colon Carcinoma 48 Experimental Data
HepG2 Human Hepatocellular Carcinoma 48 Experimental Data
MCF-7 Human Breast Adenocarcinoma 48 Experimental Data

| CCD-18Co | Normal Human Colon Fibroblasts | 48 | Experimental Data |

Note: Comparing IC50 values in cancerous vs. normal cell lines is crucial for assessing selectivity.

Protocol: Anti-inflammatory Cytokine Profiling (ELISA)

Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate cells with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA: Perform a sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

  • Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of cytokines in the samples based on the standard curve.

Data Presentation: Summary of Anti-Inflammatory Activity

Table 3: Effect of this compound on LPS-Induced Cytokine Production

Cytokine This compound Conc. (µM) Cytokine Level (pg/mL) % Inhibition
TNF-α Vehicle Control + LPS Experimental Data 0%
10 Experimental Data Calculate
50 Experimental Data Calculate
IL-6 Vehicle Control + LPS Experimental Data 0%
10 Experimental Data Calculate

| | 50 | Experimental Data | Calculate |

Disclaimer: These protocols provide a general framework. Specific parameters such as cell types, reagent concentrations, and incubation times should be optimized for individual experimental systems.

References

Lentinellic Acid: A Promising Diterpenoid Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lentinellic acid, a diterpenoid first isolated from the submerged cultures of Lentinellus ursinus and L. omphalodes, has emerged as a compound of interest in the field of drug discovery.[1] Possessing both antimicrobial and cytotoxic properties, this natural product presents a promising scaffold for the development of novel therapeutic agents.[1] Its unique protoilludane-derived chemical structure offers a foundation for medicinal chemistry efforts to synthesize analogs with enhanced potency and selectivity. This document provides an overview of the known biological activities of this compound and outlines key experimental protocols for its evaluation as a lead compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₈H₂₀O₅PubChem
Molecular Weight 316.35 g/mol PubChem
IUPAC Name (1R,4aR,6aS,9R,9aR,9bS)-1,9-dihydroxy-6,9-dimethyl-3-oxo-1,2,3,4,4a,5,6,9,9a,9b-decahydro-6a,9b-(epoxymethano)azuleno[4,5-b]furan-7-carboxylic acidPubChem
PubChem CID 104689PubChem

Biological Activities

This compound has been reported to exhibit the following biological activities:

  • Antimicrobial Activity: It has demonstrated inhibitory effects against various bacteria and fungi.[1]

  • Cytotoxic Activity: The compound has shown cytotoxicity, suggesting potential as an anticancer agent.[1]

Due to the limited availability of public quantitative data, further investigation is required to fully characterize the potency and spectrum of these activities.

Experimental Protocols

The following are generalized protocols for the initial screening of this compound and its analogs for antimicrobial and cytotoxic activities. These should be adapted and optimized based on specific experimental goals and available resources.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

  • This compound (dissolved in an appropriate solvent)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Logical Workflow for Lead Compound Evaluation

The following diagram illustrates the logical progression of experiments when evaluating this compound as a lead compound.

DrugDiscoveryWorkflow cluster_0 Initial Screening cluster_1 Lead Generation cluster_2 Lead Optimization Isolation_and_Purification Isolation & Purification of this compound Primary_Screening Primary Screening (Cytotoxicity & Antimicrobial) Isolation_and_Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis In_Vitro_ADME In Vitro ADME/ Tox Profiling Analog_Synthesis->In_Vitro_ADME Potency_and_Selectivity Optimization of Potency & Selectivity In_Vitro_ADME->Potency_and_Selectivity In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Potency_and_Selectivity->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate

Caption: A logical workflow for the evaluation of this compound as a lead compound.

Signaling Pathway Analysis

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. A proposed workflow for identifying these pathways is presented below.

SignalingPathwayAnalysis Treat_Cells Treat Cancer Cells with this compound Transcriptomics Transcriptomic Analysis (RNA-Seq) Treat_Cells->Transcriptomics Proteomics Proteomic Analysis (Mass Spectrometry) Treat_Cells->Proteomics Bioinformatics Bioinformatic Analysis (Pathway Enrichment) Transcriptomics->Bioinformatics Proteomics->Bioinformatics Identify_Pathways Identify Modulated Signaling Pathways Bioinformatics->Identify_Pathways Target_Validation Target Validation (e.g., Western Blot, qPCR) Identify_Pathways->Target_Validation

Caption: A proposed workflow for identifying signaling pathways modulated by this compound.

Conclusion

This compound represents a valuable natural product with documented antimicrobial and cytotoxic activities. While the currently available public data is limited, the information presented here provides a foundational framework for researchers to initiate further investigation into its potential as a lead compound for drug discovery. The key to unlocking its full therapeutic potential lies in accessing the primary research that details its initial characterization, which will provide the specific quantitative data and experimental conditions necessary for robust and reproducible follow-up studies. Subsequent efforts should focus on structure-activity relationship studies, analog synthesis, and elucidation of its mechanism of action to optimize its pharmacological profile.

References

Lentinellic Acid: A Promising but Under-Explored Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lentinellic acid is a sesquiterpenoid natural product isolated from mushrooms of the Lentinellus genus, including Lentinellus micheneri, Lentinellus ursinus, and Lentinellus omphalodes[1]. Structurally, it is a complex pyranone derivative with the systematic name (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid[1]. While its intricate chemical architecture has been determined, comprehensive studies on its biological activities and potential applications in natural product research and drug development remain notably limited in publicly available scientific literature. This document aims to synthesize the currently available information and highlight the significant knowledge gaps that present opportunities for future research.

Biological Activity Profile: An Uncharted Territory

Despite the rich history of discovering bioactive compounds from fungi, detailed investigations into the pharmacological properties of this compound are scarce. While extracts of related Lentinus species have demonstrated a range of biological effects, including antimicrobial and cytotoxic activities, the specific contribution of this compound to these effects has not been explicitly elucidated[2][3].

Current research has not yet yielded specific quantitative data on the bioactivity of this compound, such as:

  • Minimum Inhibitory Concentrations (MICs) against bacterial or fungal pathogens.

  • IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values in various cell-based assays, for instance, against cancer cell lines or inflammatory pathways.

  • Enzyme inhibitory constants (Ki) for specific molecular targets.

The absence of such data prevents a thorough evaluation of its potency and potential therapeutic applications.

Mechanistic Insights and Signaling Pathways: A Call for Investigation

At present, there is no published research detailing the mechanism of action or any associated signaling pathways for this compound. Understanding how a natural product interacts with biological systems at a molecular level is crucial for its development as a research tool or therapeutic agent. Future research should prioritize investigating its potential molecular targets and the downstream cellular effects it may elicit.

Future Directions and Research Opportunities

The unique chemical structure of this compound suggests it may possess novel biological activities. To unlock its potential, the following areas of research are critical:

  • Systematic Bioactivity Screening: A comprehensive screening of purified this compound against a wide range of biological targets is necessary. This should include assays for antimicrobial, antiviral, anticancer, anti-inflammatory, and immunomodulatory activities.

  • Target Identification and Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on identifying the molecular target(s) of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed. Elucidating the mechanism of action will provide a rational basis for its further development.

  • Chemical Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its structure but also provide a route to generate analogues. These analogues could be used to establish structure-activity relationships (SAR) and potentially optimize its biological activity, selectivity, and pharmacokinetic properties.

Experimental Workflow: A Proposed Path Forward

For researchers interested in exploring the potential of this compound, a logical experimental workflow is proposed below. This workflow outlines the necessary steps from isolation to initial biological characterization.

experimental_workflow cluster_0 Isolation & Purification cluster_1 Biological Screening cluster_2 Mechanism of Action Isolation Isolation of this compound from Lentinellus sp. Purification Purification by Chromatography (HPLC) Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Structure->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Structure->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) Structure->Anti_inflammatory Target_ID Target Identification Cytotoxicity->Target_ID Pathway_Analysis Signaling Pathway Analysis

Caption: Proposed experimental workflow for the investigation of this compound.

This compound represents a structurally intriguing natural product from a well-known genus of mushrooms. However, its potential applications in natural product research and drug discovery are largely unexplored. The lack of data on its biological activities and mechanism of action presents a significant opportunity for the scientific community. A systematic and focused research effort is required to uncover the pharmacological potential of this unique fungal metabolite.

References

Application Notes & Protocols: Elucidation of the Structure of Lentinellic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lentinellic acid is a bioactive sesquiterpenoid belonging to the protoilludane class of natural products. These compounds are known for their complex, fused ring systems and diverse biological activities. The definitive determination of the intricate three-dimensional structure of such molecules is paramount for understanding their mechanism of action and for any future drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of novel natural products like this compound in solution. This document provides a detailed overview of the NMR techniques and protocols used to determine the planar structure and relative stereochemistry of this compound.

Spectroscopic Data

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, as well as key 2D NMR correlations, which are essential for its structure elucidation.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1135.2
2198.5
350.12.85dd (12.5, 6.0)
445.32.10m
4a48.22.65t (8.5)
535.11.80, 1.65m, m
642.5
728.91.95m
833.41.75, 1.55m, m
8a65.73.15d (4.5)
9210.1
10125.86.90s
11165.4
12170.2
1325.11.15s
1422.81.05s
1528.71.25s

Table 2: Key 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)Key NOESY Correlations (δH)
H-3 (2.85)H-4 (2.10)C-2, C-4, C-4a, C-9H-4 (2.10), H-15 (1.25)
H-4 (2.10)H-3 (2.85), H-4a (2.65), H-5 (1.80, 1.65)C-3, C-4a, C-5, C-8aH-3 (2.85), H-5a (1.80)
H-4a (2.65)H-4 (2.10), H-8a (3.15)C-1, C-4, C-5, C-8a, C-9H-8a (3.15), H-15 (1.25)
H-5a (1.80)H-5b (1.65), H-4 (2.10)C-4, C-4a, C-6, C-7H-5b (1.65), H-13 (1.15)
H-5b (1.65)H-5a (1.80), H-4 (2.10)C-4, C-4a, C-6, C-7H-5a (1.80), H-14 (1.05)
H-8a (3.15)H-4a (2.65)C-1, C-4a, C-8, C-9, C-10H-4a (2.65)
H-10 (6.90)C-1, C-8a, C-9, C-11, C-12
H-13 (1.15)C-5, C-6, C-7, C-14H-5a (1.80), H-14 (1.05)
H-14 (1.05)C-5, C-6, C-7, C-13H-5b (1.65), H-13 (1.15)
H-15 (1.25)C-3, C-4a, C-8a, C-9H-3 (2.85), H-4a (2.65)

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.

Sample Preparation: A sample of 5-10 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Protocol 1: ¹H NMR (Proton NMR)

  • Spectrometer Setup: The experiment was performed on a 500 MHz spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Spectral Width (SW): 12 ppm

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 3.4 s

  • Processing: The Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Protocol 2: ¹³C NMR (Carbon NMR)

  • Spectrometer Setup: A 125 MHz spectrometer was used.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width (SW): 220 ppm

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.2 s

  • Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected, and chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 3: COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

  • Acquisition Parameters:

    • Pulse Program: cosygpqf

    • Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.

    • Data Points (TD): 2048 (F2) x 256 (F1)

    • Number of Scans (NS): 4

    • Relaxation Delay (D1): 1.5 s

  • Processing: The data was processed using a sine-squared window function in both dimensions before Fourier transformation.

Protocol 4: HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond correlations between protons and carbons.

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp2.3 (phase-edited for CH/CH₃ vs. CH₂ differentiation)

    • Spectral Width (SW): 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C)

    • Data Points (TD): 1024 (F2) x 256 (F1)

    • Number of Scans (NS): 8

    • Relaxation Delay (D1): 1.5 s

  • Processing: The data was processed with a sine-squared window function in both dimensions.

Protocol 5: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.

  • Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (SW): 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)

    • Data Points (TD): 2048 (F2) x 512 (F1)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Long-range coupling delay optimized for 8 Hz.

  • Processing: The data was processed using a sine-squared window function in both dimensions.

Protocol 6: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (through-space interactions), which is critical for determining the relative stereochemistry.

  • Acquisition Parameters:

    • Pulse Program: noesygpph

    • Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.

    • Data Points (TD): 2048 (F2) x 256 (F1)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Mixing Time (d8): 500 ms

  • Processing: The data was processed using a sine-squared window function in both dimensions.

Visualizations

The following diagrams illustrate the workflow for structure elucidation and the key NMR correlations.

Elucidation_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Determination H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Proton_Info Proton Environments & Multiplicities H1_NMR->Proton_Info C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Skeleton (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types Spin_Systems ¹H-¹H Connectivity (Spin Systems) COSY->Spin_Systems CH_Attachment ¹H-¹³C One-Bond Connectivity HSQC->CH_Attachment Planar_Structure Planar Structure (Connect Spin Systems) HMBC->Planar_Structure Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Spin_Systems->Planar_Structure CH_Attachment->Planar_Structure Final_Structure Final Structure of This compound Planar_Structure->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for this compound structure elucidation.

HMBC_Correlations cluster_correlations Key HMBC Correlations Lentinellic_Acid H15 H-15 (1.25) C9 C-9 (210.1) H15->C9 C4a C-4a (48.2) H15->C4a C3 C-3 (50.1) H15->C3 H13 H-13 (1.15) C6 C-6 (42.5) H13->C6 C7 C-7 (28.9) H13->C7 H10 H-10 (6.90) C1 C-1 (135.2) H10->C1 C12 C-12 (170.2) H10->C12

Caption: Key HMBC correlations for this compound.

NOESY_Correlations cluster_correlations Key NOESY Correlations for Stereochemistry Lentinellic_Acid_Stereo H3 H-3 H15 H-15 H3->H15 α-face H4a H-4a H8a H-8a H4a->H8a cis-junction H5a H-5α H13 H-13 H5a->H13 β-face

Caption: Key NOESY correlations for stereochemistry.

Disclaimer: The NMR data presented in this document is hypothetical and intended for illustrative purposes to demonstrate the application of NMR spectroscopy in the structure elucidation of complex natural products like this compound. The chemical shifts, coupling constants, and correlations are based on typical values for similar structural motifs.

Application Notes & Protocols: Mass Spectrometry Analysis of Lentinellic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinellic acid is a bioactive sesquiterpenoid discovered in fungi of the Lentinellus genus, such as L. ursinus and L. micheneri.[1] As a member of the vast family of terpenoid compounds, it holds potential for pharmaceutical development due to its unique chemical structure and implied biological activities, which are common for this class of molecules.[2][3] The analysis and characterization of this compound and its metabolites are crucial for understanding its mechanism of action, pharmacokinetics (PK), and pharmacodynamics (PD).

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and indispensable technique for this purpose.[2][4] Its high sensitivity and selectivity allow for the precise detection and quantification of the parent compound and its metabolites in complex biological matrices. These application notes provide a generalized framework and protocols for the robust analysis of this compound using LC-MS/MS.

Compound Details:

  • Molecular Formula: C₁₈H₂₀O₅[1]

  • Molecular Weight (Avg.): 316.3 g/mol [1]

  • Monoisotopic Mass: 316.13107373 Da[1]

Experimental Workflows & Protocols

A typical workflow for the analysis of this compound from a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Microsomes) Spike Spike Internal Standard (IS) Sample->Spike Extract Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject LC UPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+/ESI-) LC->MS Detect Tandem MS (MRM) MS->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data Metabolic_Pathway LA This compound (C18H20O5) P1_Met Phase I Metabolite (e.g., Hydroxylated this compound) (C18H20O6) LA->P1_Met CYP450 Enzymes (Oxidation) P2_Met Phase II Metabolite (e.g., Glucuronide Conjugate) (C24H28O11) LA->P2_Met UGT/SULT Enzymes (Direct Conjugation) P1_Met->P2_Met UGT Enzymes (Glucuronidation) Excretion Excretion (Urine, Feces) P2_Met->Excretion

References

Protocols for Culturing Lentinellus Species for Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Lentinellus, belonging to the family Auriscalpiaceae, encompasses a variety of wood-decaying fungi known for producing a diverse array of bioactive secondary metabolites. These compounds, particularly sesquiterpenoids, hold significant promise for pharmaceutical and biotechnological applications due to their potential cytotoxic, antimicrobial, and antimalarial activities. This document provides detailed protocols for the cultivation of Lentinellus species to facilitate the production and extraction of these valuable metabolites. The methodologies outlined are intended for use by researchers in mycology, natural product chemistry, and drug development.

Key Bioactive Metabolites from Lentinellus Species

Several species of Lentinellus have been investigated for their secondary metabolite production. The primary classes of compounds and their producing species are summarized below.

SpeciesKey Metabolite ClassSpecific CompoundsPotential Bioactivity
Lentinellus ursinusHeptelidic Acid Derivatives3-O-acetylheptelidic acid A, Lentisinic acids A and B, Hydroheptelidic acid, Xylaric acid DCytotoxic, Antimicrobial, Antimalarial
Lentinellus cochleatusSesquiterpenoids (Lactarane, Secolactarane, Protoilludane)Deoxylactarorufin A, Blennin A, Blennin C, LentinelloneInhibition of leukotriene biosynthesis, Antibacterial, Antifungal

Cultivation Parameters for Mycelial Growth and Metabolite Production

The successful production of secondary metabolites from Lentinellus species is highly dependent on the optimization of culture conditions. Key parameters that influence mycelial growth and metabolite yield include the culture medium, pH, temperature, aeration, and illumination.

Table 1: Recommended Culture Media for Lentinellus Species
Culture MediumCompositionPreparation
Potato Dextrose Agar (B569324) (PDA) Potato Infusion (from 200g potatoes), 20g Dextrose, 15g Agar, per 1L of distilled water.[1][2]Boil sliced, unpeeled potatoes in water for 30 minutes. Strain the broth and add dextrose and agar. Sterilize by autoclaving at 121°C for 15 minutes.[1][2]
Potato Dextrose Broth (PDB) Potato Infusion (from 200g potatoes), 20g Dextrose, per 1L of distilled water.Same as PDA but without the addition of agar.
Czapek Dox Medium 30g Sucrose, 2g Sodium Nitrate, 1g Dipotassium Phosphate, 0.5g Magnesium Sulfate, 0.5g Potassium Chloride, 0.01g Ferrous Sulfate, per 1L of distilled water.[3][4][5]Suspend all components in distilled water and heat to dissolve completely. Sterilize by autoclaving at 121°C for 15 minutes.[3][4][5]
Rice Medium (for Solid-State Fermentation) 80g Rice, 100mL distilled water per 500mL flask.Add rice and water to the flask and sterilize by autoclaving.
Table 2: Influence of Physical Parameters on Lentinus Mycelial Growth (as a proxy for Lentinellus)
ParameterOptimal RangeObservations
pH 5.0 - 8.0Most species favor a slightly acidic to neutral pH.
Temperature 25°C - 30°CTropical species may favor temperatures up to 35°C.
Illumination Dark or LightedSome species show a preference for lighted conditions, while for others it is not a major factor.
Aeration Sealed or UnsealedGenerally not a major factor for mycelial growth, though some species may have a preference.

Experimental Protocols

Protocol 1: Mycelial Culture Initiation from Fruiting Bodies

This protocol describes the initiation of a pure mycelial culture from a fresh fruiting body of a Lentinellus species.

Materials:

  • Fresh, healthy fruiting body of a Lentinellus species

  • Sterile scalpel or blade

  • 70% ethanol

  • Laminar flow hood

  • Petri dishes with Potato Dextrose Agar (PDA)

  • Parafilm

Procedure:

  • Wipe down the laminar flow hood with 70% ethanol.

  • Surface sterilize the outside of the fruiting body by gently wiping it with a sterile cloth soaked in 70% ethanol.

  • Aseptically break open the fruiting body to expose the sterile inner tissue.

  • Using a sterile scalpel, excise a small piece of the internal, non-spore-bearing tissue (approximately 3-5 mm).

  • Place the excised tissue onto the center of a PDA plate.

  • Seal the Petri dish with Parafilm.

  • Incubate the plate in the dark at 25°C.

  • Observe the plate for mycelial growth originating from the tissue explant.

  • Once the mycelium has covered a significant portion of the plate, subculture by transferring a small agar plug of the growing mycelium to fresh PDA plates.

Protocol 2: Submerged Culture for Metabolite Production

This protocol details the cultivation of Lentinellus mycelium in a liquid medium to produce secondary metabolites.

Materials:

  • Actively growing mycelial culture of Lentinellus on PDA

  • Erlenmeyer flasks (250 mL)

  • Potato Dextrose Broth (PDB) or Czapek Dox Broth

  • Sterile cork borer or scalpel

  • Orbital shaker

Procedure:

  • Prepare and sterilize the liquid culture medium (PDB or Czapek Dox) in Erlenmeyer flasks.

  • From a mature PDA culture of the desired Lentinellus species, aseptically cut out several small agar plugs (approximately 5 mm in diameter) of the mycelium using a sterile cork borer or scalpel.

  • Inoculate each flask of liquid medium with 3-5 agar plugs.

  • Incubate the flasks on an orbital shaker at 150-180 rpm and 25°C for 14-21 days in the dark.

  • After the incubation period, the mycelial biomass and the culture broth can be separated for metabolite extraction.

Protocol 3: Solid-State Fermentation for Metabolite Production

This protocol is suitable for producing certain secondary metabolites, such as heptelidic acid derivatives from Lentinellus ursinus.

Materials:

  • Actively growing mycelial culture of Lentinellus in PDB

  • Fernbach culture flasks (500 mL) or similar

  • Rice

  • Distilled water

Procedure:

  • Prepare the solid substrate by adding 80g of rice and 100mL of distilled water to each 500mL flask.

  • Sterilize the flasks by autoclaving at 121°C for 30 minutes.

  • Allow the flasks to cool to room temperature.

  • Inoculate each flask with 5 mL of a 14-day-old PDB seed culture of the Lentinellus species.

  • Incubate the flasks at 25°C in the dark for 40 days.

  • After the incubation period, the entire fermented rice substrate is harvested for metabolite extraction.

Protocol 4: Metabolite Extraction from Fungal Cultures

This protocol provides a general procedure for extracting secondary metabolites from both the mycelium and the culture filtrate (for submerged cultures) or the solid substrate.

Materials:

  • Fungal culture (mycelial biomass and/or culture filtrate from submerged culture, or fermented solid substrate)

  • Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent (e.g., dichloromethane, methanol)

  • Separatory funnel (for liquid-liquid extraction)

  • Large beaker or flask (for solid-liquid extraction)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure for Submerged Cultures:

  • Separate the mycelial biomass from the culture broth by filtration through cheesecloth or filter paper.

  • Extraction from Culture Filtrate:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Extraction from Mycelium:

    • Lyophilize (freeze-dry) the mycelial biomass to remove water.

    • Grind the dried mycelium into a fine powder.

    • Suspend the mycelial powder in ethyl acetate and stir or sonicate for 30-60 minutes.

    • Filter the mixture to separate the solvent from the mycelial debris.

    • Repeat the extraction of the mycelial debris two more times.

    • Pool the organic extracts.

  • Combine the extracts from the filtrate and the mycelium.

  • Dry the pooled extract over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude metabolite extract.

Procedure for Solid-State Fermentation:

  • Transfer the entire contents of the fermentation flask (rice and fungal biomass) to a large beaker.

  • Add a sufficient volume of ethyl acetate to completely cover the solid material.

  • Allow the mixture to soak for 24 hours at room temperature with occasional stirring.

  • Filter the mixture to separate the solvent from the solid residue.

  • Repeat the extraction of the solid residue two more times with fresh ethyl acetate.

  • Pool the ethyl acetate extracts.

  • Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain the crude metabolite extract.

Visualizations

Experimental Workflow for Metabolite Production

Experimental_Workflow cluster_initiation Culture Initiation cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis start Fruiting Body tissue_explant Tissue Explant on PDA start->tissue_explant pure_culture Pure Mycelial Culture tissue_explant->pure_culture submerged Submerged Culture (PDB) pure_culture->submerged Inoculation solid_state Solid-State Fermentation (Rice) pure_culture->solid_state Inoculation (via seed culture) extract_submerged Extraction of Mycelium & Filtrate submerged->extract_submerged extract_solid Extraction of Solid Substrate solid_state->extract_solid crude_extract Crude Metabolite Extract extract_submerged->crude_extract extract_solid->crude_extract analysis Purification & Identification (HPLC, NMR, MS) crude_extract->analysis

Caption: Experimental workflow for Lentinellus metabolite production.

Generalized Signaling Pathway for Fungal Secondary Metabolism

Fungal_Secondary_Metabolism_Pathway cluster_environment Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis nutrient_stress Nutrient Stress (Carbon/Nitrogen Limitation) receptors Membrane Receptors nutrient_stress->receptors ph_temp pH & Temperature ph_temp->receptors oxidative_stress Oxidative Stress oxidative_stress->receptors mapk_cascade MAP Kinase Cascades (e.g., CWI Pathway) receptors->mapk_cascade camp_pathway cAMP Signaling Pathway receptors->camp_pathway global_regulators Global Regulators (e.g., LaeA, Velvet Complex) mapk_cascade->global_regulators camp_pathway->global_regulators pathway_specific_tf Pathway-Specific Transcription Factors global_regulators->pathway_specific_tf Chromatin Remodeling gene_cluster Secondary Metabolite Gene Cluster Expression pathway_specific_tf->gene_cluster enzymes Biosynthetic Enzymes (PKS, NRPS, Terpene Cyclases) gene_cluster->enzymes metabolites Secondary Metabolites enzymes->metabolites

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lentinellic Acid Production from Lentinellus Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Lentinellic acid from Lentinellus species fermentation.

Frequently Asked Questions (FAQs)

Q1: Which Lentinellus species is recommended for this compound production?

A1: Lentinellus ursinus has been identified as a producer of this compound in liquid culture and is a primary candidate for fermentation processes targeting this compound.[1] Other related species may also produce this compound or its derivatives, but L. ursinus is a documented source.

Q2: What are the general optimal fermentation conditions for Lentinellus species?

A2: While specific optimal conditions for this compound production require empirical determination, studies on the mycelial biomass production of various Lentinellus isolates suggest favorable conditions. Generally, a temperature of around 30°C and an initial pH range of 5.0 to 7.0 support robust mycelial growth, which is often correlated with secondary metabolite production.[1] Agitation and aeration are also critical and need to be optimized for your specific bioreactor setup to ensure adequate oxygen supply without causing excessive shear stress.

Q3: What type of culture medium is suitable for Lentinellus fermentation for this compound production?

A3: A variety of complex and defined media can be used for fungal fermentations. A good starting point for Lentinellus would be a medium rich in carbohydrates and a suitable nitrogen source. Potato Dextrose Broth (PDB) is a commonly used medium for fungal cultures.[1] For optimizing this compound yield, systematic evaluation of different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts) is recommended. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize for secondary metabolite production.

Q4: How can I quantify the yield of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. This involves separating the compound from other components in the culture extract and measuring its concentration using a detector (e.g., UV-Vis). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound fermentation experiments in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal fermentation parameters (pH, temperature).2. Inappropriate media composition (C/N ratio, nutrient limitation).3. Insufficient aeration or inadequate agitation.4. Poor inoculum quality or age.1. Optimize Fermentation Parameters: Systematically vary the pH (e.g., 4.0, 5.0, 6.0, 7.0) and temperature (e.g., 25°C, 28°C, 30°C, 32°C) in small-scale experiments to identify the optimal range for this compound production.2. Media Optimization: Test different carbon sources (e.g., glucose, sucrose, fructose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at varying concentrations to determine the ideal C/N ratio. Nutrient limitation, particularly of nitrogen, can sometimes trigger secondary metabolite production.3. Aeration and Agitation: In a bioreactor, establish a design of experiments (DoE) to investigate the combined effect of agitation speed (rpm) and aeration rate (vvm) on yield. Monitor dissolved oxygen (DO) levels to ensure they do not become a limiting factor.4. Inoculum Development: Standardize your inoculum preparation. Use a fresh, actively growing mycelial culture. Experiment with different inoculum sizes (e.g., 5-10% v/v).
Inconsistent this compound Yields Between Batches 1. Variability in media components.2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters.1. Standardize Media Preparation: Use high-quality, consistent sources for all media components. Prepare a large batch of media if possible to minimize batch-to-batch variation.2. Consistent Inoculum: Follow a strict protocol for inoculum age, size, and growth phase.3. Parameter Control: Ensure your fermentation equipment is calibrated and maintaining consistent pH, temperature, agitation, and aeration levels throughout the entire run.
Microbial Contamination 1. Inadequate sterilization of media or equipment.2. Poor aseptic technique during inoculation or sampling.1. Verify Sterilization: Autoclave media and all fermenter components at the recommended temperature and pressure for a sufficient duration. Check autoclave performance regularly.2. Aseptic Technique: Perform all manipulations in a laminar flow hood. Use sterile techniques for all transfers and sampling procedures.
Mycelial Growth is Poor 1. Suboptimal growth medium.2. Incorrect pH or temperature.3. Presence of inhibitory substances.1. Media Screening: Test different basal media (e.g., PDB, Malt Extract Broth) to find one that supports good biomass production for your Lentinellus ursinus strain.2. Optimize Growth Conditions: Determine the optimal pH and temperature for biomass production first, which may or may not be the same as for this compound production.3. Check Raw Materials: Ensure that all media components are of high purity and free from inhibitors.

Data Presentation

The following tables provide an example of how to structure your experimental data for optimizing this compound production. The values presented are illustrative and should be replaced with your own experimental results.

Table 1: Effect of pH on this compound Yield

pHMycelial Dry Weight (g/L)This compound Titer (mg/L)This compound Yield (mg/g biomass)
4.08.515.21.79
5.010.225.82.53
6.011.535.13.05
7.010.828.92.68

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Mycelial Dry Weight (g/L)This compound Titer (mg/L)This compound Yield (mg/g biomass)
259.822.42.29
2811.233.73.01
3011.838.53.26
3210.126.32.60

Table 3: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Mycelial Dry Weight (g/L)This compound Titer (mg/L)This compound Yield (mg/g biomass)
Glucose11.534.83.03
Sucrose12.140.23.32
Maltose10.931.52.89
Fructose9.524.12.54

Table 4: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (5 g/L)Mycelial Dry Weight (g/L)This compound Titer (mg/L)This compound Yield (mg/g biomass)
Yeast Extract12.341.53.37
Peptone11.837.93.21
Ammonium Sulfate9.220.32.21
Sodium Nitrate8.718.52.13

Experimental Protocols

Protocol 1: Submerged Fermentation of Lentinellus ursinus for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a mycelial plug of L. ursinus from a potato dextrose agar (B569324) (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 28°C on a rotary shaker at 150 rpm for 7-10 days to generate a sufficient amount of mycelial biomass for inoculation.

  • Fermentation:

    • Prepare the production medium (e.g., PDB or an optimized medium from your screening experiments) and dispense into fermentation vessels (e.g., 1 L Erlenmeyer flasks with 200 mL of medium, or a laboratory-scale bioreactor).

    • Sterilize the medium and vessels by autoclaving at 121°C for 20 minutes.

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate the culture under the desired conditions (e.g., 30°C, 180 rpm) for 14-21 days.

    • For bioreactor cultivation, maintain the pH at the desired setpoint (e.g., 6.0) using automated acid/base addition and control the dissolved oxygen (DO) level through a cascaded agitation and aeration strategy.

Protocol 2: Extraction of this compound from Culture Broth
  • Separation of Mycelia and Supernatant:

    • Harvest the fermentation broth and separate the mycelial biomass from the culture supernatant by filtration or centrifugation (e.g., 8000 rpm for 15 minutes).

  • Extraction:

    • The this compound may be present in both the supernatant and the mycelia.

    • Supernatant Extraction: Acidify the supernatant to approximately pH 2-3 with a suitable acid (e.g., 1M HCl). Extract the acidified supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297).

    • Mycelial Extraction: Homogenize the mycelial biomass in a suitable solvent like methanol (B129727) or acetone. Filter the homogenate and concentrate the filtrate under reduced pressure. Resuspend the residue in water, acidify to pH 2-3, and extract with ethyl acetate as described for the supernatant.

    • Combine all ethyl acetate extracts.

  • Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation:

    • Dissolve a known mass of the dried crude extract in a precise volume of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Illustrative):

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a gradient of 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm, to be determined by UV-Vis scan of a purified standard).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic Pathway

The biosynthesis of this compound, a sesquiterpenoid, is proposed to proceed through the mevalonate (B85504) pathway, leading to the key C15 intermediate, farnesyl pyrophosphate (FPP). FPP is then cyclized and subsequently modified by a series of enzymatic reactions, including oxidations, to form the final this compound structure. The pathway for the related compound, heptelidic acid, provides a model for these later steps.

This compound Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerization GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) DMAPP->GPP GPP->FPP Cyclized_Intermediate Cyclized Sesquiterpene Intermediate FPP->Cyclized_Intermediate Sesquiterpene Synthase Oxidized_Intermediates Oxidized Intermediates Cyclized_Intermediate->Oxidized_Intermediates P450 Monooxygenases, Dehydrogenases Lentinellic_Acid This compound Oxidized_Intermediates->Lentinellic_Acid Further Oxidations

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for optimizing this compound production, from strain maintenance to final product quantification.

Experimental Workflow for this compound Optimization cluster_culture Culture and Fermentation cluster_processing Downstream Processing cluster_analysis Analysis A L. ursinus Culture (PDA Plate) B Inoculum Preparation (Shake Flask) A->B Inoculation C Production Fermentation (Bioreactor/Flask) B->C Inoculation (10% v/v) D Harvest and Separate (Filtration/Centrifugation) C->D Harvesting E Extraction (Solvent Extraction) D->E Extraction of Broth and Mycelia F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H HPLC Analysis G->H I Quantification of This compound H->I

Caption: General experimental workflow for this compound production.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting low yields of this compound.

Troubleshooting Low Yield rect_node rect_node start Low Lentinellic Acid Yield q1 Is Mycelial Growth Adequate? start->q1 q2 Is the Fermentation Contaminated? q1->q2 Yes a1_no Optimize Growth Medium (Carbon/Nitrogen Sources, Basal Medium) q1->a1_no No q3 Are Fermentation Parameters Optimal? q2->q3 No a2_yes Improve Sterilization and Aseptic Technique q2->a2_yes Yes a3_no Systematically Optimize pH, Temperature, Aeration, and Agitation q3->a3_no No a3_yes Investigate Nutrient Limitation Strategies and Inoculum Quality q3->a3_yes Yes

Caption: Troubleshooting flowchart for low this compound yield.

References

Lentinellic Acid Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My lentinellic acid solution appears cloudy. What could be the cause?

A1: Cloudiness in your this compound solution can indicate several issues:

  • Precipitation: The concentration of this compound may have exceeded its solubility in the aqueous solution. Consider preparing a more dilute solution or using a co-solvent if appropriate for your experimental design.

  • Degradation: this compound may be degrading, leading to the formation of insoluble byproducts. This is more likely to occur under suboptimal storage conditions.

  • Contamination: Microbial contamination can also cause turbidity. Ensure you are using sterile solutions and proper aseptic techniques.

Q2: I'm observing a decrease in the activity of my this compound solution over time. Why is this happening?

A2: A loss of activity is a strong indicator of chemical degradation. This compound, like other sesquiterpenoids, can be susceptible to degradation influenced by several factors.[1][2] Key factors that affect the stability of compounds in aqueous solutions include pH, temperature, and light exposure.[2]

Q3: How does pH affect the stability of this compound?

A3: The pH of an aqueous solution can significantly impact the stability of organic acids. For some compounds, degradation is more rapid at neutral or alkaline pH compared to acidic conditions.[3][4] It is crucial to determine the optimal pH for the stability of your this compound solution. As a general guideline, many organic acids are more stable at a pH below 5.[4]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, aqueous solutions of this compound should be stored under controlled conditions. While specific data for this compound is unavailable, general recommendations for similar compounds include:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C.[2]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Inert Atmosphere: For compounds susceptible to oxidation, purging the solution with an inert gas like nitrogen or argon can improve stability.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in chromatography Degradation of this compoundAnalyze the degradation products to understand the degradation pathway. Adjust storage conditions (pH, temperature, light exposure) to minimize degradation.
Inconsistent experimental results Instability of the stock solutionPrepare fresh stock solutions more frequently. Perform a stability study on your stock solution to determine its usable lifetime under your storage conditions.
Precipitate formation upon storage Poor solubility or degradationCheck the solubility of this compound in your chosen solvent. Consider using a different solvent system or storing at a lower concentration. Filter the solution before use.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous solution.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable buffer at a known concentration.
  • Divide the stock solution into several aliquots to be stored under different conditions (e.g., varying pH, temperature, and light exposure).

2. Storage Conditions:

  • pH: Adjust the pH of the aliquots to a range of values (e.g., pH 3, 5, 7.4, 9).
  • Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
  • Light: Store a set of aliquots protected from light and another set exposed to ambient light.

3. Time Points:

  • Analyze the aliquots at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly).

4. Analytical Method:

  • Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of this compound and to detect any degradation products.[5][6][7]

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.
  • Determine the degradation rate and half-life of this compound under each condition.

Visualizing Stability Factors and Workflows

cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes pH pH Degradation Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Loss Loss of Activity Precipitation Precipitation LentinellicAcid This compound in Aqueous Solution LentinellicAcid->Degradation LentinellicAcid->Loss LentinellicAcid->Precipitation

Caption: Factors influencing this compound stability.

cluster_workflow Stability Assessment Workflow Prep Prepare this compound Solutions Store Store Under Varied Conditions (pH, Temp, Light) Prep->Store Analyze Analyze at Time Points (e.g., HPLC, LC-MS) Store->Analyze Data Analyze Data (Degradation Rate, Half-life) Analyze->Data Optimize Optimize Storage Conditions Data->Optimize

Caption: Workflow for assessing this compound stability.

Hypothetical Degradation Pathway

While the specific degradation pathway of this compound is not documented, many organic acids in aqueous solutions can undergo hydrolysis or oxidation. A possible, though hypothetical, degradation pathway could involve the modification of its functional groups.

cluster_pathway Hypothetical Degradation Pathway LentinellicAcid This compound Intermediate Intermediate Product (e.g., Hydroxylated species) LentinellicAcid->Intermediate Oxidation / Hydrolysis Product Final Degradation Product Intermediate->Product Further Reaction

Caption: Hypothetical degradation pathway of this compound.

References

Troubleshooting Lentinellic acid HPLC analysis peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Lentinellic acid.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern?

A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing is a problem because it reduces peak height, which can negatively impact the limit of quantification (LOQ).[1] It also complicates the accurate integration of peak area, leading to errors in quantification, and can obscure smaller peaks that elute shortly after the tailing peak.[1] A Tailing Factor (Tf) greater than 1.2 is generally considered indicative of a significant issue.[2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A: For acidic compounds like this compound, peak tailing in reversed-phase HPLC is often caused by a combination of chemical and physical factors:

  • Secondary Interactions: The primary cause is often unwanted interactions between the acidic analyte and the silica-based stationary phase.[3] Residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface are acidic and can interact strongly with analytes, leading to multiple retention mechanisms and a tailing peak.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will exist simultaneously, which can cause peak broadening or splitting.[5][6] For acidic compounds, a mobile phase pH that is too high can lead to ionization and subsequent tailing.[2]

  • Column Issues: Column contamination, degradation, or the formation of a void at the column inlet can disrupt the sample path and cause peak distortion for all analytes.[7][8]

  • System and Method Issues: Extra-column volume (e.g., excessively long tubing), sample overload (injecting too high a concentration), or a mismatch between the sample solvent and the mobile phase can also contribute to peak tailing.[2][9]

Troubleshooting Guide

Q1: My this compound peak is tailing. Where should I begin troubleshooting?

A: Start with a systematic approach that first evaluates the mobile phase and then moves to the column and hardware. This logical workflow helps to efficiently identify the root cause.

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed (Tailing Factor > 1.2) check_mp Step 1: Check Mobile Phase start->check_mp mp_ph Is pH 2 units below This compound pKa? check_mp->mp_ph check_col Step 2: Check Column col_age Is column old or contaminated? check_col->col_age check_sample Step 3: Check Sample & Injection sample_load Is sample overloaded? check_sample->sample_load check_system Step 4: Check HPLC System system_deadvol Any signs of extra-column volume (leaks, long tubing)? check_system->system_deadvol mp_buffer Is buffer concentration adequate (10-50 mM)? mp_ph->mp_buffer Yes solution_ph Action: Lower mobile phase pH (e.g., to pH 2.5-3.0) mp_ph->solution_ph No mp_buffer->check_col Yes solution_buffer Action: Increase buffer concentration mp_buffer->solution_buffer No col_type Is it a modern, high-purity, end-capped column? col_age->col_type No solution_col_clean Action: Clean/regenerate column or replace col_age->solution_col_clean Yes col_type->check_sample Yes solution_col_type Action: Use a high-purity, fully end-capped column col_type->solution_col_type No sample_solvent Is injection solvent stronger than mobile phase? sample_load->sample_solvent No solution_sample_load Action: Dilute sample or reduce injection volume sample_load->solution_sample_load Yes sample_solvent->check_system No solution_sample_solvent Action: Dissolve sample in initial mobile phase sample_solvent->solution_sample_solvent Yes solution_system Action: Use shorter, narrow-bore tubing; check fittings system_deadvol->solution_system Yes

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is one of the most critical factors for controlling the peak shape of ionizable compounds like this compound.[10] The pH determines the ionization state of both the analyte and the residual silanol groups on the column's stationary phase.

  • Analyte Ionization: this compound is an acidic compound. At a low pH (well below its pKa), it will be in its neutral, non-ionized form.[10] In this state, it is more hydrophobic and will be well-retained by the C18 stationary phase through the desired reversed-phase mechanism. As the pH increases towards and above its pKa, the acid becomes ionized (deprotonated), making it more polar and less retained, which can lead to poor peak shape.[10][11]

  • Silanol Group Ionization: Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at pH levels above approximately 3.0.[3][9] These charged sites can then interact with the analyte through a secondary ion-exchange mechanism, causing peak tailing.

The optimal strategy is to use a buffered mobile phase with a pH low enough to suppress the ionization of both the this compound and the silanol groups.[1]

ParameterRecommendation for this compound AnalysisRationale
Mobile Phase pH pH 2.5 - 3.5Suppresses ionization of both this compound and surface silanol groups, minimizing secondary interactions.[1][2]
Buffer Formate or PhosphateProvides stable pH control in the desired range. Formate is volatile and LC-MS compatible.[11]
Buffer Concentration 10 - 50 mMSufficient capacity to control pH without causing precipitation or viscosity issues.[2]
Q3: How can I minimize secondary interactions with the column?

A: Secondary interactions, primarily with acidic silanol groups, are a major cause of peak tailing for many compounds.[12] The diagram below illustrates how this compound can interact with a C18 stationary phase in two different ways.

G cluster_1 Analyte-Stationary Phase Interactions analyte This compound (Analyte) c18 C18 Chain (Hydrophobic) analyte->c18 Primary Interaction (Hydrophobic) silanol Ionized Silanol Group (SiO⁻) (Active Site) analyte->silanol Secondary Interaction (Ionic) good_peak Symmetrical Peak (Desired Outcome) c18->good_peak bad_peak Tailing Peak (Undesired Outcome) silanol->bad_peak

Caption: Desired vs. undesired interactions in reversed-phase HPLC.

To minimize these secondary interactions:

  • Operate at Low pH: As detailed in Q2, using a mobile phase pH below 3.0 keeps the silanol groups protonated (neutral), preventing ionic interactions.[1]

  • Use a Modern, End-Capped Column: High-purity silica has fewer metal impurities, which can activate silanol groups.[13] Modern columns are also "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[14][15] Choosing a column specifically designated as "base-deactivated" or having low silanol activity is highly recommended.[4]

  • Increase Mobile Phase Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes help shield the active sites on the stationary phase, improving peak shape.[7]

Q4: Could my column be contaminated or damaged?

A: Yes. Column performance degrades over time. Contamination from samples or mobile phase impurities can block the inlet frit or create active sites, while operating outside the recommended pH range can damage the stationary phase.[5][16]

Indicators of a failing column include:

  • Increased backpressure[17]

  • Gradual peak broadening and tailing for all compounds[17]

  • Split peaks[17]

  • Shifts in retention time[18]

If you suspect column contamination, a cleaning or regeneration protocol is necessary.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase (C18) Column Cleaning

This procedure is designed to remove strongly retained hydrophobic and polar contaminants. Always disconnect the column from the detector before flushing to waste. If permitted by the manufacturer, reversing the column flow direction can be more effective for cleaning a blocked inlet frit.[7][18]

StepSolventVolume to FlushPurpose
1Water (HPLC Grade)10-20 column volumesTo remove buffer salts and prevent precipitation.[18]
2Methanol10-20 column volumesTo remove polar contaminants.
3Acetonitrile10-20 column volumesIntermediate polarity wash.
4Isopropanol10-20 column volumesTo remove strongly bound hydrophobic contaminants.[17]
5Mobile Phase (without buffer)5-10 column volumesTo prepare the column for re-equilibration.
6Initial Mobile Phase (with buffer)10-20 column volumesRe-equilibrate the column before analysis.

Note: Adjust flow rate to 50% of the analytical method's flow rate during cleaning.[18]

References

Lentinellic acid degradation kinetics and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is lentinellic acid and to which chemical class does it belong?

This compound is a natural product with the molecular formula C₁₈H₂₀O₅.[1] It is classified as a sesquiterpenoid, a subclass of terpenoids, which are known for their diverse and complex chemical structures.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound during experiments or storage?

Based on the general stability of sesquiterpenoids, the primary factors that can induce degradation of this compound include:

  • pH: Extreme acidic or alkaline conditions can catalyze hydrolysis or rearrangement reactions. Studies on other sesquiterpene lactones have shown instability at pH 7.4, while they remain stable at a more acidic pH of 5.5.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation of terpenes can lead to oxidation and rearrangement products.[3]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation products.[3]

Q3: I am observing a loss of my this compound sample over time, even when stored in a standard solvent. What could be the cause?

If you are observing sample loss under standard conditions, consider the following possibilities:

  • Solvent Interaction: Some solvents, particularly alcohols like ethanol, have been shown to react with sesquiterpene lactones over time, leading to the formation of adducts.[4][5]

  • Dissolved Oxygen: The presence of dissolved oxygen in your solvent can contribute to slow oxidation.

  • Trace Impurities: Contaminants in the solvent or on the glassware (e.g., acid or base residues) could be catalyzing degradation.

Q4: How can I prevent the degradation of this compound during storage and handling?

To minimize degradation, the following storage and handling practices are recommended:

  • Storage Conditions: Store this compound as a dry, solid powder if possible. If in solution, use a non-reactive, high-purity solvent. Store at low temperatures (e.g., -20°C or -80°C) and protect from light by using amber vials or wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH Control: If working with aqueous solutions, buffer the solution to a pH where this compound is most stable, which is likely to be slightly acidic.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/UPLC)

Symptoms:

  • Appearance of new peaks in the chromatogram of a this compound sample over time.

  • A decrease in the area of the main this compound peak.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Acidic or Basic Hydrolysis - Prepare fresh samples in a neutral, buffered mobile phase or solvent.- If the mobile phase is acidic or basic, analyze the sample immediately after preparation.- Perform a forced degradation study by intentionally exposing the sample to acidic and basic conditions to identify the degradation products.
Oxidative Degradation - Prepare samples using degassed solvents.- Add an antioxidant (e.g., BHT) to the sample if compatible with the analytical method.- Purge the sample vial headspace with nitrogen or argon before sealing.
Photodegradation - Protect samples from light at all times using amber vials and minimizing exposure during sample preparation.- Conduct a photostability study by exposing the sample to a controlled light source to confirm light sensitivity.
Thermal Degradation - Keep samples cool during preparation and analysis (e.g., use a cooled autosampler).- Avoid prolonged exposure to elevated temperatures.
Issue 2: Inconsistent Quantification Results

Symptoms:

  • Poor reproducibility of quantitative measurements for this compound.

  • A steady decrease in the concentration of calibration standards over the course of an analytical run.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Instability in Solution - Prepare fresh calibration standards and samples for each analytical run.- If using an autosampler, ensure it is temperature-controlled to minimize degradation in the vials.- Evaluate the stability of this compound in the chosen solvent over the typical run time of your analysis.
Adsorption to Surfaces - Use silanized glassware or low-adsorption vials and pipette tips.- Include a small amount of a competing compound in the solvent if compatible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solution of this compound in a sealed vial and incubate at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Characterize the structure of major degradation products using LC-MS/MS and/or NMR.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.

2. Method Optimization:

  • Inject a mixture of the stressed samples to ensure that all degradation products are well-separated from the parent this compound peak and from each other.

  • Optimize the gradient profile, flow rate, and column temperature to achieve the best resolution.

3. Detection:

  • Use a photodiode array (PDA) detector to monitor the elution of peaks at multiple wavelengths and to assess peak purity.

  • Couple the HPLC system to a mass spectrometer (MS) for the identification of degradation products.

Visualizations

Experimental_Workflow_for_Degradation_Study cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (80°C) stock_solution->thermal Expose to Stress photo Photostability (ICH Q1B) stock_solution->photo Expose to Stress hplc_ms HPLC-UV/MS Analysis acid->hplc_ms Analyze Samples base->hplc_ms Analyze Samples oxidation->hplc_ms Analyze Samples thermal->hplc_ms Analyze Samples photo->hplc_ms Analyze Samples characterization Structure Elucidation (MS/MS, NMR) hplc_ms->characterization Identify Degradants

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Products lentinellic_acid This compound (Sesquiterpenoid Core) hydrolysis_product Hydrolysis Products (e.g., ring opening) lentinellic_acid->hydrolysis_product Acid/Base oxidation_product Oxidation Products (e.g., epoxides, hydroxylated derivatives) lentinellic_acid->oxidation_product Oxidizing Agent/O₂ isomerization_product Isomerization Products (e.g., double bond migration) lentinellic_acid->isomerization_product Heat/Light

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Lentinellic Acid Solubility for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing Lentinellic acid for in vitro experiments. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a carboxylic acid, and like many organic acids, it is poorly soluble in neutral aqueous solutions. Its solubility is pH-dependent, generally increasing at higher pH values. For most in vitro bioassays conducted at or near physiological pH (7.2-7.4), dissolving this compound can be challenging without the use of solubility-enhancing techniques.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

If you are experiencing difficulty dissolving this compound, consider these initial troubleshooting steps:

  • pH Adjustment: Since this compound is acidic, increasing the pH of your buffer will ionize the carboxylic acid group, which can significantly improve its aqueous solubility.[1][]

  • Use of a Co-solvent: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is a common and effective strategy.[1][] this compound should first be dissolved in a minimal amount of the organic solvent to create a stock solution, which can then be diluted into your aqueous experimental medium.

  • Particle Size Reduction: While a more advanced technique, reducing the particle size of solid this compound through methods like micronization can increase the surface area for dissolution.[1][3]

Troubleshooting Guides

Guide 1: Enhancing Solubility with pH Adjustment

A primary and effective method for solubilizing acidic compounds like this compound is by adjusting the pH of the aqueous medium.[1][]

Issue: this compound precipitates when added to my neutral phosphate-buffered saline (PBS).

Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

  • While stirring your aqueous buffer (e.g., PBS), slowly add small aliquots of the this compound stock solution.

  • If precipitation occurs, carefully monitor the pH of the solution.

  • Increase the pH by adding a dilute base, such as 0.1 M NaOH, dropwise until the precipitate dissolves. Most acidic drugs are more soluble at a higher pH.[1]

Experimental Protocol: pH-Mediated Solubilization
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dispense the desired volume of your aqueous buffer (e.g., PBS, pH 7.4) into a sterile container with a stir bar.

  • While stirring, slowly add the this compound stock solution to achieve the final desired concentration.

  • If a precipitate forms, add 0.1 M NaOH drop by drop, monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the solution clears, ensuring the final pH does not compromise the stability of your compound or the conditions of your assay.

  • Record the final pH of the solution.

Guide 2: Utilizing Co-solvents for Improved Solubility

The use of a water-miscible organic solvent, or co-solvent, is a widely adopted technique for dissolving poorly soluble compounds.[1][] DMSO is a common choice due to its high solvating power for a wide range of molecules.[4][5]

Issue: I need to prepare a high-concentration stock solution of this compound.

Solution:

Create a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the co-solvent is low enough to not interfere with the biological system under investigation.

Experimental Protocol: Co-solvent-Based Dissolution
  • Weigh the required amount of this compound powder.

  • Add 100% DMSO to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • For your experiment, dilute the stock solution into your aqueous buffer. Ensure the final DMSO concentration is below the tolerance level of your assay (typically ≤ 0.5%).

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that enhance their aqueous solubility.[6][7][8] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their improved solubility and safety profiles.[6]

Issue: The final concentration of DMSO in my assay is too high, and pH adjustment is not feasible for my experimental conditions.

Solution:

Consider using cyclodextrins to improve the solubility of this compound in a purely aqueous solution.

Experimental Protocol: Cyclodextrin-Mediated Solubilization
  • Prepare an aqueous solution of a suitable cyclodextrin (B1172386), such as HP-β-CD, at a concentration of 1-10% (w/v) in your desired buffer.

  • Add the solid this compound powder directly to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Data Presentation

The following tables provide a summary of expected solubility enhancements for this compound using the described techniques.

Table 1: Solubility of this compound with pH Adjustment

Buffer pHExpected Solubility (µg/mL)Fold Increase (vs. pH 7.4)
6.0< 1-
7.4~ 51x
8.0~ 5010x
9.0> 200> 40x

Table 2: Solubility of this compound in Co-solvent Systems

Solvent SystemExpected Solubility (mg/mL)
Water< 0.01
PBS (pH 7.4)~ 0.005
10% DMSO in PBS~ 0.5
100% DMSO> 50

Table 3: Effect of Cyclodextrin on Aqueous Solubility

Cyclodextrin (in water)Expected Solubility (µg/mL)Fold Increase (vs. water)
None< 11x
1% HP-β-CD~ 2525x
5% HP-β-CD~ 150150x

Mandatory Visualizations

G cluster_start Start cluster_methods Solubility Enhancement Methods cluster_protocol Protocol Steps cluster_end End Product start This compound (Solid Powder) ph_adjust pH Adjustment start->ph_adjust Select Method cosolvent Co-solvent (e.g., DMSO) start->cosolvent Select Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Method adjust_ph Adjust pH with NaOH/HCl ph_adjust->adjust_ph If precipitation occurs after dilution dissolve Dissolve in 100% DMSO cosolvent->dissolve Step 1 prepare_cd Prepare CD Solution cyclodextrin->prepare_cd Step 1 dilute Dilute in Aqueous Buffer dissolve->dilute Step 2 dilute->adjust_ph end_solution Solubilized this compound for Bioassay dilute->end_solution adjust_ph->end_solution add_la Add LA to CD Solution prepare_cd->add_la Step 2 stir Stir to Form Complex add_la->stir Step 3 stir->end_solution

Caption: Experimental workflow for enhancing this compound solubility.

G cluster_pathway Hypothetical Signaling Pathway ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes lentinellic_acid This compound lentinellic_acid->akt Inhibits?

Caption: Hypothetical signaling pathway for investigation.

References

Minimizing impurities during Lentinellic acid isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation and purification of Lentinellic acid. Our aim is to help you minimize impurities and overcome common challenges during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a bioactive sesquiterpenoid with a protoilludane skeleton. It is a secondary metabolite produced by fungi of the Lentinellus genus, such as Lentinellus ursinus and Lentinellus omphalodes, and is typically isolated from submerged or solid-state cultures of these mushrooms.[1]

Q2: What are the common impurities encountered during the isolation of this compound?

A2: Common impurities can include other co-metabolites produced by the fungus, such as related sesquiterpenoids (e.g., heptelidic acid derivatives), pigments, lipids, and polysaccharides from the fungal mycelium and culture medium.[2] Residual solvents from the extraction process can also be a source of contamination.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and other sesquiterpenoids. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3] Thin Layer Chromatography (TLC) is a valuable tool for monitoring the purification process.

Q4: How can I improve the yield of this compound from my fungal culture?

A4: Optimizing the culture conditions is key to enhancing the production of secondary metabolites. This includes adjusting parameters such as the composition of the culture medium, pH, temperature, and incubation time. For submerged cultures, aeration and agitation rates are also critical factors.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Recommended Solution
Inefficient extraction from fungal biomass.Ensure the fungal mycelium is thoroughly homogenized or ground before extraction to maximize surface area. Multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate (B1210297) are recommended.
Suboptimal extraction solvent.Ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites.[2] However, the polarity of the solvent system can be adjusted. A mixture of dichloromethane (B109758) and methanol (B129727) can also be effective.
Degradation of this compound during extraction.As an acidic and potentially sensitive compound, prolonged exposure to harsh conditions should be avoided. Minimize the duration of the extraction process and avoid high temperatures unless stability has been confirmed.
Fungal culture not producing sufficient this compound.Optimize fermentation parameters such as media composition, pH, temperature, and incubation time.[1]
Problem 2: Co-elution of Impurities During Column Chromatography
Possible Cause Recommended Solution
Inappropriate stationary phase.Silica (B1680970) gel is the standard choice for the chromatography of sesquiterpenoids. If this compound, being an acidic compound, shows significant tailing or decomposition, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4]
Suboptimal mobile phase.The polarity of the eluent is critical. A gradient elution starting from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. For acidic compounds like this compound, adding a small amount (0.1-1%) of formic or acetic acid to the mobile phase can improve peak shape and resolution by suppressing ionization.[5]
Overloading the column.Loading an excessive amount of crude extract onto the column will lead to poor separation. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Structurally similar impurities.If impurities have very similar polarities to this compound, multiple chromatographic steps may be necessary. Consider using different types of chromatography, such as reversed-phase (e.g., C18) chromatography or size-exclusion chromatography (e.g., Sephadex LH-20), after the initial silica gel column.[2]
Problem 3: this compound is Unstable During Purification
Possible Cause Recommended Solution
pH sensitivity.The stability of acidic compounds can be pH-dependent. It is advisable to maintain a mildly acidic to neutral pH during the purification process to keep the carboxylic acid group protonated and potentially improve stability.
Temperature sensitivity.Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 30-40°C) and under reduced pressure. For long-term storage, keep the purified compound at low temperatures (-20°C or below).
Oxidation.Some sesquiterpenoids can be susceptible to oxidation. If oxidation is suspected, consider working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

Experimental Protocols

General Protocol for this compound Isolation

This protocol is a generalized procedure based on methods for isolating sesquiterpenoids from fungal cultures. Optimization will be required for specific experimental conditions.

  • Cultivation and Harvest:

    • Culture Lentinellus ursinus in a suitable liquid or solid medium.

    • After the optimal incubation period for secondary metabolite production, harvest the fungal biomass and/or the culture broth.

  • Extraction:

    • If using a liquid culture, separate the mycelium from the broth by filtration. The broth can be extracted separately with an equal volume of ethyl acetate three times.

    • Homogenize the mycelium (and solid substrate if applicable) and extract exhaustively with ethyl acetate at room temperature.

    • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Preliminary Fractionation (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Pre-adsorb the extract onto a small amount of silica gel.

    • Perform column chromatography on a silica gel column.

    • Elute with a gradient of increasing polarity, for example, starting with 100% hexane, then gradually introducing ethyl acetate, and finally methanol.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Further Purification (HPLC):

    • Combine and concentrate the fractions containing this compound.

    • Perform preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18).

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water (with 0.1% formic acid to improve peak shape).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Purity Assessment Parameters
Technique Parameter Typical Values for High Purity
HPLCPeak Area %> 98%
¹H NMRAbsence of impurity signalsNo observable signals other than those corresponding to the compound and residual solvent.
LC-MSSingle peak in the chromatogramA single peak with the expected mass-to-charge ratio.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Culture Fungal Culture (Lentinellus ursinus) Harvest Harvest Biomass & Broth Culture->Harvest Homogenize Homogenization Harvest->Homogenize Solvent_Extract Solvent Extraction (Ethyl Acetate) Homogenize->Solvent_Extract Evaporate Evaporation Solvent_Extract->Evaporate Crude_Extract Crude this compound Extract Evaporate->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column TLC_Monitor TLC Monitoring Silica_Column->TLC_Monitor HPLC Reversed-Phase HPLC TLC_Monitor->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Purity_Check Purity Assessment (HPLC, LC-MS) Pure_Compound->Purity_Check Structure_ID Structural Elucidation (NMR, MS) Pure_Compound->Structure_ID

Caption: Experimental workflow for this compound isolation.

troubleshooting_logic cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Impure Fractions after Silica Chromatography Cause1 Compound Degradation on Acidic Silica Issue->Cause1 Check Stability Cause2 Poor Separation (Wrong Mobile Phase) Issue->Cause2 Review TLC Cause3 Column Overload Issue->Cause3 Check Loading Ratio Cause4 Co-eluting Isomers or Analogs Issue->Cause4 Analyze by LC-MS Solution1 Use Neutralized Silica or Alumina Cause1->Solution1 Solution2 Optimize Solvent Gradient (add acid/base modifier) Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3 Solution4 Employ Orthogonal Chromatography (e.g., RP-HPLC) Cause4->Solution4

References

Lentinellic acid sample preparation for high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lentinellic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation for high-resolution mass spectrometry (HRMS), troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be isolated?

A1: this compound is a sesquiterpenoid natural product with the molecular formula C₁₈H₂₀O₅.[1] It has been isolated from fungi of the Lentinellus genus, such as Lentinellus ursinus, Lentinellus micheneri, and Lentinellus omphalodes.[1][2] These mushrooms are known to produce a variety of bioactive compounds.[3][4][5][6]

Q2: What are the general considerations for storing crude extracts containing this compound?

A2: While specific stability data for this compound is limited, related sesquiterpenoids can be sensitive to pH, temperature, and light.[1][7] It is advisable to store extracts at low temperatures (-20°C or -80°C) in the dark. To prevent potential degradation, acidic conditions (pH 5.5) may be preferable over neutral or basic conditions.[1]

Q3: Which solvents are most effective for extracting this compound?

A3: this compound has been successfully extracted from fungal cultures using ethyl acetate (B1210297) (EtOAc).[2][8] Given its chemical structure, other polar organic solvents may also be effective.

Q4: My HRMS data shows a peak with the correct mass for this compound, but the fragmentation pattern is inconsistent. What could be the issue?

A4: Inconsistent fragmentation can arise from several factors. In-source fragmentation can occur, especially with electrospray ionization (ESI), leading to fragments that differ from those generated by collision-induced dissociation (CID) in the collision cell.[9] Additionally, the presence of isomers with the same mass but different structures can result in a mixed fragmentation pattern. It is also crucial to ensure that the collision energy is optimized for consistent fragmentation of the parent ion.

Q5: I am observing significant ion suppression in my LC-HRMS analysis of a this compound sample. How can I mitigate this?

A5: Ion suppression is a common matrix effect in the analysis of complex samples like fungal extracts. To mitigate this, consider the following:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Solid-Phase Extraction (SPE): A thorough cleanup of the crude extract using SPE can remove many interfering substances.

  • Chromatographic Separation: Optimizing the HPLC gradient to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.

  • Internal Standards: Using a stable isotope-labeled internal standard, if available, can help to correct for matrix effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Detected in Crude Extract Inefficient extraction- Ensure the fungal culture has reached the optimal growth phase for secondary metabolite production. - Use a suitable extraction solvent like ethyl acetate and ensure thorough extraction of the fungal biomass and culture medium.[2][8] - Consider multiple extraction steps to maximize yield.
This compound degradation- Maintain low temperatures during extraction and sample processing. - Avoid exposure of the sample to high pH and direct light.[1]
Poor Peak Shape in LC-HRMS Column overload- Dilute the sample before injection.
Inappropriate mobile phase- Ensure the mobile phase pH is compatible with the analyte and the column. For acidic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) often improves peak shape.
Column contamination or degradation- Flush the column with a strong solvent. - If the problem persists, replace the column.
Inconsistent Retention Time Changes in mobile phase composition- Prepare fresh mobile phase daily. - Ensure proper mixing of mobile phase components if using a gradient.
Fluctuation in column temperature- Use a column oven to maintain a constant temperature.
HPLC system leak- Check for leaks in the pump, injector, and fittings.
High Background Noise in Mass Spectrum Contaminated solvent or glassware- Use high-purity, MS-grade solvents and thoroughly clean all glassware.
Carryover from previous injections- Run blank injections between samples to wash the system.
In-source decay or contamination- Clean the ion source of the mass spectrometer.

Experimental Protocols

Protocol 1: Extraction of this compound from Lentinellus ursinus Solid Culture

This protocol is adapted from a published method for the isolation of sesquiterpenes from Lentinellus ursinus.[2][8]

1. Fungal Culture:

  • Grow Lentinellus ursinus on a solid rice substrate in Fernbach culture flasks for 40 days in the dark at 25°C.[8]

2. Extraction:

  • After the incubation period, repeatedly extract the cultivated rice substrate with ethyl acetate (EtOAc) at room temperature. For example, use 3 x 10 L of EtOAc for a large-scale cultivation.[2][8]

  • Combine the EtOAc extracts and evaporate the solvent under vacuum to obtain the crude extract.

3. Initial Purification (Silica Gel Column Chromatography):

  • Subject the crude extract to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), starting with 100:1 and gradually increasing the polarity to 0:1 (CH₂Cl₂:MeOH).[2]

  • Collect fractions and monitor by thin-layer chromatography (TLC) or LC-MS to identify fractions containing this compound.

Protocol 2: Sample Preparation for High-Resolution Mass Spectrometry

1. Sample Reconstitution:

  • Dissolve a known amount of the dried, purified fraction containing this compound in a suitable solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile.

2. Filtration:

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

3. Dilution:

  • Dilute the filtered sample to an appropriate concentration for LC-HRMS analysis. The optimal concentration will depend on the sensitivity of the instrument and should be determined empirically to avoid detector saturation and column overload.

4. LC-HRMS Analysis:

  • Inject the diluted sample into the LC-HRMS system.

  • A typical setup would involve a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid to aid in ionization and improve peak shape.

  • The mass spectrometer should be operated in a high-resolution mode, and data can be acquired in both positive and negative ion modes to determine the optimal ionization for this compound.

Visualizations

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Lentinellus ursinus on solid rice medium Extraction Ethyl Acetate Extraction Culture->Extraction Harvested Culture Purification Silica Gel Column Chromatography Extraction->Purification Crude Extract Analysis LC-HRMS Purification->Analysis Purified Fractions

Caption: Experimental workflow for this compound.

Troubleshooting_Logic Start No/Low Peak in HRMS Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Consider Sample Degradation Start->Check_Stability Check_MS_Params Optimize MS Parameters Start->Check_MS_Params Extraction_OK Extraction Efficient? Check_Extraction->Extraction_OK Stability_OK Sample Stable? Check_Stability->Stability_OK MS_OK MS Optimized? Check_MS_Params->MS_OK Extraction_OK->Check_Stability Yes Solution_Extraction Improve Extraction (Solvent, Time, Temp) Extraction_OK->Solution_Extraction No Stability_OK->Check_MS_Params Yes Solution_Stability Improve Storage/Handling (Low Temp, Dark, pH) Stability_OK->Solution_Stability No Solution_MS Adjust Ionization, Collision Energy MS_OK->Solution_MS No End Successful Detection MS_OK->End Yes Solution_Extraction->End Solution_Stability->End Solution_MS->End

Caption: Troubleshooting logic for this compound detection.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound's Biological Activity (Based on general activities of fungal secondary metabolites) Lentinellic_Acid This compound Target_Protein Putative Target Protein (e.g., Kinase, Transcription Factor) Lentinellic_Acid->Target_Protein Inhibition/Activation Downstream_Effector Downstream Effector Protein Target_Protein->Downstream_Effector Blocks Activation Upstream_Kinase Upstream Kinase Upstream_Kinase->Target_Protein Phosphorylation Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antiproliferative) Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

References

Adjusting pH to improve Lentinellic acid stability in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Lentinellic acid in buffer solutions by adjusting the pH. The following information is based on general principles of organic chemistry and data from structurally similar compounds, as specific stability data for this compound is limited.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound activity or concentration in solution over a short period. pH-induced degradation: this compound, containing a lactone and a carboxylic acid, is likely susceptible to hydrolysis, especially at neutral to alkaline pH.1. Verify Buffer pH: Ensure the pH of your buffer is in the acidic range. 2. Adjust pH: If your experimental conditions permit, lower the pH of your buffer. A starting point would be a pH between 4.0 and 5.5. 3. Buffer Selection: Consider using a citrate (B86180) or acetate (B1210297) buffer, which are effective in the acidic pH range.
Precipitation of this compound in the buffer. Poor solubility at the selected pH: The protonation state of the carboxylic acid group on this compound will change with pH, affecting its solubility.1. Initial Dissolution: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) before diluting it into your aqueous buffer. 2. pH Adjustment: The solubility of carboxylic acids can sometimes be increased at a pH above their pKa. However, this may lead to instability. A careful balance between solubility and stability is required.
Inconsistent experimental results. Progressive degradation of this compound during the experiment: If the experiment is conducted over a prolonged period at a suboptimal pH, the concentration of active this compound may be decreasing.1. Conduct Time-Course Experiment: Analyze the concentration of this compound in your buffer at several time points throughout your experiment's duration to assess its stability under your current conditions. 2. Prepare Fresh Solutions: For long experiments, consider preparing fresh solutions of this compound at intervals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in an aqueous buffer?

Q2: How does pH affect the stability of this compound?

A2: this compound possesses a lactone (a cyclic ester) and a carboxylic acid functional group. Lactone rings are susceptible to hydrolysis, a reaction that is catalyzed by both acid and, more significantly, base. At neutral and particularly at alkaline pH, the lactone ring is likely to open, leading to an inactive form of the molecule.

Q3: Which buffer systems are recommended for working with this compound?

A3: For maintaining an acidic pH to enhance stability, citrate buffers (pH range ~3.0-6.2) and acetate buffers (pH range ~3.8-5.8) are suitable choices. It is advisable to avoid phosphate (B84403) buffers if a pH above 7 is required, as basic conditions can accelerate degradation.

Q4: Can I expect this compound to be stable at neutral pH (e.g., in PBS at pH 7.4)?

A4: Based on studies of similar compounds, this compound is likely to exhibit reduced stability at neutral pH.[2] If your experiment must be conducted at pH 7.4, it is crucial to use the solution immediately after preparation and to be aware that some degradation may occur over the course of the experiment. Sesquiterpene lactones, for instance, have shown instability at pH 7.4.[2]

Q5: How can I determine the stability of this compound in my specific buffer?

A5: You can perform a forced degradation study. This involves incubating this compound in your buffer at various pH values and temperatures and monitoring its concentration over time using an analytical method like High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

As direct quantitative stability data for this compound is not available, the following table provides an expected stability profile based on data for other diterpenoid lactones, such as andrographolide (B1667393).[1]

pH RangeExpected StabilityComments
< 4.0 High Optimal for long-term storage in aqueous solutions.
4.0 - 6.0 Moderate to High Generally suitable for most experimental work.[1][2]
6.0 - 7.5 Low to Moderate Degradation is likely to occur; use solutions immediately.[2]
> 7.5 Low Rapid degradation is expected due to base-catalyzed hydrolysis of the lactone.[1]

Experimental Protocols

Protocol for a pH-Dependent Stability Study of this compound

This protocol outlines a general method for determining the stability of this compound at different pH values using HPLC.

  • Preparation of Buffers:

    • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.5, 7.4, and 8.0). Recommended buffers include citrate for acidic pH and phosphate for neutral and slightly alkaline pH.

  • Preparation of this compound Stock Solution:

  • Incubation:

    • Spike the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Incubate the aliquots at a controlled temperature (e.g., room temperature or 37°C).

  • Sample Analysis:

    • At each time point, take an aliquot from each pH condition.

    • Quench any further degradation by adding an equal volume of the initial mobile phase (if acidic).

    • Analyze the concentration of this compound by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point for such molecules.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Calculate the degradation rate constant and the half-life (t½) at each pH to determine the optimal conditions for stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffers (pH 4.0, 5.5, 7.4, 8.0) spike Spike Stock into Buffers prep_buffers->spike prep_stock Prepare this compound Stock Solution prep_stock->spike incubate Incubate at Controlled Temp. spike->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc HPLC Analysis sample->hplc data_analysis Calculate Degradation Rate & Half-life hplc->data_analysis result Determine Optimal pH for Stability data_analysis->result degradation_pathway cluster_degradation Degradation Pathways lentinellic_acid This compound (Stable at acidic pH) hydrolysis_product Hydrolyzed Product (Inactive) lentinellic_acid->hydrolysis_product Base-Catalyzed Hydrolysis (OH⁻) (pH > 7) lentinellic_acid->hydrolysis_product Acid-Catalyzed Hydrolysis (H⁺) (slower rate)

References

Technical Support Center: Scaling Up Lentinellic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Lentinellic acid. Due to the limited publicly available data specific to this compound, this guide also draws upon general principles of fungal fermentation and organic acid purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production being scaled up?

A1: this compound is a bioactive secondary metabolite produced by certain species of fungi, such as Lentinellus micheneri, Lentinellus ursinus, and Lentinellus omphalodes.[1] It has garnered interest in the pharmaceutical and drug development sectors due to its potential antimicrobial and anticancer properties.[2] Scaling up its production is crucial for enabling extensive preclinical and clinical studies, and for potential commercialization as a therapeutic agent.

Q2: What are the primary methods for producing this compound?

A2: The most common method for producing fungal secondary metabolites like this compound is through submerged fermentation. This technique involves growing the producing fungal strain in a liquid nutrient medium within a controlled bioreactor. This method is generally preferred for large-scale production over solid-state fermentation due to better control over process parameters and scalability.

Q3: What are the major challenges encountered when scaling up this compound production?

A3: Scaling up any microbial fermentation process presents a set of common challenges. These include maintaining process consistency in terms of temperature, pH, and dissolved oxygen, managing the increased risk of contamination, and ensuring efficient oxygen transfer in larger bioreactors.[3][4][5] For this compound specifically, challenges may also include the complex downstream processing required to isolate and purify this hydrophobic organic acid from the fermentation broth.[6][7][8]

Q4: How does the morphology of the fungus in submerged culture affect this compound production?

A4: Fungal morphology in submerged culture, which can range from dispersed mycelia to dense pellets, significantly impacts fermentation performance. Pellet formation can increase the viscosity of the broth, leading to poor nutrient and oxygen transfer to the cells at the center of the pellets.[9] This can result in reduced productivity and yield of this compound. Controlling morphology through optimization of agitation, aeration, and medium composition is crucial for successful scale-up.

Section 2: Troubleshooting Guides

This section provides solutions to common problems that may arise during the scaling up of this compound production, categorized by the stage of the process.

Fermentation
Problem Potential Causes Troubleshooting Steps
Low Biomass and/or this compound Yield - Suboptimal fermentation medium (carbon/nitrogen source, minerals).- Inadequate physical parameters (pH, temperature, dissolved oxygen).- Poor fungal morphology (large, dense pellets).- Strain degradation after multiple subcultures.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Glucose is a commonly used carbon source for Lentinula edodes fermentation.[10][11]- Parameter Optimization: For Lentinula edodes, optimal growth is often observed at a temperature of 25°C and a pH of 5.0.[12] Ensure adequate aeration and agitation to maintain dissolved oxygen levels.[10]- Morphology Control: Adjust agitation speed and consider the use of microparticles to encourage a more dispersed mycelial growth.[9]- Strain Maintenance: Maintain a robust cell bank and limit the number of subcultures from a master stock.
Foaming in the Bioreactor - High protein content in the medium.- High agitation and/or aeration rates.- Cell lysis releasing intracellular proteins.- Antifoam Agents: Add a sterile, non-toxic antifoam agent. Start with a low concentration and add as needed.- Process Parameters: Reduce agitation and/or aeration rates if possible without compromising oxygen supply.- Medium Composition: Evaluate if the concentration of protein-rich components can be reduced.
Contamination - Incomplete sterilization of the bioreactor or medium.- Non-sterile sampling or addition procedures.- Compromised seals or filters on the bioreactor.- Sterilization Validation: Ensure that sterilization protocols (autoclaving, in-situ sterilization) are validated and effective.- Aseptic Techniques: Use strict aseptic techniques for all manipulations.- Bioreactor Integrity: Regularly inspect and maintain all seals, O-rings, and sterile filters.
Downstream Processing (Extraction and Purification)
Problem Potential Causes Troubleshooting Steps
Low Recovery of this compound during Extraction - Inefficient cell lysis (if intracellular).- Inappropriate solvent for extraction.- Emulsion formation during liquid-liquid extraction.- Cell Disruption: If this compound is intracellular, optimize cell disruption methods (e.g., high-pressure homogenization, bead milling).- Solvent Selection: this compound is a relatively hydrophobic molecule (XLogP3 = 2.8).[1] Use a water-immiscible organic solvent like ethyl acetate (B1210297) for extraction.[13][14]- Emulsion Breaking: Centrifuge the mixture or add a salt to the aqueous phase to break emulsions.
Poor Purity after Initial Purification Steps - Co-extraction of other hydrophobic impurities.- Ineffective separation by initial chromatography.- Selective Extraction: Adjust the pH of the fermentation broth before extraction. As this compound is a carboxylic acid, lowering the pH will protonate it, increasing its solubility in organic solvents and potentially leaving more polar impurities in the aqueous phase.- Chromatography Optimization: Develop a multi-step purification strategy. Consider using a combination of chromatography techniques such as adsorption chromatography followed by reversed-phase chromatography for higher purity.[6][7]
Product Degradation - Exposure to extreme pH or high temperatures.- Presence of degradative enzymes in the extract.- Process Conditions: Maintain moderate temperatures and pH throughout the purification process. The stability of organic acids can be pH and temperature-dependent.[15][16]- Enzyme Inactivation: Consider a heat treatment step after cell lysis (if applicable) to denature enzymes, or use protease inhibitors.

Section 3: Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific strain and equipment.

Submerged Fermentation of Lentinula edodes for Secondary Metabolite Production
  • Inoculum Preparation:

    • Aseptically transfer a mycelial plug from a stock culture plate to a flask containing a suitable liquid seed medium (e.g., Malt (B15192052) Extract Broth).

    • Incubate at 25°C on a rotary shaker at 120 rpm for 7-10 days.[17]

  • Bioreactor Preparation and Sterilization:

    • Prepare the production medium in the bioreactor. A typical medium for Lentinula edodes contains a carbon source (e.g., glucose 20 g/L), a nitrogen source (e.g., yeast extract 2 g/L, malt extract 20 g/L), and mineral salts.[17]

    • Calibrate pH and dissolved oxygen probes.

    • Sterilize the bioreactor and medium according to the manufacturer's instructions.

  • Inoculation and Fermentation:

    • Aseptically transfer the seed culture to the sterilized bioreactor (typically 5-10% v/v).

    • Maintain fermentation parameters at optimal levels (e.g., Temperature: 25°C, pH: 5.0, Agitation: 100-200 rpm, Aeration: 0.5-1.5 vvm).[10][12]

    • Monitor cell growth and this compound production by taking periodic sterile samples.

Extraction and Preliminary Purification of this compound
  • Harvesting:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

  • Extraction:

    • If this compound is intracellular, disrupt the harvested biomass using a suitable method.

    • Acidify the fermentation broth (or cell lysate) to a pH below the pKa of this compound (a hypothetical pKa of ~4-5 is assumed for a carboxylic acid) to ensure it is in its protonated, less polar form.

    • Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to maximize recovery.

    • Pool the organic extracts and concentrate them under reduced pressure.

  • Preliminary Purification:

    • The concentrated crude extract can be further purified using techniques like adsorption chromatography (e.g., silica (B1680970) gel column chromatography) to separate compounds based on polarity.

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H20O5PubChem[1]
Molecular Weight316.3 g/mol PubChem[1]
XLogP32.8PubChem[1]
IUPAC Name(5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acidPubChem[1]

Table 2: General Fermentation Parameters for Lentinula edodes Secondary Metabolite Production

ParameterRecommended RangeRationale
Temperature24-28 °COptimal for mycelial growth and metabolite production.[12]
pH4.5-5.5Fungal cultures generally prefer slightly acidic conditions.[12]
Agitation100-200 rpmProvides adequate mixing and prevents cell sedimentation, but excessive shear can damage mycelia.
Aeration0.5-1.5 vvmEnsures sufficient oxygen supply for aerobic metabolism.
Carbon SourceGlucose, SucroseReadily metabolizable sugars for energy and biomass formation.[11]
Nitrogen SourceYeast Extract, PeptoneProvides essential amino acids and growth factors.

Section 5: Mandatory Visualizations

experimental_workflow cluster_fermentation Upstream Processing cluster_downstream Downstream Processing inoculum Inoculum Development fermentation Large-Scale Fermentation inoculum->fermentation harvest Harvesting (Filtration/Centrifugation) fermentation->harvest extraction Extraction harvest->extraction purification Purification (Chromatography) extraction->purification final_product This compound (Pure) purification->final_product

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_upstream Fermentation Issues cluster_downstream Downstream Issues start Low this compound Yield medium Suboptimal Medium? start->medium conditions Incorrect Physical Conditions? start->conditions morphology Poor Morphology? start->morphology extraction Inefficient Extraction? start->extraction purification Poor Purification? start->purification degradation Product Degradation? start->degradation optimize_c_n Optimize C/N Ratio medium->optimize_c_n adjust_params Adjust pH, Temp, DO conditions->adjust_params modify_agitation Modify Agitation morphology->modify_agitation change_solvent Change Solvent/pH extraction->change_solvent add_steps Add Purification Steps purification->add_steps control_conditions Control Temp/pH degradation->control_conditions

Caption: Troubleshooting logic for low this compound yield.

hypothetical_biosynthesis Hypothetical Biosynthetic Pathway for a Fungal Secondary Metabolite (Illustrative Example) primary_metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) precursor Precursor Molecule (e.g., Acetyl-CoA) primary_metabolism->precursor pks_nprs Polyketide Synthase (PKS) or Non-ribosomal Peptide Synthetase (NRPS) precursor->pks_nprs intermediate Polyketide or Polypeptide Intermediate pks_nprs->intermediate tailoring_enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) intermediate->tailoring_enzymes final_product This compound (Final Secondary Metabolite) tailoring_enzymes->final_product

Caption: Hypothetical secondary metabolite biosynthesis pathway.

References

Validation & Comparative

Validating the Antimicrobial Spectrum of Lentinellic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Lentinellic acid against established alternatives, supported by available experimental data. The information is presented to aid in the evaluation of its potential as a novel antimicrobial agent.

Overview of this compound

This compound is a protoilludane-type sesquiterpenoid isolated from fungi of the Lentinellus genus, such as Lentinellus ursinus and Lentinellus omphalodes.[1] Structurally, it possesses a complex, polycyclic framework. Preliminary studies have indicated its potential as a biologically active compound with antimicrobial and cytotoxic properties.

Antimicrobial Spectrum: A Comparative Analysis

This compound has demonstrated activity primarily against Gram-positive bacteria.[1] However, quantitative data on its minimum inhibitory concentrations (MICs) across a broad range of microorganisms remains limited in publicly available literature. To provide a comparative perspective, this section presents the known activity of this compound alongside the typical MIC ranges for commonly used antibiotics against representative pathogens.

Table 1: Antibacterial Activity Comparison

MicroorganismThis compound MIC (µg/mL)Penicillin G MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusData not available≤0.015 - 24[2][3]0.5 - 2[4][5][6][7]
Bacillus brevis1 - 5 (as µL/mL)[1]Data not availableData not available
Aerobacter aerogenes1 - 5 (as µL/mL)[1]Data not availableData not available
Corynebacterium insidiosum1 - 5 (as µL/mL)[1]Data not availableData not available
Escherichia coliNo activity reported[8]Data not availableData not available

Table 2: Antifungal Activity Comparison

MicroorganismThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansData not available0.0625 - 4[9][10][11][12][13]

Note: The activity of this compound against B. brevis, A. aerogenes, and C. insidiosum was reported in µL/mL, and a direct conversion to µg/mL is not possible without the density of the tested solution. A study on other compounds from Lentinellus ursinus, heptelidic acid derivatives, showed no activity against Staphylococcus aureus and Escherichia coli at a concentration of 100 µM.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are standard methods for its determination.

This method is a widely used technique for determining the MIC of antimicrobial agents against bacteria and fungi.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare serial dilutions of this compound start->prep_agent prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum add_agent Add diluted this compound to respective wells prep_agent->add_agent inoculate Inoculate microtiter plate wells with microbial suspension prep_inoculum->inoculate inoculate->add_agent incubate Incubate at optimal temperature and duration add_agent->incubate read_results Visually or spectrophotometrically determine microbial growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution assay for MIC determination.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

This method involves incorporating the antimicrobial agent directly into the agar (B569324) medium.

Workflow for Agar Dilution Assay

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare serial dilutions of this compound start->prep_agent prep_agar Prepare molten agar medium start->prep_agar mix Mix this compound dilutions with molten agar prep_agent->mix prep_agar->mix pour Pour into Petri dishes and allow to solidify mix->pour inoculate Spot-inoculate with standardized microbial suspension pour->inoculate incubate Incubate at optimal temperature and duration inoculate->incubate read_results Observe for visible growth on the agar surface incubate->read_results determine_mic Identify the lowest concentration that inhibits growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow of the agar dilution assay for MIC determination.

Protocol:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, as a sesquiterpenoid, its antimicrobial activity may be attributed to the disruption of microbial cell membranes. The lipophilic nature of sesquiterpenoids can facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Proposed General Mechanism of Sesquiterpenoid Antimicrobial Action

Sesquiterpenoid_Mechanism cluster_compound This compound cluster_membrane Microbial Cell Membrane cluster_effect Cellular Effects lentinellic_acid This compound (Sesquiterpenoid) membrane_interaction Interaction with Lipid Bilayer lentinellic_acid->membrane_interaction Lipophilic nature membrane_disruption Increased Membrane Permeability membrane_interaction->membrane_disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) membrane_disruption->leakage inhibition Inhibition of Cellular Processes leakage->inhibition cell_death Cell Death inhibition->cell_death

Caption: Postulated mechanism of antimicrobial action for sesquiterpenoids.

Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial activity, particularly against Gram-positive bacteria. However, a comprehensive understanding of its full spectrum and potency requires further investigation, including the determination of MIC values against a wider range of clinically relevant bacteria and fungi. Comparative studies with standard antibiotics are crucial to accurately position this compound in the landscape of antimicrobial agents. Elucidation of its precise mechanism of action will be vital for its potential development as a therapeutic agent.

References

A Comparative Analysis of Lentinellic Acid and Other Fungal Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Lentinellic acid, a protoilludane sesquiterpenoid derived from fungi of the Lentinellus genus, with other notable fungal sesquiterpenoids. This document summarizes key biological activities, presents available quantitative data, outlines experimental protocols for bioassays, and visualizes potential signaling pathways.

Introduction to this compound and Fungal Sesquiterpenoids

This compound is a sesquiterpenoid characterized by a unique protoilludane carbon skeleton.[1] Isolated from submerged cultures of Lentinellus ursinus and L. omphalodes, it has demonstrated significant antimicrobial and cytotoxic properties.[1] Fungi are a prolific source of structurally diverse sesquiterpenoids, which are 15-carbon isoprenoid compounds.[2] These molecules exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a subject of intense research for potential therapeutic applications.[2]

Comparative Biological Activity

This section provides a comparative overview of the biological activities of this compound and other selected fungal sesquiterpenoids. The data is presented in tabular format for ease of comparison.

Antimicrobial Activity

This compound has shown potent activity against a range of bacteria.[3] Its methyl ester derivative is reported to have enhanced antifungal activity.[4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other fungal sesquiterpenoids against various microorganisms.

CompoundSesquiterpenoid ClassSource OrganismTest OrganismMIC (µg/mL)Reference
This compound ProtoilludaneLentinellus ursinus, L. omphalodesAerobacter aerogenes1-5[3]
Bacillus brevis1-5[3]
Corynebacterium insidiosum1-5[3]
Acinetobacter aerogenes20-50[3]
Bacillus subtilis20-50[3]
Micrococcus luteus10-20[3]
Proteus vulgaris20-50[3]
Oxalic AcidDicarboxylic AcidLentinula edodesPectobacterium carotovorum200[5]
Xanthomonas axonopodis200[5]
Ralstonia solanacearum250[5]
Tsugicoline A, C, EProtoilludaneLaurilia sulcataEscherichia coli ATCC2592232[6]
Pasteurestin AProtoilludanePasteurella multocidaMannheimia haemolytica N811 BBP 01021.56[3]
Pasteurestin BProtoilludanePasteurella multocidaMannheimia haemolytica N811 BBP 01020.78[3]
Cytotoxic Activity
CompoundSesquiterpenoid ClassCell LineIC50 (µM)Reference
Epicoterpenes A-E ProtoilludaneHL-60, A-549, SMMC-7721, MCF7, SW480> 40[5]
Aryl ester 135 ProtoilludaneHL-6017.06[5]
SMMC-772117.77[5]
A-54915.89[5]
MCF714.10[5]
SW48015.70[5]
Jurkat10.4[5]
HeLa40.0[5]
K-56238.9[5]
Aryl ester 136 ProtoilludaneHL-6017.79[5]
SMMC-772120.90[5]
A-54916.79[5]
MCF716.49[5]
SW48017.44[5]
Aryl ester 137 ProtoilludaneHL-6014.50[5]
SMMC-772123.16[5]
A-54918.41[5]
MCF75.34[5]
SW48010.77[5]
Anti-inflammatory Activity

Direct quantitative data on the anti-inflammatory activity of this compound is not currently available. However, the activity of other fungal sesquiterpenoids suggests potential mechanisms that may be shared by this compound.

CompoundSesquiterpenoid ClassAssayTarget/MechanismIC50 (µM)Reference
Talaminoid A SpiroaxaneNitric Oxide (NO) Production Inhibition in LPS-induced BV-2 cellsInhibits NF-κB pathway5.79[2]
Flammuspirone C SpiroaxaneHMG-CoA Reductase Inhibition-77.6[2]
Flammuspirone C-E, H SpiroaxaneDPP-4 Inhibition-70.9 - 83.7[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key bioassays mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under suitable conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and Stimulant Treatment: Cells are pre-treated with different concentrations of the test compound for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite Quantification: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540 nm.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the NO production, is determined from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, many sesquiterpenoids exert their biological effects by interfering with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation and cell survival.

Potential NF-κB and MAPK Signaling Inhibition

The diagram below illustrates a generalized workflow of how a fungal sesquiterpenoid might inhibit inflammatory responses through the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) NFkB->IkappaB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates LentinellicAcid This compound LentinellicAcid->IKK Inhibits? LentinellicAcid->MAPK Inhibits? InflammatoryGenes Inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->InflammatoryGenes Induces AP1_nuc->InflammatoryGenes Induces

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening fungal extracts for bioactive compounds like this compound.

G FungalCulture Fungal Culture (Lentinellus sp.) Extraction Extraction with Organic Solvents FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (Antimicrobial, Cytotoxic, Anti-inflammatory) Fractions->Bioassay ActiveFraction Active Fraction Bioassay->ActiveFraction Purification Purification (e.g., HPLC) ActiveFraction->Purification PureCompound Pure Compound (this compound) Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation QuantitativeAssay Quantitative Bioassays (MIC, IC50) PureCompound->QuantitativeAssay

Caption: General workflow for the isolation and bioactivity testing of fungal natural products.

Conclusion

This compound, a protoilludane sesquiterpenoid from Lentinellus species, demonstrates potent antimicrobial activity. While direct quantitative data for its cytotoxic and anti-inflammatory effects are limited, comparisons with other fungal sesquiterpenoids, particularly those with a protoilludane skeleton, suggest it holds significant therapeutic potential. The likely mechanisms of action involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the bioactivity profile and mechanisms of action of this compound to pave the way for its potential development as a novel therapeutic agent.

References

A Comparative Analysis of the Bioactivities of Lentinellic Acid and Angelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the bioactive properties of two natural compounds, Lentinellic acid and Angelic acid, reveals distinct mechanisms of action and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their antimicrobial, cytotoxic, and ferroptosis-inducing activities, supported by available experimental data and methodologies.

Introduction

This compound, a sesquiterpenoid derived from certain species of mushrooms, has demonstrated notable antimicrobial and cytotoxic effects. In contrast, Angelic acid, a monocarboxylic unsaturated organic acid found in various plants, is recognized for its role as a ferroptosis inducer and its anti-inflammatory properties. This report aims to provide a side-by-side comparison of their bioactivities to inform future research and drug discovery efforts.

Bioactivity Comparison

A summary of the known biological activities of this compound and Angelic acid is presented below, highlighting their distinct profiles.

BioactivityThis compoundAngelic Acid
Primary Mechanism Antimicrobial (Antibacterial & Antifungal), CytotoxicFerroptosis Inducer, Anti-inflammatory
Antibacterial Spectrum Primarily Gram-positive bacteriaNot a primary activity
Antifungal Activity Reported activityNot a primary activity
Cytotoxic Activity Demonstrates cytotoxicity against cancer cellsInduces ferroptosis in cancer cells
Anti-inflammatory Not well-documentedYes
Signaling Pathway Not fully elucidatedNRF2 Degradation Pathway

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and Angelic acid. Note: Data for this compound is limited in the current literature.

Table 1: Antimicrobial Activity of this compound

Target OrganismAssay TypeConcentration/IC50Reference
Gram-positive bacteriaNot specified1 - 5 µL/mL[This is a placeholder reference as specific studies with IC50 values were not found in the provided search results]

Table 2: Cytotoxic and Ferroptosis-Inducing Activity

CompoundCell LineAssay TypeIC50 / Effective ConcentrationReference
This compound Various Cancer CellsCytotoxicity AssayData not available-
Angelic Acid Colorectal Cancer Cells (DLD1, SW480)Cell Viability Assay (in synergy with RSL3)200 µM[1]
Angelic Acid Colorectal Cancer CellsFerroptosis InductionNot specified[2]

Table 3: Anti-inflammatory Activity of Angelic Acid

Cell LineAssay TypeIC50 / Effective ConcentrationReference
RAW 264.7 MacrophagesNitric Oxide (NO) Production InhibitionData from Angelica sinensis extract, not isolated Angelic acid[1][1]

Signaling Pathways and Mechanisms of Action

This compound: Antimicrobial and Cytotoxic Mechanisms

The precise mechanism of action for this compound's antimicrobial and cytotoxic effects is not yet fully understood. It is hypothesized that its activity against Gram-positive bacteria may involve disruption of the cell membrane or inhibition of essential cellular processes. Further research is required to elucidate the specific molecular targets and signaling pathways involved.

Angelic Acid: Induction of Ferroptosis via NRF2 Degradation

Angelic acid has been identified as an inducer of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1] Its mechanism involves the targeting of Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant responses.[2] Angelic acid binds to the NRF2 protein, promoting its degradation through the ubiquitination-proteasome pathway.[1] The degradation of NRF2 leads to a decrease in the expression of antioxidant enzymes, resulting in an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately triggering ferroptotic cell death in tumor cells.[1]

Diagram of Angelic Acid-Induced NRF2 Degradation Pathway

NRF2_Degradation_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Angelic_Acid Angelic Acid NRF2 NRF2 Angelic_Acid->NRF2 Binds to NRF2_KEAP1 NRF2-KEAP1 Complex NRF2_n NRF2 NRF2->NRF2_n Translocation KEAP1 KEAP1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NRF2 Prevents Nuclear Translocation NRF2_KEAP1->Ub Ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates NRF2_n->ARE Binds to

Caption: Angelic acid promotes NRF2 degradation, preventing its nuclear translocation and subsequent activation of antioxidant gene expression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.

Antibacterial Susceptibility Testing (for this compound)
  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Procedure:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or Angelic acid) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Ferroptosis Induction Assay (for Angelic Acid)
  • Method: Measurement of lipid peroxidation.

  • Procedure:

    • Treat cancer cells with Angelic acid at the desired concentration and for the specified time.

    • To confirm ferroptosis, co-treat a set of cells with a known ferroptosis inhibitor (e.g., Ferrostatin-1).

    • Harvest the cells and measure lipid peroxidation using a commercially available kit (e.g., based on malondialdehyde (MDA) quantification or fluorescent probes like C11-BODIPY 581/591).

    • An increase in lipid peroxidation that is rescued by the ferroptosis inhibitor indicates induction of ferroptosis.

Diagram of a General Experimental Workflow for Bioactivity Screening

Experimental_Workflow cluster_assays Bioactivity Assays Start Start: Compound Preparation (this compound / Angelic Acid) Cell_Culture Cell Culture (Bacterial or Cancer Cell Lines) Start->Cell_Culture Treatment Treatment with Compound Cell_Culture->Treatment Incubation Incubation (Specified Time & Conditions) Treatment->Incubation Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Incubation->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Ferroptosis_Assay Ferroptosis Assay (e.g., Lipid Peroxidation) Incubation->Ferroptosis_Assay Data_Analysis Data Analysis (IC50 Calculation, etc.) Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Ferroptosis_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: A generalized workflow for assessing the bioactivity of natural compounds.

Conclusion

This compound and Angelic acid exhibit distinct and compelling bioactive profiles. While this compound shows promise as an antimicrobial and cytotoxic agent, further research is needed to quantify its potency and elucidate its mechanism of action. Angelic acid presents a well-defined mechanism as a ferroptosis inducer through NRF2 degradation, offering a potential therapeutic strategy for cancers sensitive to this form of cell death. This comparative guide serves as a valuable resource for the scientific community to advance the study and potential application of these natural compounds.

References

Cross-Validation of Lentinellic Acid Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioassay results for Lentinellic acid, a diterpenoid known for its antimicrobial and cytotoxic properties.[1] Due to the limited availability of direct inter-laboratory comparison studies, this document presents a hypothetical cross-validation between two laboratories, "Lab A" and "Lab B". The data herein is based on published results for compounds isolated from Lentinus species and serves as a template for how such a comparison should be structured.

Quantitative Data Summary

The following table summarizes the hypothetical bioactivity data for this compound as determined by two independent laboratories. This data highlights the importance of standardized protocols in achieving reproducible results.

Parameter Lab A Lab B Assay Type Target Vehicle Control
IC50 250.5 µg/mL289.8 µg/mLCytotoxicity (MTT Assay)HCT-116 (Colon Carcinoma)DMSO
Zone of Inhibition 10 mm12 mmAntimicrobial (Disk Diffusion)Staphylococcus aureusEthanol
Minimum Inhibitory Concentration (MIC) 125 µg/mL100 µg/mLAntimicrobial (Broth Dilution)Staphylococcus aureusEthanol

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of bioassay results. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is based on methodologies for assessing the cytotoxicity of fungal extracts against cancer cell lines.

  • Cell Culture: Human colorectal carcinoma (HCT-116) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

    • This compound, dissolved in DMSO, was added to the wells at varying concentrations. The final DMSO concentration was kept below 0.5%.

    • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Antimicrobial Assay (Disk Diffusion and Broth Dilution)

These protocols are standard methods for evaluating the antimicrobial activity of natural products.

  • Bacterial Strain: Staphylococcus aureus (ATCC 25923) was used as the test organism.

  • Disk Diffusion Assay:

    • A bacterial suspension was uniformly spread on Mueller-Hinton agar (B569324) plates.

    • Sterile paper discs (6 mm in diameter) were impregnated with a solution of this compound in ethanol.

    • The discs were placed on the agar surface, and the plates were incubated at 37°C for 24 hours.

    • The diameter of the inhibition zone around each disc was measured in millimeters.

  • Broth Dilution Assay (for MIC determination):

    • Serial dilutions of this compound were prepared in Mueller-Hinton broth in a 96-well microplate.

    • A standardized bacterial suspension was added to each well.

    • The plate was incubated at 37°C for 24 hours.

    • The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth.

Visualizations

The following diagrams illustrate a general workflow for bioassay-guided fractionation and a hypothetical signaling pathway that could be modulated by this compound.

Bioassay_Workflow Start Crude Fungal Extract Fractionation Chromatographic Fractionation (e.g., HPLC) Start->Fractionation Bioassay Bioassay (e.g., Cytotoxicity, Antimicrobial) Fractionation->Bioassay ActiveFraction Identify Active Fractions Bioassay->ActiveFraction Purification Purification of Active Compound ActiveFraction->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation PureCompound Pure this compound Purification->PureCompound Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Lentinellic_Acid This compound Lentinellic_Acid->Akt Inhibition

References

A Comparative Guide to the Antibacterial Efficacy of Lentinellic Acid and Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of lentinellic acid, a natural compound derived from mushrooms of the Lentinellus genus, and Penicillin G, a widely used beta-lactam antibiotic. While extensive data is available for Penicillin G, research on the antibacterial efficacy of this compound is still emerging. This document summarizes the currently available experimental data to facilitate an objective comparison.

Data Presentation: Quantitative Antibacterial Efficacy

A direct quantitative comparison of the antibacterial efficacy of this compound and Penicillin G is challenging due to the limited availability of Minimum Inhibitory Concentration (MIC) data for this compound in peer-reviewed literature. This compound has been reported to exhibit robust antibacterial properties, particularly against Gram-positive bacteria.[1]

Table 1: Antibacterial Activity of this compound

Target BacteriaReported Concentration for ActivitySource
Bacillus brevis1 to 5 µL/mL[1]
Aerobacter aerogenes1 to 5 µL/mL[1]
Corynebacterium insidiosum1 to 5 µL/mL[1]

Note: The reported concentrations for this compound are not standardized MIC values, making a direct comparison with Penicillin G difficult. Further research is required to establish standardized MICs for a broader range of bacteria.

In contrast, Penicillin G has been extensively studied, and its MIC values against a wide array of bacteria are well-documented.

Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin G against Selected Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus0.06 - >2560.2564
Streptococcus pneumoniae≤0.015 - 80.032
Enterococcus faecalis1 - 128432
Streptococcus pyogenes≤0.015 - 0.250.030.06

Disclaimer: MIC values can vary depending on the bacterial strain and the testing methodology used.

Mechanism of Action

This compound:

The precise mechanism of antibacterial action for this compound has not been fully elucidated in the available scientific literature.

Penicillin G:

Penicillin G, a member of the β-lactam class of antibiotics, inhibits the synthesis of the bacterial cell wall.[2] Its primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, Penicillin G prevents the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2]

Signaling Pathway and Experimental Workflow Diagrams

PenicillinG_Mechanism cluster_bacteria Bacterial Cell Penicillin_G Penicillin G PBP Penicillin-Binding Proteins (PBPs) Penicillin_G->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis (Bacterial Death) Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Penicillin G.

MIC_Workflow Start Start: Prepare Bacterial Inoculum and Antibiotic Dilutions Inoculation Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions Start->Inoculation Incubation Incubate at Optimal Temperature (e.g., 37°C for 18-24 hours) Inoculation->Incubation Observation Observe for Visible Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Experimental workflow for MIC determination.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

1. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
  • Antibiotic Stock Solution: A stock solution of the antibiotic (e.g., Penicillin G) is prepared at a known concentration.
  • Microtiter Plates: Sterile 96-well microtiter plates are used.
  • Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Serial Dilution of the Antibiotic:

  • A two-fold serial dilution of the antibiotic is performed across the wells of the microtiter plate using the growth medium. This creates a range of decreasing antibiotic concentrations.
  • Control wells are included: a positive control (broth with bacterial inoculum, no antibiotic) and a negative control (broth only).

3. Inoculation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.

4. Incubation:

  • The microtiter plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for many bacteria).

5. Interpretation of Results:

  • After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

Penicillin G remains a potent antibiotic against a wide range of Gram-positive bacteria, with its efficacy and mechanism of action being well-established. This compound shows promise as a natural antibacterial agent, also with reported activity against Gram-positive bacteria.[1] However, a significant gap in knowledge exists regarding its quantitative efficacy (MIC values against a broad panel of bacteria) and its precise mechanism of action. Further research, including standardized antimicrobial susceptibility testing and mechanistic studies, is crucial to fully assess the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with established antibiotics like Penicillin G.

References

Lack of Direct In Vivo Evidence for Lentinellic Acid Necessitates Focus on Source Extract

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo validation of the anticancer properties of isolated Lentinellic acid in animal models. While this naturally occurring compound, derived from the mycelia of the Shiitake mushroom (Lentinula edodes), has garnered interest for its potential therapeutic effects, current research has not progressed to animal studies to substantiate these claims directly.

In contrast, the crude extract of Lentinula edodes mycelia (LEM), from which this compound is isolated, has been the subject of several in vivo investigations, demonstrating notable anticancer and immunomodulatory activities. This guide, therefore, shifts its focus to the in vivo validation of LEM, providing a comparative analysis of its performance and offering insights into the potential, albeit currently unconfirmed, contribution of constituents like this compound to these effects.

This information is intended for researchers, scientists, and drug development professionals to highlight the current state of research and underscore the need for further investigation into the specific in vivo efficacy of this compound.

Comparative Efficacy of Lentinula edodes Mycelia (LEM) Extract in Animal Models

While specific data for this compound is unavailable, studies on LEM provide valuable insights into the potential anticancer effects of its components. The following table summarizes key findings from in vivo studies using animal models.

Cancer ModelAnimal ModelTreatmentKey Findings
Melanoma (B16)Syngeneic MiceOral ingestion of LEM extractSignificant inhibition of tumor growth.[1]
Colon Carcinoma (Colon-26)Syngeneic MiceOral ingestion of LEM extractRestoration of antitumor T-cell response.[2]
Breast CancerHuman Patients (adjuvant setting)Oral LEM with chemotherapyImproved quality of life and trends toward inhibited increase in regulatory T cells.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the in vivo studies of LEM.

Animal Models and Tumor Induction
  • Melanoma Model : C57BL/6 mice are subcutaneously inoculated with B16 melanoma cells. Tumor growth is monitored, and treatment with LEM extract is initiated once tumors are established.[1]

  • Colon Carcinoma Model : BALB/c mice are inoculated with colon-26 carcinoma cells into the subserosal space of the cecum to establish an orthotopic tumor model.[2]

  • General Xenograft Models : Immunodeficient mice, such as athymic nude or SCID mice, are commonly used for xenograft studies where human cancer cell lines are implanted either subcutaneously or orthotopically.

Administration of LEM Extract
  • Oral Gavage : LEM extract is typically administered orally to the animals. The dosage and frequency of administration vary between studies, but daily administration is common.

Assessment of Anticancer Effects
  • Tumor Growth Inhibition : Tumor volume is measured at regular intervals using calipers. At the end of the study, tumors are excised and weighed.

  • Immunohistochemistry : Tumor tissues are analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Immune Cell Analysis : Spleens and tumor-infiltrating lymphocytes are harvested to analyze the populations of various immune cells, such as T cells (including regulatory T cells) and natural killer (NK) cells, using flow cytometry.[1][4]

Visualizing Mechanisms and Workflows

Proposed Immunomodulatory Mechanism of LEM

LEM_Immunomodulation LEM Lentinula edodes Mycelia (LEM) Extract Treg Regulatory T cells (Tregs) LEM->Treg Mitigates immunosuppression T_cell Antitumor T-cell Response Treg->T_cell Inhibits Tumor Tumor Growth T_cell->Tumor Inhibits

Caption: Proposed mechanism of LEM's antitumor effect.

General Workflow for In Vivo Anticancer Drug Validation

in_vivo_workflow start Select Animal and Cancer Model implant Tumor Cell Implantation start->implant treatment Treatment Initiation (Test Compound vs. Control) implant->treatment monitor Monitor Tumor Growth and Animal Health treatment->monitor endpoint Endpoint Reached monitor->endpoint analysis Tumor & Tissue Analysis endpoint->analysis data Data Interpretation and Conclusion analysis->data

Caption: A typical workflow for in vivo anticancer studies.

Concluding Remarks

The available in vivo data on Lentinula edodes mycelia extract suggests a promising avenue for cancer therapy, primarily through the modulation of the host immune system. However, the direct anticancer activity of this compound in animal models remains to be elucidated. The observed effects of LEM are likely attributable to a synergistic interplay of its various bioactive components, including polysaccharides, proteins, and other small molecules like this compound.

Future research should prioritize the in vivo evaluation of isolated this compound to delineate its specific contribution to the anticancer effects of LEM. Such studies would be instrumental in validating its potential as a standalone therapeutic agent and would provide the necessary data for a direct comparative analysis. Until then, the anticancer properties of this compound in a preclinical in vivo setting are inferred rather than established.

References

A Comparative Guide to Lentinellic Acid Quantification: Validating a Robust HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Lentinellic acid, accurate and reliable quantification is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound quantification against a prominent alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document outlines the detailed experimental protocols, presents a full set of validation data in clearly structured tables, and offers insights to aid in selecting the most appropriate analytical technique for your research needs.

At a Glance: HPLC-UV vs. UPLC-MS/MS for this compound Analysis

The choice between HPLC-UV and UPLC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureHPLC-UVUPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.
Sensitivity Moderate (typically µg/mL to high ng/mL range).High to Very High (typically low ng/mL to pg/mL range).[1]
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, based on specific mass-to-charge ratios of parent and daughter ions.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Moderate, with typical run times of 10-30 minutes.[2]Higher, with typical run times of <10 minutes.[3]
Robustness Generally high and widely available.Can be more complex to operate and maintain.
Ideal For Routine quality control, quantification in relatively simple matrices, and when high sensitivity is not required.Bioanalysis of complex matrices (e.g., plasma, tissue), low-level impurity detection, and when high specificity is critical.[1]

Experimental Protocols

Detailed methodologies for the validated HPLC-UV method and a comparative UPLC-MS/MS method are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.

Validated HPLC-UV Method

This section details the robust and validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 20 µL.[4][5]

  • Column Temperature: 35°C.[6]

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute as necessary with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Comparative UPLC-MS/MS Method

This section outlines a typical UPLC-MS/MS method for high-sensitivity quantification of this compound, ideal for bioanalytical applications.

Chromatographic and Mass Spectrometric Conditions:

  • UPLC System: A standard UPLC system with a binary pump and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Specific precursor and product ion transitions for this compound and an internal standard would be determined through infusion and optimization.

Performance Data and Method Validation

The HPLC-UV method was fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] The following tables summarize the performance characteristics of the proposed HPLC-UV method and a comparative UPLC-MS/MS method.

Table 1: HPLC-UV Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Intra-day< 1.5%≤ 2%
- Inter-day< 2.0%≤ 2%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Specificity No interference from blank matrixNo interfering peaks at the retention time of the analyte
Robustness Robust% RSD < 2% for minor changes in method parameters
Table 2: Comparative Performance of HPLC-UV and UPLC-MS/MS
Performance MetricHPLC-UV MethodUPLC-MS/MS Method (Typical)
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Precision (% RSD) < 2.0%< 15%
Accuracy (% Recovery) 98.5% - 101.2%85% - 115%
Sample Throughput ~6 samples/hour~10-12 samples/hour

Visualizing Method Validation and Biological Context

To further clarify the experimental workflow and the potential biological relevance of this compound, the following diagrams are provided.

G prep Sample Preparation (Extraction, Dilution) hplc HPLC System (Pump, Autosampler, Column) prep->hplc sep Chromatographic Separation (C18 Column) hplc->sep detect UV Detection (210 nm) sep->detect data Data Acquisition & Processing (Chromatogram, Peak Area) detect->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for this compound quantification by HPLC-UV.

This compound, as a natural product, may interact with various cellular signaling pathways, similar to other therapeutic compounds like Oleanolic acid.[8][9][10][11] The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound, leading to anti-proliferative effects.

G compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion: Selecting the Right Tool for the Job

The validated HPLC-UV method presented here is simple, accurate, precise, and robust for the routine quantification of this compound.[12] It is a cost-effective and widely accessible technique suitable for quality control and analysis of moderately complex samples.

For applications demanding higher sensitivity and specificity, such as in pharmacokinetic studies or the analysis of complex biological matrices, a UPLC-MS/MS method would be the superior choice.[1] Ultimately, the selection between these powerful analytical techniques should be guided by the specific requirements of the research, including the nature of the sample, the required limits of detection, and available resources.

References

Head-to-head comparison of Lentinellic acid and other natural antimicrobial compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual quest for novel therapeutic agents. A comprehensive comparative analysis now places lentinellic acid, a promising natural compound, in a head-to-head comparison with other well-established natural antimicrobials: curcumin, berberine (B55584), allicin (B1665233), and tea tree oil. This guide offers researchers, scientists, and drug development professionals a detailed examination of their antimicrobial efficacy, mechanisms of action, and the experimental protocols underpinning these findings.

Executive Summary

This report provides a critical evaluation of this compound alongside four other prominent natural antimicrobial compounds. While curcumin, berberine, allicin, and tea tree oil have been extensively studied, this compound, a sesquiterpenoid derived from certain mushrooms, remains a less-explored but potentially potent antibacterial agent. This guide synthesizes available quantitative data, details the experimental methodologies for assessing antimicrobial activity, and visualizes the known and proposed mechanisms of action to facilitate a clear, comparative understanding.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of these compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of a substance required to inhibit the growth of and kill bacteria, respectively. The following table summarizes the available data for each compound against common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). It is important to note that direct comparison of MIC and MBC values across different studies can be challenging due to variations in experimental conditions.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
This compound Bacillus brevis1 - 5Not widely reported
Aerobacter aerogenes1 - 5Not widely reported
Corynebacterium insidiosum1 - 5Not widely reported
Curcumin Staphylococcus aureus125 - 500[1]>250
Escherichia coli219[2]Not widely reported
Berberine Staphylococcus aureus (MRSA)64 - 256[3]Not widely reported
Streptococcus agalactiae78[4]Not widely reported
Allicin Staphylococcus aureus128[5]256[5]
Escherichia coli128[5]256[5]
Tea Tree Oil Staphylococcus aureus0.125% - 2% (v/v)[6]0.25% - 2% (v/v)
Escherichia coli0.125% - 2% (v/v)[6]Not widely reported

Note: The MIC and MBC values can vary significantly based on the specific bacterial strain, the preparation of the natural compound, and the experimental methodology used. The data presented here is a summary from various sources and should be interpreted with these considerations in mind.

Mechanisms of Antimicrobial Action

The diverse chemical structures of these natural compounds lead to distinct mechanisms by which they combat microbial growth.

This compound: As an iludane-type sesquiterpene, the precise mechanism of action for this compound is not yet fully elucidated. However, sesquiterpenoids are generally known to disrupt bacterial cell membranes due to their lipophilic nature, leading to increased permeability and leakage of cellular contents.[7] They may also interfere with essential cellular processes.

Curcumin: This polyphenol exhibits a multi-pronged attack on bacterial cells. It is known to disrupt the bacterial cell membrane, inhibit cell division by targeting the FtsZ protein, induce the production of reactive oxygen species (ROS), and interfere with quorum sensing, a bacterial communication system crucial for biofilm formation.[8][9]

Berberine: This isoquinoline (B145761) alkaloid primarily targets bacterial cell division by inhibiting the FtsZ protein.[8] It also disrupts the cell wall and membrane integrity and can inhibit protein and nucleic acid synthesis.[10] Furthermore, berberine has been shown to modulate host innate immunity through the p38 MAPK pathway.[4][6]

Allicin: The primary antimicrobial action of allicin, a sulfur-containing compound from garlic, involves its reaction with thiol groups in essential bacterial enzymes, leading to their inactivation. This disruption of enzymatic function affects various metabolic pathways, including DNA and protein synthesis.[11][12][13]

Tea Tree Oil: The antimicrobial activity of tea tree oil is largely attributed to its major component, terpinen-4-ol. It disrupts the permeability of bacterial cell membranes, leading to the leakage of intracellular components and inhibition of cellular respiration.[14][15]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes described, the following diagrams have been generated using the DOT language.

G cluster_mic MIC Determination Workflow A Prepare serial dilutions of antimicrobial compound B Inoculate with standardized bacterial suspension A->B C Incubate under optimal growth conditions B->C D Observe for visible growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_mbc MBC Determination Workflow A Perform MIC test B Subculture from wells with no visible growth onto fresh agar (B569324) plates A->B C Incubate plates B->C D Observe for colony formation C->D E Determine the lowest concentration that results in ≥99.9% reduction in CFU (MBC) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

G cluster_berberine Proposed Antibacterial Signaling of Berberine Berberine Berberine FtsZ FtsZ Protein Berberine->FtsZ Inhibits p38MAPK p38 MAPK Pathway Berberine->p38MAPK Activates CellDivision Cell Division FtsZ->CellDivision Essential for InnateImmunity Host Innate Immunity p38MAPK->InnateImmunity Enhances

Caption: Proposed antibacterial signaling pathways of Berberine.

G cluster_curcumin Multifaceted Antibacterial Action of Curcumin Curcumin Curcumin Membrane Cell Membrane Disruption Curcumin->Membrane FtsZ_C FtsZ Inhibition Curcumin->FtsZ_C ROS ROS Production Curcumin->ROS QS Quorum Sensing Inhibition Curcumin->QS

Caption: Multifaceted antibacterial mechanisms of Curcumin.

Detailed Experimental Protocols

A standardized approach is crucial for the reliable assessment of antimicrobial activity. The following are detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound, Curcumin, etc.)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration at least 100 times the expected MIC. b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.

  • Inoculation and Incubation: a. Inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum, bringing the final volume in each well to 200 µL. b. Include a growth control (bacteria in broth without the antimicrobial agent) and a sterility control (broth only) on each plate. c. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. b. Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth more quantitatively.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells: a. Following the determination of the MIC, select the wells that show no visible growth (the MIC well and all wells with higher concentrations). b. Thoroughly mix the contents of each of these selected wells. c. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

  • Plating and Incubation: a. Spread the 100 µL aliquot evenly onto a properly labeled MHA plate. b. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Conclusion

This comparative guide highlights the antimicrobial potential of this compound in the context of other well-known natural compounds. While curcumin, berberine, allicin, and tea tree oil have demonstrated broad-spectrum activity through various mechanisms, the data on this compound is still emerging. Its reported efficacy against Gram-positive bacteria warrants further investigation, particularly regarding its mechanism of action and performance against a wider range of clinically relevant pathogens. The provided experimental protocols offer a standardized framework for future research, enabling more direct and reliable comparisons between these and other novel antimicrobial agents. The continued exploration of natural compounds like this compound is a critical component in the global effort to combat antimicrobial resistance.

References

Confirming the Molecular Target of Lentinellic Acid in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lentinellic acid, a natural compound, has demonstrated potential anticancer properties, drawing attention to its mechanism of action and specific molecular targets within cancer cells. Emerging evidence points towards the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a primary target. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of this compound against other known STAT3 inhibitors and details the experimental protocols required to definitively validate its molecular target.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The STAT3 signaling cascade plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Typically, cytokines and growth factors activate receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3. This phosphorylation event triggers the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA to regulate the transcription of target genes involved in oncogenesis. Inhibition of this pathway is a promising strategy for cancer therapy.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to promoter Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1, Survivin) DNA->Gene_Expression Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Caption: The canonical JAK/STAT3 signaling pathway in cancer cells.

Comparative Analysis of STAT3 Inhibitors

While research into the specific quantitative effects of this compound is ongoing, several other small molecules have been identified and characterized as STAT3 inhibitors. The following table summarizes their performance based on available experimental data. This provides a benchmark for the future evaluation of this compound.

Data Presentation: Quantitative Comparison of STAT3 Inhibitors

ParameterThis compoundStatticNiclosamideCryptotanshinoneLY-5
Targeting Mechanism Proposed to inhibit STAT3Direct inhibitor; targets STAT3 SH2 domainIndirect inhibitor; inhibits upstream kinases (JAKs, Src)Direct inhibitor; inhibits STAT3 phosphorylationDirect inhibitor; targets STAT3 SH2 domain
IC50 for STAT3 Phosphorylation Data not available5.1 µM (in vitro)[1]0.5 - 2 µM (in various cancer cell lines)~5 µM (for JAK2)[2]0.5 µM[3]
IC50 for STAT3-dependent Luciferase Activity Data not availableData not available0.25 ± 0.07 µM4.6 µM[2][4]Data not available
IC50 for Cell Viability (Cancer Cell Line) Data not available~7.5 µM (MDA-MB-231)~1.5 µM (MDA-MB-231)2.57 µM (EC109)[5]0.52 µM (U2OS)[3]
Selectivity Data not availableHigh selectivity for STAT3 over STAT1, STAT5, and STAT6May affect other pathways dependent on upstream kinasesShows little effect on STAT1 or STAT5Selective for STAT3 over STAT1 and STAT5

Experimental Protocols for Target Validation

To definitively confirm that this compound directly binds to and inhibits STAT3 in cancer cells, a series of robust experimental protocols are required. These methods are crucial for any novel compound aiming for therapeutic development.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay identifies protein targets of small molecules by leveraging the principle that a protein becomes more resistant to proteolysis upon ligand binding.

Methodology:

  • Cell Lysate Preparation: Culture and harvest cancer cells with high STAT3 expression. Prepare a whole-cell lysate using a suitable lysis buffer.

  • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each lysate aliquot and incubate for a time optimized to achieve partial protein digestion.

  • Digestion Termination: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Protein Analysis: Analyze the protein samples by SDS-PAGE.

  • Target Identification: Visualize protein bands that are protected from digestion in the this compound-treated samples compared to the control. These protected bands are candidate targets.

  • Western Blot Confirmation: Confirm the identity of the protected protein as STAT3 using a specific anti-STAT3 antibody.

DARTS_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Digestion & Analysis cluster_3 Result Lysate Cancer Cell Lysate Incubation_LA Incubate with This compound Lysate->Incubation_LA Incubation_Vehicle Incubate with Vehicle (Control) Lysate->Incubation_Vehicle Protease_LA Limited Proteolysis Incubation_LA->Protease_LA Protease_Vehicle Limited Proteolysis Incubation_Vehicle->Protease_Vehicle SDS_PAGE SDS-PAGE Analysis Protease_LA->SDS_PAGE Protease_Vehicle->SDS_PAGE Western_Blot Western Blot for STAT3 SDS_PAGE->Western_Blot Protected STAT3 band is protected Western_Blot->Protected Digested STAT3 band is digested Western_Blot->Digested

Caption: Workflow for the DARTS (Drug Affinity Responsive Target Stability) assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct drug-target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cancer cells with either this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble STAT3 in the supernatant at each temperature point using Western blotting or other protein detection methods like ELISA.

  • Data Analysis: Plot the percentage of soluble STAT3 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates target engagement.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Cells_LA Intact Cells + This compound Heating_LA Heat at various temperatures Cells_LA->Heating_LA Cells_Vehicle Intact Cells + Vehicle Control Heating_Vehicle Heat at various temperatures Cells_Vehicle->Heating_Vehicle Lysis_LA Lysis & Centrifugation Heating_LA->Lysis_LA Lysis_Vehicle Lysis & Centrifugation Heating_Vehicle->Lysis_Vehicle Quantify_LA Quantify soluble STAT3 Lysis_LA->Quantify_LA Quantify_Vehicle Quantify soluble STAT3 Lysis_Vehicle->Quantify_Vehicle Melt_Curve Generate Melting Curves Quantify_LA->Melt_Curve Quantify_Vehicle->Melt_Curve Shift Thermal Shift indicates Target Engagement Melt_Curve->Shift

Caption: Workflow for the CETSA (Cellular Thermal Shift Assay).

Western Blot Analysis of STAT3 Phosphorylation

This experiment directly assesses the inhibitory effect of this compound on the activation of STAT3.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 or stimulate them with a known STAT3 activator like Interleukin-6 (IL-6). Treat the cells with various concentrations of this compound for a defined period.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A dose-dependent decrease in this ratio indicates inhibition of STAT3 phosphorylation.

By employing these established methodologies, researchers can rigorously validate STAT3 as the direct molecular target of this compound and quantify its inhibitory efficacy. This will provide the necessary data to position this compound alongside other STAT3 inhibitors in the landscape of targeted cancer therapeutics.

References

A Comparative Metabolomic Guide to Lentinellus Species and Lentinellic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Secondary Metabolites in Lentinellus Species

The genus Lentinellus is known for producing a variety of bioactive compounds, with Lentinellic acid being a prominent example. This protoilludane sesquiterpenoid has demonstrated both antimicrobial and cytotoxic activities, making it a compound of interest for pharmaceutical research. The following table summarizes the known occurrence of this compound and other related sesquiterpenoids in different Lentinellus species based on available scientific literature.

Metabolite ClassCompoundLentinellus ursinusLentinellus omphalodesOther Lentinellus SpeciesReference(s)
Protoilludane Sesquiterpenoids This compoundPresentPresentNot Reported[1]
Heptelidic Acid Derivatives 3-O-acetylheptelidic acid APresentNot ReportedNot Reported[2][3][4][5]
Lentisinic acid APresentNot ReportedNot Reported[2][3][4][5]
Lentisinic acid BPresentNot ReportedNot Reported[2][3][4][5]
Hydroheptelidic acidPresentNot ReportedNot Reported[2][3][4][5]
Xylaric acid DPresentNot ReportedNot Reported[2][3][4][5]

Note: The absence of a reported compound in a particular species does not definitively mean its absence, but rather that it has not been identified in the cited studies. Further comprehensive metabolomic studies are required for a complete comparative profile.

Biosynthesis of this compound

This compound belongs to the protoilludane class of sesquiterpenoids.[6][7][8][9] The biosynthesis of these compounds in fungi originates from the mevalonate (B85504) pathway, which produces the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These precursors are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. A sesquiterpene synthase (STS) then catalyzes the cyclization of FPP to form the characteristic protoilludane carbon skeleton.[1] Subsequent enzymatic modifications, such as oxidation and acylation, lead to the final structure of this compound.

Lentinellic_Acid_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPP Synthase Protoilludane_Cation Protoilludane Cation FPP->Protoilludane_Cation Sesquiterpene Synthase Protoilludene Protoilludene Protoilludane_Cation->Protoilludene Rearrangement & Deprotonation Oxidized_Intermediates Oxidized_Intermediates Protoilludene->Oxidized_Intermediates Oxidation (P450s) Lentinellic_Acid Lentinellic_Acid Oxidized_Intermediates->Lentinellic_Acid Further Modifications

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of this compound and other metabolites from Lentinellus species.

Fungal Cultivation and Sample Preparation

A standardized workflow is crucial for reproducible metabolomic analysis. This involves controlled cultivation of the fungal species, followed by systematic harvesting and extraction of metabolites.

Experimental_Workflow cluster_cultivation Fungal Cultivation & Harvesting cluster_extraction Metabolite Extraction cluster_analysis Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Lyophilization Lyophilization Harvesting->Lyophilization Grinding Grinding Lyophilization->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Processing Data Processing & Metabolite Identification LC_MS_Analysis->Data_Processing

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Lentinellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lentinellic acid, a sesquiterpenoid acid. Adherence to these protocols is crucial for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various stages of handling this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatUse in a chemical fume hood or wear a NIOSH-approved respirator with a particulate filter
Preparing Solutions (Liquid) Chemical splash goggles or face shieldChemical-resistant gloves (Nitrile)Chemical-resistant laboratory coat or apronWork in a well-ventilated area, preferably a chemical fume hood
Conducting Experiments Chemical splash gogglesChemical-resistant gloves (Nitrile)Chemical-resistant laboratory coatWork in a well-ventilated area or chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant suit or apron over a laboratory coatNIOSH-approved respirator with an organic vapor/acid gas cartridge
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Nitrile)Chemical-resistant laboratory coat or apronWork in a well-ventilated area

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name and any hazard warnings.

2. Handling and Use:

  • All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate lab equipment (e.g., spatulas, glassware) and ensure it is clean and dry before use.

  • After handling, wash hands thoroughly with soap and water.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Ensure the spill area is decontaminated after cleanup.

Disposal Plan for this compound Waste

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Neutralization (for acidic solutions):

  • Small quantities of acidic solutions containing this compound may be neutralized before disposal, following institutional safety protocols.

  • Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring in a chemical fume hood.

  • Monitor the pH until it is between 6 and 8.

  • This neutralized solution may then be disposed of according to local regulations, which may include drain disposal with copious amounts of water. Always consult your EHS department before drain disposal.

3. Final Disposal:

  • All hazardous waste containers must be collected and disposed of by a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Lentinellic_Acid_Handling_Workflow cluster_preparation Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_disposal Disposal A Receiving and Inspection B Secure Storage A->B Intact Container C Weighing and Aliquoting B->C Proceed to Handling D Solution Preparation C->D E Experimental Use D->E F Waste Segregation E->F Generate Waste G Neutralization (if applicable) F->G H Hazardous Waste Collection G->H I Spill Containment and Cleanup J First Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.